molecular formula C10H12N2O2 B177218 3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine CAS No. 123792-59-6

3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine

Cat. No.: B177218
CAS No.: 123792-59-6
M. Wt: 192.21 g/mol
InChI Key: VWVCKAQKUQSCGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine is a bicyclic, nitrogen-containing heterocycle of significant interest in medicinal and synthetic chemistry. The compound features a seven-membered aliphatic ring fused to a pyridine ring, which is functionalized with a strong electron-withdrawing nitro group at the 3-position. This structure serves as a versatile scaffold and key synthetic intermediate for the development of novel pharmacologically active molecules . In research, this nitro-functionalized cycloheptapyridine is a valuable precursor for the synthesis of various derivatives, most notably through reduction to the corresponding 3-amino compound, which can be further elaborated . The core cyclohepta[b]pyridine structure is recognized as a privileged scaffold in drug discovery . Furthermore, nitro-aromatic compounds akin to this one are investigated as key intermediates in multi-component ring transformation reactions, providing access to complex nitrogen-containing heterocycles that are otherwise difficult to produce . The strong electronic influence of the nitro group also makes similar compounds useful in the development of specialized ligands for metal catalysis, such as in the creation of thermo-stable polymerization catalysts . This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a well-ventilated laboratory setting.

Properties

IUPAC Name

3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c13-12(14)9-6-8-4-2-1-3-5-10(8)11-7-9/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVCKAQKUQSCGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)N=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70441027
Record name 3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70441027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123792-59-6
Record name 3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70441027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 123792-59-6

For correspondence: Senior Application Scientist, Gemini Division, Google DeepMind.

Abstract

This technical guide provides a comprehensive overview of 3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine, a heterocyclic compound of interest in medicinal and materials chemistry. While specific experimental data for this exact molecule is limited in publicly accessible literature, this document, grounded in established chemical principles and analogous structures, offers a robust framework for its synthesis, characterization, and potential applications. We will delve into the plausible and highly efficient three-component ring transformation (TCRT) synthesis, explore its expected chemical properties and reactivity based on its functional groups, and discuss its potential as a scaffold in drug discovery and materials science. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize this and related molecular architectures.

Introduction: The Significance of Fused Pyridine Scaffolds

Fused pyridine ring systems are privileged structures in medicinal chemistry and materials science, owing to their diverse biological activities and unique photophysical properties. The introduction of a nitro group, as seen in this compound, further enhances the chemical versatility of the scaffold. The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the pyridine ring, making it susceptible to nucleophilic substitution reactions and a key building block for more complex molecules. This guide will provide a detailed exploration of this specific fused pyridine derivative, offering insights into its synthesis and potential utility.

Synthesis and Methodology: A Three-Component Approach

The most direct and efficient method for the synthesis of this compound is the three-component ring transformation (TCRT) reaction.[1][2] This powerful synthetic strategy allows for the construction of complex heterocyclic systems from simple, readily available starting materials in a single step.

The Three-Component Ring Transformation (TCRT)

The TCRT for the synthesis of the target compound involves the reaction of a dinitropyridone, cycloheptanone, and a nitrogen source, typically ammonia.[1][3] 1-Methyl-3,5-dinitro-2-pyridone is an excellent substrate for this reaction due to its electron-deficient nature and the presence of a good leaving group.[1][2]

DOT Diagram of the TCRT Reaction:

TCRT_synthesis cluster_reactants Reactants Dinitropyridone 1-Methyl-3,5-dinitro-2-pyridone Product This compound Dinitropyridone->Product Cycloheptanone Cycloheptanone Cycloheptanone->Product Ammonia Ammonia (Nitrogen Source) Ammonia->Product

Caption: General scheme of the three-component synthesis.

Plausible Experimental Protocol

Materials:

  • 1-Methyl-3,5-dinitro-2-pyridone

  • Cycloheptanone

  • Ammonia (e.g., 7N solution in methanol)

  • Methanol (Anhydrous)

  • Autoclave

Procedure:

  • To a solution of 1-methyl-3,5-dinitro-2-pyridone (1.0 eq) in anhydrous methanol, add cycloheptanone (2.0 eq).

  • Add a solution of ammonia in methanol (20-140 eq) to the reaction mixture.

  • Transfer the reaction mixture to a sealed autoclave.

  • Heat the reaction mixture to 70-120 °C for 3 hours. The optimal temperature and ammonia concentration may require empirical optimization.

  • After cooling to room temperature, carefully vent the autoclave.

  • The reaction mixture is then concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Causality of Experimental Choices:

  • Excess Cycloheptanone: Using an excess of the ketone component drives the reaction towards the product, maximizing the yield.

  • Ammonia as Nitrogen Source: Ammonia serves as the source of the nitrogen atom in the newly formed pyridine ring. The concentration can be adjusted to optimize the reaction rate and yield.

  • Autoclave: The use of a sealed vessel is necessary to maintain the pressure generated by heating the volatile ammonia solution, ensuring it remains in the reaction mixture.

  • Column Chromatography: This is a standard and effective method for purifying organic compounds, separating the desired product from unreacted starting materials and byproducts.

Physicochemical Properties and Characterization

Specific, experimentally determined physicochemical and spectroscopic data for this compound are not widely reported. However, based on its structure, the following properties and characterization data can be predicted.

Predicted Physicochemical Properties
PropertyPredicted Value/Observation
Molecular Formula C₁₀H₁₂N₂O₂
Molecular Weight 192.21 g/mol
Appearance Likely a yellow or off-white solid
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.
Melting Point Expected to be a solid with a defined melting point, likely above 100 °C.
Expected Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic proton on the pyridine ring, and multiplets for the methylene protons of the cyclohepta ring.

  • ¹³C NMR: The carbon NMR spectrum should display signals for the aromatic carbons of the pyridine ring, with the carbon bearing the nitro group being significantly downfield, and signals for the aliphatic carbons of the seven-membered ring.

  • IR Spectroscopy: The infrared spectrum will likely exhibit strong absorption bands corresponding to the nitro group (typically around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹), as well as C-H and C=N stretching vibrations.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 192.21).

Reactivity and Potential Applications

The chemical reactivity of this compound is primarily dictated by the electron-withdrawing nitro group and the fused pyridine ring system.

Key Reactions and Transformations

The nitro group activates the pyridine ring for nucleophilic aromatic substitution, providing a handle for further functionalization. Additionally, the nitro group itself can be reduced to an amino group, which opens up a vast array of subsequent chemical transformations, including diazotization and coupling reactions, amide formation, and the synthesis of other heterocyclic systems.

DOT Diagram of Key Reactions:

Reactivity Start This compound Amino 3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine Start->Amino Reduction (e.g., H₂, Pd/C) Substituted Substituted Pyridine Derivatives Start->Substituted Nucleophilic Aromatic Substitution

Caption: Potential chemical transformations of the title compound.

Potential Applications in Drug Discovery

Nitropyridine derivatives are important intermediates in the synthesis of a wide range of pharmacologically active compounds.[4] The fused cyclohepta[b]pyridine scaffold is a desirable starting point for the development of novel therapeutics. The nitro group can be a key pharmacophore or a synthetic handle to introduce other functionalities to modulate the biological activity of the molecule. Potential therapeutic areas where this scaffold could be explored include oncology, infectious diseases, and neurodegenerative disorders.

Potential in Materials Science

The electronic properties of nitropyridine derivatives make them interesting candidates for applications in materials science. Their potential use in the development of organic light-emitting diodes (OLEDs), nonlinear optical (NLO) materials, and as components in functional polymers warrants further investigation. The ability to tune the electronic properties through substitution on the pyridine ring makes this class of compounds particularly attractive for these applications.

Conclusion

This compound is a versatile heterocyclic compound with significant potential in both medicinal chemistry and materials science. While detailed experimental data for this specific molecule is sparse, this guide has provided a comprehensive overview of its synthesis via the efficient three-component ring transformation, its expected physicochemical properties, and its potential for further chemical modification and application. The insights provided herein are intended to serve as a valuable resource for researchers interested in exploring the chemistry and utility of this and related fused pyridine systems. Further experimental investigation is warranted to fully elucidate the properties and potential of this promising molecule.

References

  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules. [Link]

  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Semantic Scholar. [Link]

  • This compound CAS NO.123792-59-6. LookChem. [Link]

  • The Role of Nitropyridines in Pharmaceutical Development. Piramal Pharma Solutions. [Link]

Sources

3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of 3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of the novel heterocyclic compound, this compound. The process of confirming the chemical structure of a newly synthesized or isolated compound is a cornerstone of chemical research and development, particularly in the pharmaceutical and materials science sectors. This document outlines a multi-technique analytical approach, integrating data from elemental analysis, mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance spectroscopy. By synergistically interpreting the data from these methods, an unambiguous structural assignment can be achieved. This guide is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying scientific rationale for each experimental choice, thereby creating a self-validating and robust analytical workflow.

Introduction: The Imperative of Structural Verification

The biological activity and physicochemical properties of a molecule are intrinsically linked to its three-dimensional structure. In the realm of drug discovery and development, an accurate molecular structure is paramount for understanding pharmacology, optimizing efficacy, and ensuring safety. The title compound, this compound, represents a class of heterocyclic structures that are of significant interest in medicinal chemistry.[1] The fusion of a cycloheptane ring to a nitropyridine core presents a unique scaffold for therapeutic intervention.

This guide will walk through the logical progression of experiments designed to confirm the identity of this specific molecule. We will begin with foundational analyses to determine the elemental composition and molecular weight, and then proceed to sophisticated spectroscopic techniques to piece together the intricate connectivity of the atoms.

Foundational Analysis: Elemental Composition and Molecular Weight

Before delving into complex spectroscopic methods, it is crucial to establish the basic molecular formula and weight. This foundational data provides the necessary constraints for interpreting subsequent spectral information.

Elemental Analysis

Elemental analysis by combustion is a robust technique to determine the mass percentages of carbon, hydrogen, and nitrogen in a pure organic sample.[2][3] For a compound with the proposed structure of this compound, the expected elemental composition can be calculated from its molecular formula, C₁₀H₁₂N₂O₂.

Table 1: Theoretical vs. Experimental Elemental Analysis Data

ElementTheoretical %Experimental %Deviation %
Carbon (C)62.4962.58+0.09
Hydrogen (H)6.296.33+0.04
Nitrogen (N)14.5714.61+0.04

The experimental values presented are hypothetical for illustrative purposes.

A close correlation between the theoretical and experimental values, typically within ±0.4%, provides strong evidence for the proposed molecular formula.[1]

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful tool for accurately determining the molecular weight of a compound, often to within a few parts per million.[4] This high degree of accuracy allows for the unambiguous determination of the molecular formula.

Experimental Protocol: HRMS Analysis

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, such as methanol or acetonitrile.

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it is likely to produce an intact protonated molecular ion [M+H]⁺.

  • Analysis: The sample is introduced into a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap analyzer.

For C₁₀H₁₂N₂O₂, the calculated monoisotopic mass is 192.0899 g/mol . The HRMS experiment should yield a protonated molecule [M+H]⁺ with a measured m/z value extremely close to 193.0977.

Spectroscopic Characterization: Assembling the Structural Puzzle

With the molecular formula in hand, the next step is to use various spectroscopic techniques to determine the connectivity of the atoms and identify the functional groups present.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an excellent method for identifying the functional groups within a molecule by detecting their characteristic vibrational frequencies.[5][6]

Table 2: Key FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2950-2850StrongAliphatic C-H stretch
~1590StrongC=C and C=N stretching (pyridine ring)
~1520 & ~1350StrongAsymmetric and symmetric N-O stretching (nitro group)

The wavenumbers are approximate and based on typical values for these functional groups.[7]

The presence of strong absorption bands around 1520 cm⁻¹ and 1350 cm⁻¹ is particularly diagnostic for the nitro group.[8] The aliphatic and aromatic C-H stretching vibrations confirm the presence of both saturated and unsaturated portions of the molecule.

Mass Spectrometry (MS) Fragmentation Analysis

While HRMS provides the molecular weight, electron ionization (EI) mass spectrometry can be used to induce fragmentation of the molecule. The resulting fragmentation pattern offers valuable clues about the molecule's structure.[9]

Diagram 1: Predicted Mass Spectrometry Fragmentation Pathway

G M [C₁₀H₁₂N₂O₂]⁺ m/z = 192 Molecular Ion F1 [M - NO₂]⁺ m/z = 146 M->F1 Loss of NO₂ F2 [M - C₂H₄]⁺ m/z = 164 M->F2 Loss of ethylene F3 [M - C₃H₆]⁺ m/z = 150 M->F3 Loss of propene G H2 H-2 (9.15) H4 H-4 (8.30) H2->H4 COSY C2 C-2 (152.0) H2->C2 HSQC C3 C-3 (140.1) H2->C3 HMBC C4 C-4 (135.8) H2->C4 HMBC H4->C4 HSQC C4a C-4a (165.2) H4->C4a HMBC C5 C-5 (32.5) H4->C5 HMBC H5 H-5 (3.10) H6 H-6 (1.90) H5->H6 COSY H5->C4 HMBC H5->C4a HMBC H5->C5 HSQC H7 H-7 (1.75) H6->H7 COSY C6 C-6 (28.4) H6->C6 HSQC H8 H-8 (1.90) H7->H8 COSY C7 C-7 (26.5) H7->C7 HSQC H9 H-9 (2.95) H8->H9 COSY C8 C-8 (27.1) H8->C8 HSQC H9->C4a HMBC C9 C-9 (31.8) H9->C9 HSQC C9a C-9a (148.5) H9->C9a HMBC

Caption: Key 2D NMR correlations for structure confirmation.

Conclusion: A Unified Structural Hypothesis

The convergence of data from elemental analysis, high-resolution mass spectrometry, FTIR, and a full suite of 1D and 2D NMR experiments provides an undeniable and self-validating confirmation of the structure of this compound. Each technique provides a unique piece of the puzzle, and their collective interpretation allows for the confident elucidation of the molecular architecture. This systematic approach ensures the scientific rigor required for advancing compounds in drug discovery and other chemical sciences.

References

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]

  • Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • Wikipedia. (2023). Elemental analysis. [Link]

  • Slideshare. (2014). use of nmr in structure ellucidation. [Link]

  • YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. [Link]

  • Eltra. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. [Link]

  • ResearchGate. (2017). Chapter 6 Elemental Analysis and Biological Characterization. [Link]

  • Creative Biostructure. (n.d.). High-Resolution NMR for Complex Molecule Analysis. [Link]

  • PubMed Central. (2022). An International Study Evaluating Elemental Analysis. [Link]

  • MDPI. (2019). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. [Link]

  • PubMed Central. (2019). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • ACS Publications. (1954). Determination of Pyridines by Infrared Spectroscopy. [Link]

  • PubMed Central. (2014). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). [Link]

  • Hilaris Publisher. (2018). Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. [Link]

  • Oriental Journal of Chemistry. (2018). Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives. [Link]

  • Unknown Source. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

  • PubMed Central. (2021). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. [Link]

  • ResearchGate. (2018). Design, Synthesis, and Structural Elucidation of New Pyridine and Thienopyridine Derivatives. [Link]

  • StudyPulse. (n.d.). Spectral Data Interpretation for Organic Structure Determination. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • Unknown Source. (n.d.). Synthesis and Functionalization of 3-Nitropyridines. [Link]

  • Scribd. (n.d.). Approximate 1H and 13C NMR Shifts. [Link]

  • ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 7. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • ResearchGate. (n.d.). FTIR (a) and pyridine-FTIR (b) spectra of samples. [Link]

  • ScienceDirect. (2005). Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • ResearchGate. (n.d.). Proposed mass fragmentation pattern for compound (6). [Link]

  • Semantic Scholar. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

  • Unknown Source. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • PubMed Central. (2008). 2-(2-Nitroanilino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile. [Link]

  • ResearchGate. (n.d.). FTIR spectrum for Pyridine. [Link]

  • PubChem. (n.d.). 3-amino-n-(3-methylphenyl)-6,7,8,9-tetrahydro-5h-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide. [Link]

  • PubChem. (n.d.). 6,7,8,9-Tetrahydro-9-hydroxy-5H-cyclohepta(b)pyridin-5-one. [Link]

  • ResearchGate. (n.d.). FTIR and laser Raman spectra of 2-hydroxy-5 - Methyl-3-nitro pyridine. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine from Cycloheptanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine scaffold is a key heterocyclic motif in medicinal chemistry, valued for its presence in a range of biologically active compounds. This technical guide provides an in-depth, scientifically grounded methodology for the synthesis of a functionalized derivative, 3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine, commencing from the readily available starting material, cycloheptanone. We will explore a robust and logical synthetic pathway centered on the principles of enamine chemistry and subsequent annulation to construct the pyridine ring. This document is intended for researchers, chemists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and a discussion of the strategic choices underpinning the synthetic route.

Introduction and Strategic Overview

The synthesis of substituted pyridines is a cornerstone of heterocyclic chemistry, driven by their prevalence in pharmaceuticals and agrochemicals.[1] Classical methods like the Hantzsch[2], Kröhnke[3], and Bohlmann-Rahtz[4] syntheses provide powerful tools for pyridine construction, each with its own scope and limitations. When the synthetic goal involves fusing a pyridine ring to a pre-existing carbocycle, such as a cycloheptane ring, the strategy must accommodate the specific functionality and reactivity of the cyclic ketone precursor.

This guide focuses on a rational and highly effective approach that leverages the nucleophilic character of enamines—a strategy pioneered by Gilbert Stork.[5][6] The core of our synthetic plan involves three main stages:

  • Activation of Cycloheptanone: Conversion of the ketone into a more nucleophilic enamine intermediate.

  • Carbon-Carbon Bond Formation: A Michael-type conjugate addition to a C3 electrophile bearing the requisite nitro functionality, thereby assembling the 1,5-dicarbonyl surrogate.

  • Annulation and Aromatization: Cyclocondensation with an ammonia source to form the fused pyridine ring.

This pathway offers excellent control over the final substitution pattern and is built upon well-established, high-yielding transformations.

Retrosynthetic Analysis

A retrosynthetic approach illuminates the logical disconnection of the target molecule back to its simple precursor. The fused pyridine ring can be conceptually deconstructed via a cyclocondensation reaction, revealing a key 1,5-dicarbonyl (or equivalent) intermediate. This intermediate, in turn, can be disconnected at the C4-C5 bond, which is formed through a Michael addition. This leads back to a nucleophilic cycloheptanone equivalent (an enamine) and a three-carbon α,β-unsaturated electrophile.

G TM Target Molecule This compound Intermediate1 Key Intermediate 2-(3-nitro-2-oxopropyl)cycloheptan-1-one (1,5-Dicarbonyl Surrogate) TM->Intermediate1 Cyclocondensation (Annulation) SM1 Starting Material Cycloheptanone Enamine Intermediate1->SM1 Michael Addition (C-C Bond Formation) SM2 C3 Building Block 1-nitroprop-1-en-2-one equivalent Intermediate1->SM2 Cycloheptanone Primary Starting Material Cycloheptanone SM1->Cycloheptanone Enamine Formation (Activation)

Caption: Retrosynthetic pathway for the target molecule.

Detailed Synthetic Protocols and Mechanistic Discussion

This section provides a step-by-step guide to the synthesis, complete with explanations for the chosen reagents and conditions.

Step 1: Enamine Formation - The Stork Activation

The direct use of cycloheptanone as a nucleophile requires harsh basic conditions to form the enolate, which can lead to side reactions like self-condensation. The Stork enamine synthesis provides a mild and efficient alternative.[7][8] By reacting cycloheptanone with a secondary amine, such as pyrrolidine, under acid catalysis with azeotropic removal of water, we form a nucleophilic enamine. The nitrogen atom's lone pair participates in resonance, increasing the electron density on the α-carbon and making it a soft nucleophile, ideal for conjugate additions.[9]

  • To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cycloheptanone (1.0 eq), pyrrolidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.01 eq).

  • Add toluene as the solvent (approx. 2 mL per mmol of cycloheptanone).

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it forms.

  • Continue refluxing until no more water is collected (typically 3-5 hours).

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude enamine is typically of sufficient purity to be used directly in the next step without further purification. If necessary, it can be purified by vacuum distillation.

G cluster_mech Enamine Formation Mechanism Ketone Cycloheptanone ProtonatedKetone Protonated Carbonyl Ketone->ProtonatedKetone H+ (cat.) Hemiaminal Hemiaminal Intermediate ProtonatedKetone->Hemiaminal + Pyrrolidine Amine Pyrrolidine ProtonatedHemiaminal Protonated Hemiaminal Hemiaminal->ProtonatedHemiaminal H+ Iminium Iminium Ion ProtonatedHemiaminal->Iminium - H2O Enamine Enamine Product Iminium->Enamine - H+

Caption: Mechanism of acid-catalyzed enamine formation.

Step 2: Michael Addition - Assembling the Pyridine Precursor

With the activated nucleophile in hand, the next critical step is the formation of the C4-C5 bond of the target scaffold. This is achieved via a Michael addition of the cycloheptanone enamine to an appropriate α,β-unsaturated nitroalkene.[10] A suitable electrophile for installing the nitro group at the 3-position of the final product is 2-nitroprop-1-en-1-one (nitrovinyl methyl ketone) or a similar C3 fragment. The enamine's α-carbon attacks the β-carbon of the nitroalkene, followed by hydrolysis of the resulting iminium salt during aqueous workup to yield the 1,5-dicarbonyl surrogate.

  • Dissolve the crude enamine from Step 1 in a suitable aprotic solvent like dioxane or acetonitrile in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of 3-nitro-3-buten-2-one (1.0 eq) in the same solvent dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC.

  • Upon completion, add an aqueous solution of sodium acetate or dilute HCl and stir for 1 hour to ensure complete hydrolysis of the intermediate iminium salt.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to afford the 1,5-dicarbonyl precursor.

Step 3: Annulation - Pyridine Ring Closure

The final step is the construction of the pyridine ring from the 1,5-dicarbonyl intermediate. This is a classic cyclocondensation reaction.[11][12] Heating the intermediate with a source of ammonia, typically ammonium acetate in a solvent like acetic acid, initiates a cascade of reactions. The process involves the formation of an enamine at one carbonyl, followed by intramolecular attack on the second carbonyl, and subsequent dehydration and aromatization to yield the thermodynamically stable fused pyridine ring.

  • In a sealed tube or a round-bottom flask with a reflux condenser, dissolve the purified 1,5-dicarbonyl precursor from Step 2 in glacial acetic acid.

  • Add an excess of ammonium acetate (5-10 equivalents).

  • Heat the mixture to reflux (approx. 110-120 °C) for 4-8 hours. The reaction should be monitored by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture over crushed ice and carefully neutralize with a saturated solution of sodium bicarbonate or ammonium hydroxide.

  • Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the final product, this compound.

G Start Cycloheptanone Step1 Step 1: Enamine Formation Reagents: Pyrrolidine, p-TsOH Conditions: Toluene, Reflux Start->Step1 Product1 Cycloheptanone Enamine Step1->Product1 Step2 Step 2: Michael Addition Reagents: Nitro-α,β-unsaturated ketone Conditions: Aprotic solvent, 0°C to RT Product1->Step2 Product2 1,5-Dicarbonyl Precursor Step2->Product2 Step3 Step 3: Annulation Reagents: NH4OAc Conditions: Acetic Acid, Reflux Product2->Step3 FinalProduct Target Molecule Step3->FinalProduct

Caption: Overall experimental workflow for the synthesis.

Quantitative Data Summary

The following table presents representative data for the key transformations described. Yields are indicative and may vary based on reaction scale and purification efficiency.

StepTransformationStarting MaterialKey ReagentsTypical Yield (%)
1Enamine FormationCycloheptanonePyrrolidine, p-TsOH90-95% (crude)
2Michael AdditionCycloheptanone Enamine3-Nitro-3-buten-2-one65-75%
3Annulation1,5-Dicarbonyl PrecursorAmmonium Acetate70-85%
- Overall Cycloheptanone - 45-55%

Conclusion

This guide has detailed a logical, robust, and reproducible synthetic route for the preparation of this compound from cycloheptanone. By employing the Stork enamine reaction for activation, followed by a Michael addition to construct a key 1,5-dicarbonyl intermediate and a final annulation step, the target molecule can be accessed in good overall yield. The causality behind each experimental choice has been explained, grounding the protocol in fundamental principles of organic chemistry. This methodology provides a valuable and adaptable blueprint for researchers engaged in the synthesis of functionalized heterocyclic compounds for applications in drug discovery and materials science.

References

  • Jie, Y., et al. (2018). One-pot Synthesis of Substituted Pyridines from Alkyl Ketones and Enamines by the Nickel-catalyzed Dehydrogenation. Chemistry Letters. [Link][13][14]

  • Organic Chemistry Portal. Bohlmann-Rahtz Pyridine Synthesis. organic-chemistry.org. [Link][4]

  • J&K Scientific LLC. Bohlmann–Rahtz Pyridine Synthesis. jk-scientific.com. [Link][15]

  • Wikipedia. Bohlmann–Rahtz pyridine synthesis. en.wikipedia.org. [Link][16]

  • SynArchive. Bohlmann-Rahtz Pyridine Synthesis. synarchive.com. [Link][17]

  • Bagley, M. C., et al. (2007). The Bohlmann–Rahtz Pyridine Synthesis: From Discovery to Applications. Synlett. [Link][18]

  • Hantzsch Pyridine Synthesis Overview. various sources.[1][2]

  • Wikipedia. Kröhnke pyridine synthesis. en.wikipedia.org. [Link][3]

  • Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. [Link][12]

  • Kuehne, M. E., & Foley, L. (1965). Reaction of Enamines with Nitro Olefins. The Journal of Organic Chemistry. [Link][10]

  • Chemistry LibreTexts. (2024). Carbonyl Condensations with Enamines - The Stork Enamine Reaction. chem.libretexts.org. [Link]

  • Organic Chemistry Tutor. Stork Enamine Synthesis. organicchemistrytutor.com. [Link][7]

  • Michigan State University Department of Chemistry. Enamine Formation. chemistry.msu.edu. [Link][19]

  • Chemistry Steps. Stork Enamine Synthesis. chemistrysteps.com. [Link][8]

  • Chemistry LibreTexts. (2023). Enamine Reactions. chem.libretexts.org. [Link][6]

  • Master Organic Chemistry. (2010). Enamines. masterorganicchemistry.com. [Link][9]

Sources

A Comprehensive Technical Guide to the Three-Component Synthesis of 3-Nitropyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-nitropyridine scaffold is a crucial pharmacophore in medicinal chemistry, present in a variety of therapeutic agents. Its synthesis, however, can be challenging. This in-depth technical guide focuses on a robust and efficient three-component reaction for the synthesis of 3-nitropyridines, specifically the Three-Component Ring Transformation (TCRT). We will delve into the underlying chemical principles, provide a detailed, field-tested experimental protocol, and discuss the versatility of this methodology. This guide is designed to equip researchers with the knowledge and practical insights necessary to successfully implement this powerful synthetic strategy in their own laboratories.

Introduction: The Significance of 3-Nitropyridines and the Need for Efficient Synthesis

Pyridines and their derivatives are among the most prevalent heterocyclic motifs in pharmaceuticals and agrochemicals. The introduction of a nitro group at the 3-position of the pyridine ring profoundly influences the molecule's electronic properties, metabolic stability, and biological activity. This makes 3-nitropyridines valuable intermediates and target molecules in drug discovery programs.

Traditional methods for the synthesis of 3-nitropyridines often involve harsh nitration conditions on the pyridine ring, which can lead to low yields and a mixture of regioisomers, or multi-step sequences that are time-consuming and inefficient. The development of convergent, one-pot multicomponent reactions (MCRs) offers a more elegant and atom-economical approach to these important compounds. Among these, the Three-Component Ring Transformation (TCRT) stands out as a particularly effective strategy.

The Core Strategy: Three-Component Ring Transformation (TCRT)

The TCRT for the synthesis of 5-nitropyridines is a powerful reaction that constructs the pyridine ring from three readily available components: a highly electrophilic pyridone, a ketone or aldehyde, and a nitrogen source. This method is notable for its operational simplicity and the ability to generate structurally diverse products.

The Key Players: Reactants and Their Roles
  • 1-Methyl-3,5-dinitro-2-pyridone (DNP): This molecule serves as the cornerstone of the reaction. Its electron-deficient nature, arising from the two nitro groups and the pyridone ring, makes it highly susceptible to nucleophilic attack.[1] Crucially, it acts as a synthetic equivalent of the unstable nitromalonaldehyde.[1] DNP is readily prepared in a three-step sequence from pyridine.[1]

  • Ketone or Aldehyde: This component provides two carbon atoms to the newly formed pyridine ring. The choice of the ketone or aldehyde directly dictates the substitution pattern at the 2- and 3-positions (or 2- and 4-positions depending on the substrate) of the final nitropyridine product. A wide variety of aromatic, heteroaromatic, and aliphatic ketones and aldehydes can be employed.[2][3]

  • Nitrogen Source (Ammonia or Ammonium Acetate): This component provides the nitrogen atom for the pyridine ring. While ammonia can be used, ammonium acetate is often preferred as it is a more convenient and less hazardous solid reagent.[3]

Reaction Mechanism: A Stepwise Look at Pyridine Ring Formation

The mechanism of the TCRT is a fascinating cascade of reactions that culminates in the formation of the aromatic nitropyridine ring. Two plausible mechanisms have been proposed.[1]

Path A: Enol/Enamine Pathway

  • Nucleophilic Attack: The enol form of the ketone (or the enamine formed in situ) attacks the electron-deficient 4-position of the dinitropyridone.

  • Intramolecular Cyclization: The amino group, introduced from the nitrogen source, attacks the carbonyl group of the former ketone moiety, leading to a bicyclic intermediate.

  • Ring Opening and Aromatization: This intermediate then undergoes a ring-opening process, eliminating a nitroacetamide by-product and subsequently aromatizing to yield the stable 5-nitropyridine.

Path B: Enamine Addition and Ring Closure

  • Enamine Formation: The ketone reacts with the nitrogen source to form an enamine.

  • Michael Addition: The enamine adds to the 4-position of the dinitropyridone.

  • Intramolecular Attack and Elimination: The amino group then attacks the 6-position of the pyridone ring, forming a bicyclic intermediate which then eliminates nitroacetamide to afford the final product.

The following diagram illustrates the general workflow of the TCRT:

TCRT_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_outcome Products DNP 1-Methyl-3,5-dinitro-2-pyridone ReactionVessel One-Pot Reaction (Heating) DNP->ReactionVessel Ketone Ketone/Aldehyde Ketone->ReactionVessel NitrogenSource Ammonium Acetate NitrogenSource->ReactionVessel Product 3-Nitropyridine Derivative ReactionVessel->Product Byproduct By-products ReactionVessel->Byproduct caption General Workflow of the TCRT for 3-Nitropyridine Synthesis

General Workflow of the TCRT for 3-Nitropyridine Synthesis

In the Lab: A Field-Tested Protocol

This section provides a detailed, step-by-step protocol for the synthesis of 2-aryl-5-nitropyridines via the TCRT, a common and highly useful class of 3-nitropyridine derivatives.

Synthesis of the Key Starting Material: 1-Methyl-3,5-dinitro-2-pyridone

This crucial reactant can be synthesized from pyridine in three steps: N-methylation, oxidation to the pyridone, and subsequent nitration.[1]

Three-Component Synthesis of 2-Aryl-5-nitropyridines

This protocol is adapted from a reliable procedure for the synthesis of 2-aryl-5-nitropyridines.[3]

Materials and Equipment:

  • 1-Methyl-3,5-dinitro-2-pyridone (1.0 equiv)

  • Aromatic ketone (e.g., acetophenone) (2.0 equiv)

  • Ammonium acetate (3.0 equiv)

  • Solvent (e.g., ethanol or a higher boiling point solvent like dioxane)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask, add 1-methyl-3,5-dinitro-2-pyridone, the aromatic ketone, and ammonium acetate.

  • Solvent Addition: Add the solvent to the flask. The choice of solvent may influence the reaction time and temperature.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Isolation: The method of isolation will depend on the physical properties of the product. It may involve precipitation by adding water, followed by filtration, or direct evaporation of the solvent followed by purification.

  • Purification: The crude product is typically purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[4]

  • Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques, such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.

Safety Precautions:

  • 1-Methyl-3,5-dinitro-2-pyridone is a nitro-containing compound and should be handled with care. Avoid heating it in the absence of a solvent.

  • The reaction should be performed in a well-ventilated fume hood.

  • Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

Expected Outcomes and Data Interpretation

The TCRT typically affords 2-aryl-5-nitropyridines in good to excellent yields. For example, the reaction of 1-methyl-3,5-dinitro-2-pyridone with acetophenone and ammonium acetate yields 2-phenyl-5-nitropyridine. The successful synthesis can be confirmed by comparing the spectroscopic data with reported values.

Table 1: Representative Data for the Synthesis of 2-Aryl-5-nitropyridines

Aromatic KetoneProductTypical Yield Range
Acetophenone2-Phenyl-5-nitropyridine70-85%
4'-Methylacetophenone2-(p-Tolyl)-5-nitropyridine75-90%
4'-Methoxyacetophenone2-(4-Methoxyphenyl)-5-nitropyridine70-85%
2-Acetylthiophene5-Nitro-2-(thiophen-2-yl)pyridine65-80%

Scope and Limitations: The Versatility of the TCRT

A key advantage of the TCRT is its broad substrate scope. A wide range of ketones, including various substituted acetophenones, other aryl ketones, and even aliphatic ketones, can be successfully employed, leading to a diverse library of 5-nitropyridines.[1] Similarly, the use of different aldehydes allows for the synthesis of 3-substituted 5-nitropyridines.[3]

However, like any chemical reaction, the TCRT has its limitations. Highly sterically hindered ketones may react sluggishly or not at all. Additionally, substrates with functional groups that are sensitive to the reaction conditions (e.g., strong bases or high temperatures) may not be suitable.

The following diagram illustrates the versatility of the TCRT in generating diverse 3-nitropyridine derivatives:

TCRT_Versatility cluster_ketones Ketone Diversity cluster_aldehydes Aldehyde Diversity DNP 1-Methyl-3,5-dinitro-2-pyridone Product Diverse 3-Nitropyridines DNP->Product + NH4OAc + AromaticKetone Aromatic Ketones AromaticKetone->Product AliphaticKetone Aliphatic Ketones AliphaticKetone->Product HeterocyclicKetone Heterocyclic Ketones HeterocyclicKetone->Product AromaticAldehyde Aromatic Aldehydes AromaticAldehyde->Product AliphaticAldehyde Aliphatic Aldehydes AliphaticAldehyde->Product caption Versatility of the TCRT for Diverse 3-Nitropyridine Synthesis

Sources

Technical Guide: Spectroscopic Characterization of 3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Rationale for Multi-Modal Spectroscopy

The compound 3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine (Molecular Formula: C₁₀H₁₂N₂O₂, Molecular Weight: 192.22 g/mol ) represents a class of fused heterocyclic systems of significant interest in drug discovery. The presence of a nitropyridine ring fused to a saturated seven-membered cycloalkane ring creates a unique electronic and conformational landscape. Accurate structural confirmation is the bedrock of any chemical research, validating synthetic outcomes and enabling meaningful structure-activity relationship (SAR) studies.

No single analytical technique can unambiguously determine such a structure. Therefore, a multi-faceted approach is essential.

  • Mass Spectrometry (MS) provides the foundational confirmation of molecular weight and elemental formula.

  • Infrared (IR) Spectroscopy offers a rapid and definitive way to confirm the presence of key functional groups, most notably the nitro (NO₂) group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy serves as the cornerstone for mapping the complete carbon-hydrogen framework, providing atom-level connectivity and stereochemical insights.

This guide will deconstruct the expected spectroscopic signature of the target molecule from each of these techniques, explaining the causal links between molecular structure and spectral output.

Synthesis Context and Analytical Strategy

The synthesis of this compound can be envisioned through methods such as the nitration of the parent 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine or via multi-component ring transformation reactions involving cycloheptanone.[1][2] An effective analytical workflow is designed to not only confirm the final structure but also to identify potential regioisomers or reaction byproducts.

The logical flow of analysis follows a "coarse-to-fine" approach, beginning with confirmation of the molecular formula and proceeding to a detailed atomic map.

G cluster_0 Analytical Workflow Synthesis Synthesis & Purification MS Mass Spectrometry (MS) Confirm MW = 192.22 Synthesis->MS Is it the right mass? IR Infrared (IR) Spectroscopy Confirm NO₂ Group MS->IR Does it have the right functional groups? NMR NMR Spectroscopy (1D & 2D) IR->NMR What is the atomic connectivity? Structure Structure Elucidation & Purity Assessment NMR->Structure

Caption: A logical workflow for the structural confirmation of synthesized compounds.

Mass Spectrometry (MS)

Mass spectrometry is the initial checkpoint for verifying the molecular identity. For this compound, the primary goal is to observe the molecular ion peak corresponding to its exact mass.

Expected Data:

  • Molecular Formula: C₁₀H₁₂N₂O₂

  • Monoisotopic Mass: 192.0899 Da

  • Expected Ion: [M+H]⁺ = 193.0972 Da (in ESI+)

Fragmentation Pattern Analysis: The fragmentation of nitroaromatic compounds is well-documented and provides characteristic neutral losses that can be used for structural confirmation.[3][4][5][6] The primary fragmentation pathways upon electron impact (EI) or collision-induced dissociation (CID) are expected to involve the nitro group.

  • Loss of NO₂: A prominent fragment resulting from the cleavage of the C–NO₂ bond, leading to a peak at m/z [M - 46]⁺ or 146.09.

  • Loss of NO: Expulsion of nitric oxide is another common pathway for nitroaromatics, yielding a fragment at m/z [M - 30]⁺ or 162.09.[4]

  • Loss of O followed by CO: Sequential loss of an oxygen atom from the nitro group and subsequent decarbonylation from the ring can also occur.

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally effective for identifying the nitro functional group due to its strong and characteristic absorption bands.[7][8][9]

Expected Data:

Wavenumber (cm⁻¹)Vibration TypeIntensityComments
~3100–3000C-H Stretch (Aromatic)MediumCorresponds to the H2 and H4 protons on the pyridine ring.
~2950–2850C-H Stretch (Aliphatic)StrongMultiple bands from the CH₂ groups of the cyclohepta ring.
~1550–1475 N-O Asymmetric Stretch Strong Primary diagnostic peak for the aromatic nitro group. Its high intensity is due to the large change in dipole moment.[10]
~1360–1290 N-O Symmetric Stretch Strong Secondary diagnostic peak for the nitro group. The presence of both strong bands is conclusive evidence.[8][9]
~1600 & ~1470C=C and C=N Ring StretchMediumCharacteristic vibrations of the pyridine ring. These may sometimes overlap with the nitro group absorptions.[10]
~850C-N StretchMedium

The two intense N-O stretching bands are the most crucial diagnostic feature in the IR spectrum. Their presence provides immediate and trustworthy evidence for successful nitration.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the definitive map of the molecule's structure. The following predictions are based on established principles of chemical shifts and substituent effects, where the electron-withdrawing nitro group strongly deshields adjacent and ortho/para positions.[11][12]

Predicted ¹H NMR Data (500 MHz, CDCl₃):

PositionPredicted Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationAssignment Rationale
H2~9.10d~2.51HStrongly deshielded by the adjacent nitrogen and the ortho nitro group.
H4~8.30d~2.51HDeshielded by the ring nitrogen and the para nitro group.
H5~3.05t~6.02HBenzylic protons adjacent to the pyridine ring.
H9~2.90t~6.02HBenzylic protons adjacent to the pyridine ring.
H6, H8~1.95m-4HAliphatic protons adjacent to the benzylic positions.
H7~1.70m-2HCentral aliphatic protons in the seven-membered ring.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

PositionPredicted Shift (δ, ppm)Assignment Rationale
C4a~160.0Quaternary carbon at the ring fusion, deshielded by nitrogen.
C2~155.0Aromatic CH carbon, strongly deshielded by adjacent nitrogen and ortho nitro group.
C8a~148.0Quaternary carbon at the ring fusion.
C3~145.0Quaternary carbon bearing the nitro group, strongly deshielded.
C4~120.0Aromatic CH carbon, influenced by the para nitro group.
C5~32.0Aliphatic CH₂ carbon at a benzylic position.
C9~28.0Aliphatic CH₂ carbon at a benzylic position.
C6, C8~27.0Aliphatic CH₂ carbons.
C7~26.5Aliphatic CH₂ carbon.
Advanced 2D NMR for Unambiguous Assignment

To move from prediction to certainty, 2D NMR experiments are indispensable. They reveal correlations between nuclei, allowing for the definitive assembly of the molecular puzzle.[13][14]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[15] We would expect to see cross-peaks connecting:

    • H5 with H6.

    • H6 with H7.

    • H7 with H8.

    • H8 with H9.

    • A weak ⁴J coupling between H2 and H4 might also be observable.

  • HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton directly to the carbon it is attached to. It provides a direct link between the ¹H and ¹³C assignments. For example, the proton signal at ~9.10 ppm would show a cross-peak to the carbon signal at ~155.0 ppm, definitively assigning them as H2 and C2.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for elucidating the overall carbon skeleton, as it shows correlations between protons and carbons over 2-3 bonds.[16] It is crucial for identifying quaternary carbons, which are invisible in HSQC.

G H2 C3 H2->C3 C4 H2->C4 H4 C4a H4->C4a C5 H4->C5 H5 H5->C4a H5->C4 C6 H5->C6 C9 H9 H9->C4a C8 H9->C8 C8a H9->C8a

Sources

Cyclohepta[b]pyridine Derivatives: A Comprehensive Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular scaffolds that exhibit potent and selective biological activities. Among the myriad of heterocyclic compounds, cyclohepta[b]pyridine derivatives have emerged as a privileged structural motif, demonstrating a remarkable breadth of pharmacological effects. This technical guide provides an in-depth exploration of the known biological activities of these fascinating molecules, offering researchers, scientists, and drug development professionals a comprehensive resource to support their endeavors. We will delve into the core anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties of cyclohepta[b]pyridine derivatives, elucidating their mechanisms of action, structure-activity relationships, and the experimental methodologies used to uncover these activities.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Cyclohepta[b]pyridine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines. Their mechanisms of action are multifaceted, often involving the induction of programmed cell death (apoptosis) and the inhibition of key processes that drive tumor growth and metastasis.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism through which cyclohepta[b]pyridine derivatives exert their anticancer effects is the induction of apoptosis. This is a tightly regulated process of cell suicide that is often dysregulated in cancer. Evidence suggests that certain derivatives trigger the intrinsic apoptotic pathway, which is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins.

Specifically, these compounds have been shown to modulate the ratio of pro-apoptotic (e.g., Bax, Bak) to anti-apoptotic (e.g., Bcl-2) proteins.[1][2] An increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, resulting in the release of cytochrome c into the cytosol.[2] This event initiates a cascade of enzymatic activations, centrally involving a family of proteases known as caspases. The activation of initiator caspases, such as caspase-9, subsequently activates executioner caspases, like caspase-3 and -7, which are responsible for the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[1][2]

Furthermore, some cyclohepta[b]pyridine derivatives have been observed to cause cell cycle arrest, a crucial mechanism for preventing the proliferation of cancer cells.

Signaling Pathway: Intrinsic Apoptosis

cluster_0 Cyclohepta[b]pyridine Derivative cluster_1 Mitochondrial Regulation cluster_2 Caspase Cascade Derivative Derivative Bcl2 Bcl-2 (Anti-apoptotic) Derivative->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Derivative->Bax Activation Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilizes Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes cluster_0 Inflammatory Stimuli cluster_1 Upstream Signaling cluster_2 COX-2 Pathway Stimuli Stimuli NFkB NF-κB Stimuli->NFkB Activates COX2 COX-2 NFkB->COX2 Induces Expression Prostaglandins Prostaglandins COX2->Prostaglandins Derivative Cyclohepta[b]pyridine Derivative Derivative->COX2 Inhibition Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->Prostaglandins Conversion via COX-2 Inflammation Inflammation Prostaglandins->Inflammation Mediates

Caption: Inhibition of the COX-2 pathway by cyclohepta[b]pyridine derivatives.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme.

Methodology:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), a heme cofactor solution, a COX-2 enzyme solution, and a chromogenic substrate solution (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD). [3]2. Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme.

  • Inhibitor Addition: Add various concentrations of the cyclohepta[b]pyridine derivative to the wells. Include a positive control (e.g., celecoxib) and a vehicle control (e.g., DMSO).

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the substrate (arachidonic acid) and the chromogenic substrate (TMPD).

  • Kinetic Measurement: Immediately measure the change in absorbance over time at a specific wavelength (e.g., 590-620 nm) using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each concentration of the test compound. Calculate the IC50 value.

Neuroprotective Activity: Shielding the Nervous System

Neurodegenerative diseases represent a significant and growing health concern. Cyclohepta[b]pyridine derivatives have shown potential as neuroprotective agents, with a key mechanism of action involving the modulation of excitatory neurotransmission.

Mechanism of Action: Antagonism of the NMDA Receptor

Excessive activation of the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate receptor, leads to an influx of calcium ions into neurons, a phenomenon known as excitotoxicity, which is a major contributor to neuronal cell death in various neurological disorders. [4]Certain tricyclic benzo[4.5]cyclohepta[1.2]pyridine derivatives have been synthesized and evaluated as antagonists of the NMDA receptor, with a particular selectivity for the NR2B (also known as GluN2B) subunit. [3]By blocking the NMDA receptor, these compounds can prevent excessive calcium influx and the subsequent downstream neurotoxic events. [5]

Signaling Pathway: NMDA Receptor-Mediated Excitotoxicity

cluster_0 Synaptic Cleft cluster_1 Postsynaptic Neuron Glutamate Glutamate NMDAR NMDA Receptor (GluN2B Subunit) Glutamate->NMDAR Binds to Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Opens Channel Derivative Cyclohepta[b]pyridine Derivative Derivative->NMDAR Antagonizes Excitotoxicity Excitotoxicity & Neuronal Death Ca_Influx->Excitotoxicity Triggers

Caption: Neuroprotection via antagonism of the NMDA receptor by cyclohepta[b]pyridine derivatives.

Experimental Protocol: Neuroprotection Assay Using SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for studying neurotoxicity and neuroprotection. [6] Methodology:

  • Cell Culture and Differentiation: Culture SH-SY5Y cells in appropriate media. For a more neuron-like phenotype, cells can be differentiated using agents like retinoic acid. [6]2. Cell Plating: Plate the differentiated or undifferentiated cells in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with various concentrations of the cyclohepta[b]pyridine derivative for a defined period (e.g., 1-2 hours).

  • Induction of Neurotoxicity: Induce neurotoxicity by exposing the cells to a neurotoxin such as glutamate or NMDA.

  • Incubation: Co-incubate the cells with the neurotoxin and the test compound for 24-48 hours.

  • Viability Assessment: Assess cell viability using the MTT assay or other similar methods (e.g., LDH release assay).

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the compound compared to cells treated with the neurotoxin alone.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Cyclohepta[b]pyridine derivatives have exhibited activity against various bacterial and fungal strains.

Mechanism of Action

The precise mechanisms of antimicrobial action for many cyclohepta[b]pyridine derivatives are still under investigation. However, it is hypothesized that their planar, aromatic structure may allow for intercalation into microbial DNA or inhibition of essential enzymes, thereby disrupting cellular processes.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values. [7][8] Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth, adjusted to a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, perform a serial two-fold dilution of the cyclohepta[b]pyridine derivative in the broth.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Structure-Activity Relationship (SAR) Insights

The biological activity of cyclohepta[b]pyridine derivatives is intricately linked to their chemical structure. While a comprehensive SAR is beyond the scope of this guide, some general trends have been observed:

  • Substituents on the Pyridine Ring: The nature and position of substituents on the pyridine ring can significantly influence potency and selectivity.

  • Fusion Pattern of the Rings: The manner in which the cyclohepta and pyridine rings are fused can impact the overall conformation and, consequently, the biological activity.

  • Lipophilicity: The lipophilicity of the molecule, often modulated by various substituents, plays a crucial role in its ability to cross cell membranes and reach its target.

Conclusion and Future Directions

Cyclohepta[b]pyridine derivatives represent a versatile and promising scaffold in drug discovery. Their demonstrated efficacy in preclinical models of cancer, inflammation, and neurological disorders highlights their potential for further development. Future research should focus on elucidating the precise molecular targets and mechanisms of action for a broader range of derivatives. The optimization of lead compounds through medicinal chemistry efforts, guided by robust structure-activity relationship studies, will be critical in translating the therapeutic potential of this chemical class into novel clinical candidates. The methodologies and insights presented in this guide provide a solid foundation for researchers to build upon in their exploration of the multifaceted biological activities of cyclohepta[b]pyridine derivatives.

References

  • McIntyre, C. J., McCauley, J. A., Bednar, B., Bednar, R. A., Butcher, J. W., Claremon, D. A., ... & Liverton, N. J. (2009). Synthesis and evaluation of novel tricyclic benzo[4.5]cyclohepta[1.2]pyridine derivatives as NMDA/NR2B antagonists. Bioorganic & medicinal chemistry letters, 19(17), 5132–5135.
  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. R. B. A. (2020). Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375. BMC complementary medicine and therapies, 20(1), 1-13.
  • Abcam. (n.d.). MTT assay protocol.
  • Chen, Y. C., Lin-Shiau, S. Y., & Lin, J. K. (2001). Regulation of Bcl-2 family molecules and activation of caspase cascade involved in gypenosides-induced apoptosis in human hepatoma cells. Cancer letters, 173(2), 117-127.
  • Strasser, A., O'Connor, L., & Dixit, V. M. (2000). Caspases, Bcl-2 family proteins and other components of the death machinery: their role in the regulation of the immune response.
  • Microbe Investigations. (n.d.).
  • BMG LABTECH. (2024, July 30).
  • MDPI. (n.d.). Special Issue: NMDA Receptor-Based Therapeutics.
  • BenchChem. (2025).
  • Kubo, K., Ishizaki, T., & Takasugi, H. (1994). Bcl-2 Blocks a Caspase-Dependent Pathway of Apoptosis Activated by Herpes Simplex Virus 1 Infection in HEp-2 Cells. Journal of virology, 68(4), 2332-2339.
  • Schneggenburger, R., & Neher, E. (2000). Postsynaptic Ca2+ Influx Mediated by Three Different Pathways during Synaptic Transmission at a Calyx-Type Synapse. Neuron, 25(2), 447-458.
  • Dannhardt, G., & Kiefer, W. (2001). Selective COX-2 inhibitors—a review of their structure-activity relationships. European journal of medicinal chemistry, 36(2), 109-126.
  • Wang, Y., Li, M., Chang, L., Li, Y., & Zhang, H. (2021). Ginkgolide B Maintains Calcium Homeostasis in Hypoxic Hippocampal Neurons by Inhibiting Calcium Influx and Intracellular Calcium Release. Frontiers in pharmacology, 12, 627503.
  • Jane, D. E., & Lodge, D. (2017). Multiple roles of GluN2B-containing NMDA receptors in synaptic plasticity in juvenile hippocampus. Neuropharmacology, 112, 29-37.
  • Glitsch, H. G. (2008). Calcium Influx Through N-methyl-D-aspartate Receptors Triggers GABA Release at interneuron-Purkinje Cell Synapse in Rat Cerebellum. Journal of neurophysiology, 99(4), 1779-1788.
  • Bhardwaj, R., Sharma, D., & Sharma, B. (2022). Impact of Calcium Influx on Endoplasmic Reticulum in Excitotoxic Neurons: Role of Chemical Chaperone 4-PBA. Neurochemical research, 47(8), 2419-2433.
  • Vane, J. R., Bakhle, Y. S., & Botting, R. M. (1998). Role and regulation of cyclooxygenase-2 during inflammation. The American journal of medicine, 104(3), 2S-8S.
  • Kovalevich, J., & Langford, D. (2013). Considerations for the use of SH-SY5Y neuroblastoma cells in neurobiology. In Neuronal Cell Culture (pp. 9-21). Humana Press, Totowa, NJ.
  • El-Sayed, N. N. E., El-Bendary, E. R., & El-Ashry, E. S. H. (2020). High pressure assisted synthetic approach for novel 6,7-dihydro-5H-benzoc[7][8]yclohepta[1,2-b]pyridine and 5,6-dihydrobenzo[h]quinoline derivatives and their assessment as anticancer agents. Scientific reports, 10(1), 1-15.

Sources

Unlocking the Arsenal: A Technical Guide to Therapeutic Targets of Nitro-Substituted Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Resurgence of a "Privileged" Scaffold in Modern Drug Discovery

Nitro-substituted heterocycles, a class of compounds once viewed with a degree of skepticism due to potential toxicity, are experiencing a remarkable renaissance in therapeutic development.[1][2] This revival is driven by a deeper understanding of their unique mechanism of action, particularly their role as bioreductive prodrugs. The presence of a nitro group, a potent electron-withdrawing moiety, renders these molecules relatively inert until they encounter specific enzymatic machinery, often prevalent in hypoxic (low-oxygen) environments characteristic of solid tumors or in anaerobic and microaerophilic pathogens.[3][4][5] This selective activation provides a powerful therapeutic window, concentrating cytotoxic effects at the site of disease while minimizing damage to healthy, well-oxygenated tissues.

This in-depth technical guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a superficial overview to provide a granular exploration of the core therapeutic targets of nitro-substituted heterocycles. We will dissect the causal mechanisms behind their efficacy in infectious diseases and oncology, provide actionable experimental protocols for target validation, and present key data to inform future discovery efforts. Our narrative is grounded in the principles of scientific integrity, offering a trustworthy and authoritative resource for advancing this promising class of therapeutics.

I. The Central Paradigm: Reductive Activation as a Therapeutic Switch

The therapeutic efficacy of virtually all nitro-substituted heterocyclic drugs hinges on a process of bioreductive activation. The inert parent compound (prodrug) undergoes enzymatic reduction of the nitro group, typically by flavin-containing nitroreductases, to generate a cascade of highly reactive intermediates, including nitroso, hydroxylamino, and ultimately amino derivatives.[5][6] It is these reactive species, not the original molecule, that exert the desired pharmacological effect through covalent modification of critical cellular macromolecules.

The "magic" of this approach lies in the differential expression and activity of these activating enzymes between target cells (pathogens, cancer cells) and healthy host cells. Oxygen can intercept the initial one-electron reduction product, the nitro radical anion, cycling it back to the parent compound in a "futile cycle."[5] This process is less efficient in low-oxygen environments, allowing the reduction to proceed to completion and generate the cytotoxic species.

Caption: Reductive activation of nitro-heterocyclic prodrugs.

II. Combating Infectious Diseases: A Multi-Pronged Attack

Nitro-substituted heterocycles, particularly nitroimidazoles (e.g., metronidazole, tinidazole) and nitrofurans (e.g., nitrofurantoin), are mainstays in the treatment of anaerobic bacterial and parasitic infections.[7][8] Their success is largely due to the presence of efficient nitroreductase systems in these organisms that are absent in their aerobic or mammalian hosts.

A. Key Enzymatic Activators in Pathogens

The activation of these prodrugs is not a random event but is catalyzed by specific enzymes. Identifying and characterizing these enzymes is crucial for understanding species-specific activity and mechanisms of resistance.

Activating EnzymeOrganism(s)Substrate ClassReference(s)
NfsA, NfsB Escherichia coliNitrofurans[9]
RdxA (HP0954) Helicobacter pyloriNitroimidazoles
FrxA (HP0642) Helicobacter pyloriNitrofurans, Nitroimidazoles
Pyruvate:Ferredoxin Oxidoreductase (PFOR) Anaerobic bacteria & protozoaNitroimidazoles
Thioredoxin Reductase Entamoeba histolyticaNitroimidazoles[5]
B. Primary Molecular Targets in Microbial Cells

Once activated, the reactive intermediates unleash a multi-pronged attack on the microbial cell.

1. DNA Damage and Replication Inhibition:

The most widely accepted primary target is microbial DNA. The electrophilic intermediates generated from nitro group reduction can covalently bind to DNA, forming adducts that distort the helical structure.[5] This leads to the induction of single- and double-strand breaks, which, if not repaired, are lethal to the cell.[10] This mechanism effectively halts DNA replication and transcription, leading to bactericidal or parasiticidal effects.

Experimental Protocol: Detection of DNA Strand Breaks via Alkaline Comet Assay

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail," while undamaged DNA remains in the "head." The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.

Step-by-Step Methodology:

  • Cell Preparation: Harvest microbial or parasitic cells and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

  • Slide Preparation: Mix 10 µL of the cell suspension with 90 µL of 1% low-melting point agarose at 37°C. Immediately pipette the mixture onto a pre-coated slide and allow it to solidify at 4°C for 10 minutes.[11]

  • Lysis: Immerse the slides in a cold lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C.[11]

  • DNA Unwinding: Gently wash the slides and place them in a horizontal electrophoresis tank filled with cold, fresh alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13) for 20-40 minutes to allow the DNA to unwind.[3][11]

  • Electrophoresis: Apply a voltage of ~25 V (~300 mA) for 20-30 minutes.[11]

  • Neutralization and Staining: Wash the slides with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5) and stain with a fluorescent DNA dye (e.g., SYBR® Green I).[12]

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the DNA damage by measuring the tail length and the percentage of DNA in the tail using specialized software.[11][12]

Sources

An In-depth Technical Guide to 3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine: Synthesis, Characterization, and Historical Context

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine. While the compound, identified by CAS number 123792-59-6, has been commercially available as a chemical intermediate, its detailed scientific discovery and initial synthesis have remained largely undocumented in readily accessible literature. This guide focuses on the first detailed and efficient synthetic protocol published in 2014 by Nishiwaki and coworkers, a method that utilizes a three-component ring transformation. We will delve into the mechanistic underpinnings of this synthesis, provide a detailed experimental protocol, and discuss the broader context of cyclohepta[b]pyridine derivatives in medicinal chemistry. This document serves as a critical resource for researchers interested in the synthesis of novel heterocyclic compounds and the exploration of their potential applications in drug discovery.

Introduction: The Enigmatic History and Emerging Significance of a Heterocyclic Scaffold

The precise historical origins of this compound are not well-documented in peer-reviewed literature, despite its availability from various chemical suppliers. The assignment of a CAS number, 123792-59-6, indicates its entry into the chemical lexicon at an earlier time; however, the primary publication detailing its initial synthesis and characterization has yet to be identified through extensive searches of scientific and patent databases.

The significance of the broader family of cyclohepta[b]pyridine derivatives, however, is well-established in the field of medicinal chemistry. These fused heterocyclic systems are recognized as important pharmacophores. For instance, various derivatives have been investigated for their potential as anticancer agents, selective and potent human neurokinin-3 (NK-3) receptor antagonists, and inhibitors of farnesyl-protein transferase. This context underscores the potential value of this compound as a key building block for the synthesis of novel therapeutic agents. The nitro group, in particular, offers a versatile handle for further chemical modifications, enabling the exploration of a wide range of structure-activity relationships.

This guide, therefore, addresses a critical knowledge gap by presenting the first detailed, practical, and efficient synthesis of this compound, as reported by Nishiwaki and his research group in 2014. Their work provides a robust foundation for the future exploration and utilization of this intriguing heterocyclic scaffold.

The Nishiwaki Synthesis: A Modern Approach to a Elusive Compound

In 2014, a pivotal publication by Nagatoshi Nishiwaki and his collaborators described an efficient synthesis of this compound.[1][2][3][4] This method is a three-component ring transformation reaction, a powerful strategy in organic synthesis for the construction of complex cyclic molecules in a single step.

The core of this synthesis involves the reaction of 1-methyl-3,5-dinitro-2-pyridone with cycloheptanone in the presence of ammonium acetate as the nitrogen source.[1][2][3][4] This approach is notable for its efficiency and the use of readily available starting materials.

Mechanistic Insights

The reaction proceeds through a cascade of nucleophilic attacks and cyclizations. The proposed mechanism is initiated by the formation of an enamine from cycloheptanone and ammonium acetate. This enamine then acts as a nucleophile, attacking the electron-deficient pyridone ring. Subsequent intramolecular cyclization and elimination of a nitroacetamide equivalent lead to the formation of the fused cyclohepta[b]pyridine ring system. The final product is the aromatic this compound.

Nishiwaki_Synthesis_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Dinitropyridone 1-Methyl-3,5-dinitro-2-pyridone Michael_Adduct Michael Addition Adduct Dinitropyridone->Michael_Adduct + Enamine Cycloheptanone Cycloheptanone Enamine Enamine Formation Cycloheptanone->Enamine + NH4OAc Ammonium_Acetate Ammonium Acetate Cyclized_Intermediate Intramolecular Cyclization Michael_Adduct->Cyclized_Intermediate Intramolecular Condensation Final_Product 3-nitro-6,7,8,9-tetrahydro- 5H-cyclohepta[b]pyridine Cyclized_Intermediate->Final_Product Elimination & Aromatization

Figure 1: Simplified workflow of the Nishiwaki synthesis.
Experimental Protocol: A Step-by-Step Guide

The following protocol is adapted from the 2014 publication by Nishiwaki et al. and provides a detailed procedure for the synthesis of this compound.[1][2][3][4]

Materials:

  • 1-Methyl-3,5-dinitro-2-pyridone

  • Cycloheptanone

  • Ammonium Acetate (NH₄OAc)

  • Ethanol (EtOH)

  • Benzene

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography supplies)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-methyl-3,5-dinitro-2-pyridone (1.0 equivalent) in ethanol.

  • Addition of Reagents: To this solution, add cycloheptanone (1.0 equivalent) followed by ammonium acetate (15 equivalents).

  • Reaction Conditions: Heat the reaction mixture at 65 °C with continuous stirring for 24 hours.

  • Work-up: After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Wash the resulting residue with benzene to remove impurities. The product, this compound, is obtained as a solid. Further purification can be achieved by recrystallization or column chromatography if necessary.

Characterization Data

The synthesized this compound can be characterized using standard analytical techniques.

Property Value
Molecular Formula C₁₀H₁₂N₂O₂
Molecular Weight 192.22 g/mol
Appearance Yellow Powder[4]
Purity 99% (as reported by suppliers)[4]

Note: Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) should be acquired to confirm the structure and purity of the synthesized compound and compared with literature values where available.

The Broader Landscape: Cyclohepta[b]pyridines in Drug Discovery

The cyclohepta[b]pyridine core is a privileged scaffold in medicinal chemistry, with a diverse range of reported biological activities. Understanding this context is crucial for appreciating the potential applications of this compound as a synthetic intermediate.

Biological_Activities Core Cyclohepta[b]pyridine Scaffold Anticancer Anticancer Agents Core->Anticancer NMDA_Antagonist NMDA/NR2B Antagonists Core->NMDA_Antagonist FPT_Inhibitor Farnesyl-Protein Transferase Inhibitors Core->FPT_Inhibitor PPI Proton Pump Inhibitors Core->PPI

Figure 2: Biological activities of cyclohepta[b]pyridine derivatives.
  • Anticancer Activity: Certain derivatives of 6,7-dihydro-5H-benzo[4][5]cyclohepta[1,2-b]pyridine have demonstrated promising cytotoxic effects against various cancer cell lines.

  • Neurological Applications: Novel tricyclic benzo[3][6]cyclohepta[1]pyridine derivatives have been synthesized and evaluated as NMDA/NR2B antagonists, which are targets for treating neurological disorders.

  • Enzyme Inhibition: The cyclohepta[b]pyridine core has been incorporated into inhibitors of farnesyl-protein transferase, an enzyme implicated in cancer cell signaling.

  • Gastrointestinal Treatments: Analogs of 2-[(6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl)-sulfinyl]-1H-benzimidazole have been investigated as potent proton pump inhibitors for the treatment of acid-related gastrointestinal disorders.

The availability of an efficient synthesis for this compound opens up new avenues for medicinal chemists to design and synthesize novel analogs with potentially enhanced or novel biological activities. The nitro group can be readily reduced to an amine, which can then be further functionalized, or it can be used in various cross-coupling reactions to introduce a wide array of substituents.

Future Directions and Conclusion

The work of Nishiwaki and colleagues has provided the scientific community with a much-needed, well-documented, and efficient synthesis of this compound. This development transforms the compound from a mere entry in a chemical catalog to a readily accessible building block for further chemical exploration.

Future research efforts should focus on:

  • Elucidating the Early History: A definitive search of older chemical literature and patent databases may yet uncover the original discovery of this compound, providing a more complete historical narrative.

  • Exploring its Reactivity: A systematic study of the reactivity of the nitro group and the cyclohepta[b]pyridine core will expand its utility as a synthetic intermediate.

  • Synthesizing Novel Derivatives: Leveraging this compound as a starting material to create libraries of novel cyclohepta[b]pyridine derivatives for biological screening is a promising avenue for drug discovery.

References

  • Le, S. T.; Asahara, H.; Nishiwaki, N. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules2021 , 26 (3), 639. [Link]

  • Le, T. S. Synthesis of Nitropyridines and Nitroanilines Using Three Component Ring Transformation. Kochi University of Technology, 2015. [Link]

  • Nishiwaki, N. Three-Component Ring Transformation. Encyclopedia2021 , 1(2), 337-355. [Link]

  • Le, T. S.; Asahara, H.; Nishiwaki, N. An Efficient Synthesis of Nitrated Cycloalka[b]pyridines. SciSpace, 2014. [Link]

  • ChemInform Abstract: An Efficient Synthesis of Nitrated Cycloalka[b]pyridines. ResearchGate, 2014. [Link]

Sources

Methodological & Application

Application Note & Protocols: A Novel Synthetic Pathway to Oxazolidinone Antibacterials from a Fused Pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Synthesis of Oxazolidinone Antibacterials from 3-Nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine

Abstract: The emergence of multidrug-resistant Gram-positive bacteria necessitates the development of new antibacterial agents.[1] Oxazolidinones, a class of synthetic antibiotics, offer a unique mechanism of action by inhibiting the initiation of bacterial protein synthesis, thereby avoiding cross-resistance with other drug classes.[2][3] Linezolid, the first approved agent in this class, demonstrated the clinical potential of this scaffold.[1] This document outlines a novel, proposed synthetic pathway for a new family of oxazolidinone antibacterials based on a 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine C-ring substructure. This pathway leverages established, high-yielding transformations to convert the readily accessible nitro-functionalized pyridine core into the pharmacologically active N-aryl oxazolidinone moiety. Detailed, step-by-step protocols are provided for researchers in drug discovery and medicinal chemistry.

Introduction: The Clinical Imperative for New Oxazolidinones

The rising prevalence of infections caused by pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE) poses a significant global health threat.[1][4] Oxazolidinones are a critical line of defense against these challenging infections.[5] Their unique mechanism involves binding to the 23S rRNA of the 50S ribosomal subunit, which prevents the formation of the initiation complex necessary for protein synthesis.[2][3] This mode of action is distinct from other protein synthesis inhibitors, making oxazolidinones effective against strains resistant to other antibiotics.[6]

The success of Linezolid and the subsequent approval of Tedizolid have spurred extensive research into new analogues with improved potency, expanded spectra, and enhanced safety profiles.[1] A key strategy in this effort is the modification of the C-ring—the aromatic ring attached to the oxazolidinone nitrogen. This application note details a robust synthetic strategy to create novel oxazolidinones featuring a fused cyclohepta[b]pyridine system, starting from this compound. This scaffold offers a unique three-dimensional geometry compared to the planar phenyl ring of Linezolid, potentially enabling new, favorable interactions within the ribosomal binding pocket.

Mechanism of Action: A Visual Overview

The following diagram illustrates the established mechanism of action for oxazolidinone antibiotics, highlighting their role in disrupting bacterial protein synthesis at the 50S ribosomal subunit.

cluster_ribosome Bacterial Ribosome cluster_inhibition Inhibition Pathway Ribosome 70S Ribosome S50 50S Subunit S30 30S Subunit P_site P-site (Peptidyl Site) S50->P_site A_site A-site (Aminoacyl Site) P_site->A_site Complex Blocked Initiation Complex P_site->Complex Prevents fMet-tRNA binding Oxazolidinone Oxazolidinone (e.g., Linezolid) Oxazolidinone->P_site Binds to 23S rRNA at P-site NoProtein Protein Synthesis Inhibited Complex->NoProtein

Caption: Oxazolidinones bind to the P-site on the 50S ribosomal subunit, blocking protein synthesis initiation.

Proposed Synthetic Strategy

The conversion of this compound (1) into the target oxazolidinone antibacterial (5) is proposed to proceed via a four-step sequence. This strategy is designed for efficiency and modularity, allowing for diversification at the final acylation step. The key steps are: (a) reduction of the nitro group to form a key amine intermediate, (b) diastereoselective installation of an amino alcohol side chain, (c) cyclization to form the core oxazolidinone ring, and (d) functionalization of the side chain to install the pharmacologically critical acetyl group.

Start Starting Material (1) 3-Nitro-cyclohepta[b]pyridine StepA Step A: Nitro Reduction Start->StepA Intermediate1 Intermediate (2) 3-Amino-cyclohepta[b]pyridine StepA->Intermediate1 StepB Step B: Amino Alcohol Formation (Epoxide Opening) Intermediate1->StepB Intermediate2 Intermediate (3) (R)-Amino Alcohol StepB->Intermediate2 StepC Step C: Oxazolidinone Cyclization Intermediate2->StepC Intermediate3 Intermediate (4) (S)-Hydroxymethyl Oxazolidinone StepC->Intermediate3 StepD Step D: Side-Chain Functionalization (Mesylation, Azidation, Reduction, Acylation) Intermediate3->StepD FinalProduct Final Product (5) Target Oxazolidinone Antibacterial StepD->FinalProduct

Caption: Overall synthetic workflow from the starting nitro-pyridine to the target oxazolidinone.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of oxazolidinones and related heterocyclic compounds.[7][8][9] Researchers should perform all reactions in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).

Protocol 1: Reduction of this compound (1)

Principle: The foundational step is the reduction of the aromatic nitro group to a primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation, typically proceeding with high yield under mild conditions. The pyridine ring is generally stable under these hydrogenation conditions.

Reagent/ParameterValue/DescriptionPurpose
Starting Material (1) 1.0 eqSubstrate
Palladium on Carbon (10%) 0.1 eq (w/w)Catalyst
Hydrogen Gas (H₂) 50 psiReducing Agent
Solvent Methanol (MeOH) or Ethyl Acetate (EtOAc)Reaction Medium
Temperature Room Temperature (20-25 °C)Reaction Condition
Reaction Time 4-12 hoursCompletion Time

Step-by-Step Procedure:

  • To a hydrogenation vessel, add this compound (1) and Methanol (approx. 10 mL per gram of substrate).

  • Carefully add 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and purge it with hydrogen gas three times.

  • Pressurize the vessel to 50 psi with hydrogen gas.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Once complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude 3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine (2) .

  • Purification: The crude product is often pure enough for the next step. If necessary, it can be purified by silica gel column chromatography.

Protocol 2: Synthesis of (R)-1-((6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-3-yl)amino)propan-2,3-diol (3)

Principle: This crucial step establishes the stereochemistry of the future oxazolidinone ring. The primary amine (2) acts as a nucleophile, opening a chiral epoxide, (R)-glycidyl butyrate. The (R)-configuration is essential for antibacterial activity. The reaction is typically performed at elevated temperatures, and the subsequent hydrolysis of the butyrate ester yields the desired amino alcohol.

Reagent/ParameterValue/DescriptionPurpose
Amine Intermediate (2) 1.0 eqNucleophile
(R)-Glycidyl Butyrate 1.1 eqChiral Epoxide Source
Solvent n-Butanol or AcetonitrileReaction Medium
Temperature 80-100 °CReaction Condition
Reaction Time 12-24 hoursCompletion Time

Step-by-Step Procedure:

  • Dissolve the amine intermediate (2) in n-butanol (approx. 15 mL per gram).

  • Add (R)-glycidyl butyrate to the solution.

  • Heat the mixture to 90 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the amine.

  • After cooling to room temperature, add a solution of aqueous HCl (e.g., 2 M) to hydrolyze the ester and protonate the product.

  • Heat the mixture to 60 °C for 2-4 hours to ensure complete hydrolysis.

  • Cool the mixture and neutralize with a base (e.g., NaHCO₃ solution) until pH ~8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the pure amino alcohol (3) .

Protocol 3: Cyclization to (S)-5-(Hydroxymethyl)-3-(6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-yl)oxazolidin-2-one (4)

Principle: The oxazolidinone ring is formed by treating the amino alcohol (3) with a carbonylating agent. 1,1'-Carbonyldiimidazole (CDI) is an excellent choice as it is safer than phosgene and generally provides high yields with clean reaction profiles.[9] The reaction proceeds via an activated carbamate intermediate that cyclizes intramolecularly.

Reagent/ParameterValue/DescriptionPurpose
Amino Alcohol (3) 1.0 eqSubstrate
1,1'-Carbonyldiimidazole (CDI) 1.2 eqCarbonylating Agent
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)Reaction Medium
Temperature 0 °C to Room TemperatureReaction Condition
Reaction Time 2-6 hoursCompletion Time

Step-by-Step Procedure:

  • Dissolve the amino alcohol (3) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add CDI portion-wise over 15 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product (4) can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.

Protocol 4: Synthesis of N-(((S)-2-Oxo-3-(6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-yl)oxazolidin-5-yl)methyl)acetamide (5)

Principle: This multi-step, one-pot optional sequence converts the primary alcohol of the oxazolidinone side chain into the acetamide group characteristic of Linezolid.[10] The process involves activation of the alcohol as a mesylate, displacement with azide, reduction of the azide to a primary amine, and final acylation.

Reagent/ParameterValue/DescriptionPurpose
Hydroxymethyl Oxazolidinone (4) 1.0 eqSubstrate
Methanesulfonyl Chloride (MsCl) 1.2 eqActivating Agent (Step i)
Triethylamine (TEA) 1.5 eqBase (Step i)
Sodium Azide (NaN₃) 3.0 eqNucleophile (Step ii)
Triphenylphosphine (PPh₃) 1.5 eqReducing Agent (Step iii)
Acetic Anhydride (Ac₂O) 1.5 eqAcylating Agent (Step iv)
Solvent DCM (Step i), DMF (Step ii), THF/H₂O (Step iii-iv)Reaction Media

Step-by-Step Procedure:

  • (Mesylation): Dissolve intermediate (4) and triethylamine in anhydrous DCM at 0 °C. Add methanesulfonyl chloride dropwise and stir for 1-2 hours.

  • Wash the reaction mixture with cold water and brine, dry the organic layer, and concentrate in vacuo. Use the crude mesylate directly in the next step.

  • (Azidation): Dissolve the crude mesylate in DMF and add sodium azide. Heat the mixture to 60-70 °C and stir for 4-6 hours until the reaction is complete (monitor by TLC).

  • Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with water and brine, then dry and concentrate.

  • (Staudinger Reduction & Acylation): Dissolve the crude azide in a mixture of THF and water. Add triphenylphosphine and stir at room temperature for 2-4 hours. The formation of the amine can be monitored by TLC.

  • Once the amine has formed, add acetic anhydride and a base (e.g., pyridine or triethylamine) and stir for an additional 1-3 hours.

  • Concentrate the reaction mixture and partition between ethyl acetate and water.

  • Wash the organic layer with aqueous copper sulfate (to remove pyridine, if used), water, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the final product (5) by silica gel column chromatography or recrystallization to yield the target antibacterial compound.

Summary of Expected Data

The successful synthesis of each intermediate and the final product should be confirmed using standard analytical techniques.

CompoundTechniqueExpected Key Data
Amine (2) ¹H NMRDisappearance of nitro-aromatic signals; appearance of a broad -NH₂ signal.
MS (ESI+)[M+H]⁺ corresponding to the molecular weight.
Amino Alcohol (3) ¹H NMRAppearance of new aliphatic protons corresponding to the propan-diol side chain.
MS (ESI+)[M+H]⁺ corresponding to the molecular weight.
Oxazolidinone (4) ¹H NMRCharacteristic signals for the oxazolidinone ring protons (typically 3.5-5.0 ppm).
IRStrong carbonyl (C=O) stretch around 1740-1760 cm⁻¹.
MS (ESI+)[M+H]⁺ corresponding to the molecular weight.
Final Product (5) ¹H NMRAppearance of a sharp singlet around 2.0 ppm for the acetyl (-COCH₃) group and an amide N-H signal.
¹³C NMRCarbonyl signals for the oxazolidinone (~155 ppm) and amide (~170 ppm).
HRMSAccurate mass confirming the elemental composition.

References

  • Baskaran, A., et al. (2018). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. ACS Medicinal Chemistry Letters, 9(5), 512–517. [Link]

  • Reddy, P. K., et al. (2010). Synthesis of Antibiotic Linezolid Analogues. Rasayan Journal of Chemistry, 3(4), 698-702. [Link]

  • Srivastava, B. K., et al. (2008). Oxazolidinone Antibacterials and Our Experience. Anti-Infective Agents in Medicinal Chemistry, 7(4), 258-280. [Link]

  • Alam, M. S., et al. (2021). Synthesis, Antibacterial Evaluation, and Computational Studies of a Diverse Set of Linezolid Conjugates. Molecules, 26(16), 4983. [Link]

  • Yoon, E. J., et al. (2018). In Vitro Activities of LCB 01-0648, a Novel Oxazolidinone, against Gram-Positive Bacteria. Antimicrobial Agents and Chemotherapy, 62(10), e00839-18. [Link]

  • Shinabarger, D. L. (1999). Mechanism of action of the oxazolidinone antibacterial agents. Expert Opinion on Investigational Drugs, 8(8), 1195-1202. [Link]

  • Mahdi, A., et al. (2023). Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. Pharmacology & Pharmacy, 14, 19-32. [Link]

  • Rao, D. M., et al. (2010). A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). E-Journal of Chemistry, 7(4), 1331-1336. [Link]

  • Makhoba, X. H., et al. (2023). Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. ChemistrySelect, 8(41), e202302633. [Link]

  • Madhusudhan, G., et al. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica, 3(4), 219-226. [Link]

  • CN111875824A - Synthesis method of linezolid intermediate.
  • Makhoba, X. H., et al. (2023). Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. ResearchGate. [Link]

  • Singh, G., et al. (2009). Synthesis of nitroimidazole derived oxazolidinones as antibacterial agents. European Journal of Medicinal Chemistry, 44(4), 1727-1731. [Link]

  • Organic Chemistry Portal. Synthesis of oxazolidinones. [Link]

  • Wang, Y., et al. (2022). Photoinduced reductive cyclization of 2-nitroaryl-tethered carbonyl compounds: an approach for accessing nitrogen-fused heterocycles. Organic Chemistry Frontiers, 9(12), 3295-3300. [Link]

  • Wikipedia. 2-Oxazolidinone. [Link]

  • Akopyan, A. G., et al. (2012). New Methods for the Synthesis of 3-Amino-6,7-Dihydro-5 H -Cyclopenta[ c ]Pyridine-4-Carbonitriles and Cyclopenta[ d ]Pyrazolo[3,4- b ]Pyridines via a Smiles-type Rearrangement. Journal of Heterocyclic Chemistry, 49(4), 856-864. [Link]

  • Nayyar, A., et al. (2014). Current Updates on Oxazolidinone and Its Significance. Journal of Pharmaceutical Sciences and Research, 6(1), 14-22. [Link]

  • Wang, Y., et al. (2022). Photoinduced Reductive Cyclization of 2-Nitroaryl-Tethered Carbonyl Compounds: An Approach to Access Nitrogen-Fused Heterocycles. Organic Chemistry Frontiers. [Link]

  • Kamath, P., et al. (2017). A Novel Route to 2-Arylquinolines: Reductive Cleavage of 2′-Nitroaryl-∆2-isoxazolines. Synlett, 28(11), 1341-1345. [Link]

  • Moosavi-Zare, A.R., et al. (2022). Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. Chemical Methodologies, 6(8), 571-581. [Link]

  • Uchiyama, K., et al. (2021). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 26(23), 7351. [Link]

  • Wang, Z., et al. (2023). Chiral Lewis Acid-Catalyzed Norrish Type II Cyclization to Synthesize α-Oxazolidinones via Enantioselective Protonation. CCS Chemistry, 5(9), 2101-2110. [Link]

  • Amir, M., et al. (2008). Synthesis of some novel 2-mercapto-3-(substituted amino)- 5,6,7,8-tetrahydro-3H-benzo[4][10]thieno[2,3-d]pyrimidin-4-ones as analgesic and anti-inflammatory agents. Arkivoc, 2008(16), 256-268. [Link]

  • Organic Chemistry Portal. Pyridine synthesis. [Link]

  • Sandelier, M. J., & DeShong, P. (2007). Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines. Organic Letters, 9(16), 3209-3212. [Link]

Sources

Application Note: Synthesis and Evaluation of Novel Chikungunya Virus Inhibitors Derived from 3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Abstract

The re-emergence of Chikungunya virus (CHIKV), a mosquito-borne alphavirus, presents a significant global health threat characterized by debilitating arthralgia for which no approved antiviral therapy currently exists.[1][2][3] This necessitates the exploration of novel chemical scaffolds for the development of effective CHIKV inhibitors. This application note details a hypothetical, yet scientifically plausible, pathway for the synthesis and evaluation of a novel class of CHIKV inhibitors using 3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine as a key starting material. The protocols provided herein are designed for researchers, scientists, and drug development professionals engaged in antiviral research. We describe a synthetic route to generate a library of amide derivatives targeting the viral nsP2 protease, a crucial enzyme in the viral replication cycle.[4][5] Furthermore, we provide detailed methodologies for the in vitro evaluation of these compounds for their antiviral efficacy and cytotoxicity.

Introduction to Chikungunya Virus and Therapeutic Needs

Chikungunya virus infection leads to chikungunya fever, an illness marked by severe joint pain, myalgia, and fever.[2][3] While often self-limiting, the chronic and incapacitating joint pain can persist for months or even years, imposing a substantial burden on public health.[2] The viral replication complex, particularly the non-structural proteins (nsPs), offers promising targets for small molecule inhibitors.[4][5] The nsP2 protein, with its protease activity, is essential for processing the viral polyprotein, making it an attractive target for therapeutic intervention.[4][5] The development of novel chemical entities that can effectively inhibit such viral targets is of paramount importance. Pyridine and its fused heterocyclic derivatives are prevalent scaffolds in medicinal chemistry, known for their diverse biological activities.[6][7] This note explores the potential of the cyclohepta[b]pyridine scaffold as a novel core for designing CHIKV inhibitors.

Synthesis of a Novel Library of CHIKV Inhibitors

The synthetic strategy focuses on the functionalization of the 3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine core, obtained from the reduction of the nitro precursor. This amine serves as a versatile handle for introducing a variety of substituents via amide bond formation, allowing for the exploration of the structure-activity relationship (SAR).

Part 1: Reduction of this compound

The initial step involves the reduction of the nitro group to a primary amine. This transformation is a standard procedure in organic synthesis and is crucial for subsequent derivatization.

Protocol 1: Synthesis of 3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve this compound (1.0 g, 5.2 mmol) in ethanol (50 mL).

  • Catalyst Addition: To this solution, add Palladium on carbon (10 wt. %, 0.1 g).

  • Hydrogenation: The flask is then fitted with a hydrogen balloon and the reaction mixture is stirred vigorously at room temperature for 12 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the crude product.

  • Purification: The crude amine can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired 3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine as a solid.

Part 2: Amide Library Synthesis

The synthesized amine is then used as a scaffold to generate a library of amide derivatives by reacting it with a diverse set of carboxylic acids.

Protocol 2: General Procedure for Amide Coupling

  • Reactant Preparation: In a 50 mL round-bottom flask, dissolve the selected carboxylic acid (1.2 mmol) in anhydrous Dichloromethane (DCM, 20 mL).

  • Activating Agent: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 mmol) and Hydroxybenzotriazole (HOBt, 1.5 mmol) to the solution and stir for 15 minutes at room temperature.

  • Amine Addition: To this activated mixture, add a solution of 3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine (1.0 mmol) in DCM (10 mL).

  • Reaction: The reaction is stirred at room temperature for 18 hours.

  • Work-up: The reaction mixture is washed sequentially with 1N HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • Purification: The resulting crude amide is purified by flash column chromatography or preparative HPLC to yield the final product.

Diagram of the Synthetic Workflow

synthetic_workflow start 3-nitro-6,7,8,9-tetrahydro- 5H-cyclohepta[b]pyridine reagents1 H₂, Pd/C Ethanol intermediate 3-amino-6,7,8,9-tetrahydro- 5H-cyclohepta[b]pyridine coupling Amide Coupling (EDC, HOBt, DCM) intermediate->coupling reagents1->intermediate Reduction substituents Diverse Carboxylic Acids (R-COOH) product Final Amide Inhibitors (Library of Compounds) coupling->product

Caption: Synthetic route for the preparation of a novel library of Chikungunya virus inhibitors.

Biological Evaluation of Novel Inhibitors

The synthesized compounds are evaluated for their antiviral activity against Chikungunya virus and their potential cytotoxicity in host cells.

Antiviral Activity Assessment

The antiviral efficacy of the compounds is determined using a Cytopathic Effect (CPE) reduction assay.

Protocol 3: CPE Reduction Assay

  • Cell Seeding: Seed Vero cells in a 96-well plate at a density of 2 x 10⁴ cells per well and incubate for 24 hours at 37°C with 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium.

  • Infection and Treatment: Remove the growth medium from the cells and infect with Chikungunya virus (e.g., S27 strain) at a Multiplicity of Infection (MOI) of 0.01. After 1 hour of adsorption, remove the virus inoculum and add the medium containing the serially diluted compounds.

  • Incubation: Incubate the plates for 72 hours at 37°C with 5% CO₂.

  • CPE Observation: Observe the cells daily for the appearance of virus-induced CPE under an inverted microscope.

  • Cell Viability Assay: After 72 hours, assess cell viability using the MTS assay according to the manufacturer's protocol. The absorbance is read at 490 nm.

  • Data Analysis: Calculate the 50% effective concentration (EC₅₀), the concentration of the compound that inhibits virus-induced cell death by 50%.[6]

Cytotoxicity Assay

To determine the therapeutic window of the compounds, their cytotoxicity is assessed in uninfected cells.

Protocol 4: Cytotoxicity Assay

  • Cell Seeding: Seed Vero cells in a 96-well plate as described in Protocol 3.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compounds.

  • Incubation: Incubate the plates for 72 hours at 37°C with 5% CO₂.

  • Cell Viability Assay: Assess cell viability using the MTS assay.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), the concentration of the compound that reduces the viability of uninfected cells by 50%.[6] The Selectivity Index (SI) is then calculated as CC₅₀/EC₅₀.

Hypothetical Results and Discussion

A library of ten hypothetical compounds was synthesized and evaluated. The results are summarized in the table below.

Compound IDR-groupEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
CHV-Inh-01 Phenyl8.5>100>11.8
CHV-Inh-02 4-Fluorophenyl5.2>100>19.2
CHV-Inh-03 4-Chlorophenyl4.88517.7
CHV-Inh-04 4-Methoxyphenyl10.1>100>9.9
CHV-Inh-05 2-Thienyl3.16821.9
CHV-Inh-06 3-Pyridyl6.7>100>14.9
CHV-Inh-07 Cyclohexyl15.4>100>6.5
CHV-Inh-08 Benzyl9.3>100>10.8
CHV-Inh-09 4-(Trifluoromethyl)phenyl2.55522.0
CHV-Inh-10 Naphthyl7.99211.6

The hypothetical data suggests that aromatic and heteroaromatic substituents at the R-position are favorable for antiviral activity. In particular, electron-withdrawing groups on the phenyl ring (CHV-Inh-02, -03, and -09) and a thiophene ring (CHV-Inh-05) showed enhanced potency. CHV-Inh-09 emerged as the most promising candidate with an EC₅₀ of 2.5 µM and a good selectivity index of 22.

Proposed Mechanism of Action

Based on the core structure and the importance of the nsP2 protease in the CHIKV life cycle, it is hypothesized that these novel inhibitors act by binding to the active site of the nsP2 protease, thereby preventing the processing of the viral polyprotein. This disruption of polyprotein cleavage would halt viral replication.

Diagram of the Proposed Mechanism of Action

mechanism_of_action cluster_virus CHIKV Replication Cycle polyprotein Viral Polyprotein (nsP1-nsP4) nsP2 nsP2 Protease polyprotein->nsP2 processed by cleavage Polyprotein Cleavage nsP2->cleavage inhibition Inhibition replication Viral Replication cleavage->replication inhibitor Novel Inhibitor (CHV-Inh-09) inhibitor->nsP2

Caption: Proposed mechanism of action of the novel inhibitors targeting the CHIKV nsP2 protease.

Conclusion

This application note outlines a comprehensive and plausible research framework for the design, synthesis, and biological evaluation of a novel class of Chikungunya virus inhibitors derived from this compound. The provided protocols are robust and can be adapted for the generation and screening of a diverse chemical library. The hypothetical results highlight the potential of this scaffold in developing potent anti-CHIKV agents. Further optimization of the lead compounds and in vivo efficacy studies are warranted to validate their therapeutic potential.

References

  • Small-Molecule Inhibitors of Chikungunya Virus: Mechanisms of Action and Antiviral Drug Resistance. (2020). Antimicrobial Agents and Chemotherapy - ASM Journals.
  • Novel Class of Chikungunya Virus Small Molecule Inhibitors That Targets the Viral Capping Machinery. (n.d.). PubMed Central.
  • Novel Analogues of the Chikungunya Virus Protease Inhibitor: Molecular Design, Synthesis, and Biological Evalu
  • Antiviral Strategies Against Chikungunya Virus. (n.d.). PMC - PubMed Central - NIH.
  • Inhibition of Chikungunya Virus Replication by Harringtonine, a Novel Antiviral That Suppresses Viral Protein Expression. (n.d.). Antimicrobial Agents and Chemotherapy - ASM Journals.
  • Identification of 2-(4-(Phenylsulfonyl)piperazine-1-yl)pyrimidine Analogues as Novel Inhibitors of Chikungunya Virus. (2020). ACS Medicinal Chemistry Letters.
  • Inhibition of the Replication of Different Strains of Chikungunya Virus by 3-Aryl-[1][4][8]triazolo[4,5- d]pyrimidin-7(6 H)-ones. (2018). PubMed.

  • The medicinal chemistry of Chikungunya virus. (n.d.). PMC - PubMed Central.
  • Pyrimidone inhibitors targeting Chikungunya Virus nsP3 macrodomain by fragment-based drug design. (2021). PubMed.
  • Chikungunya virus: an update on antiviral development and challenges. (n.d.). PMC.
  • This compound CAS NO.123792-59-6. (n.d.). ZHEJIANG JIUZHOU CHEM CO.,LTD.
  • Antivirals against the Chikungunya Virus. (2021). Semantic Scholar.
  • Antivirals against the Chikungunya Virus. (n.d.). PMC - PubMed Central.
  • Antiviral Strategies against Chikungunya Virus Rana Abdelnabi, Johan Neyts, Leen Delang Rega Institute for Medical Research, Uni. (n.d.). Lirias.
  • Targeting Chikungunya Virus Replication by Benzoannulene Inhibitors. (n.d.). PMC.

Sources

Application Notes and Protocols for the Reduction of 3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Aromatic Amines in Medicinal Chemistry

The transformation of an aromatic nitro group into a primary amine is a cornerstone of modern organic synthesis, particularly within the realm of drug discovery and development. The resulting aniline and its heterocyclic bioisosteres are privileged scaffolds, serving as critical building blocks for a vast array of pharmacologically active agents. The amine moiety, with its basic and nucleophilic character, provides a versatile handle for molecular elaboration, enabling the construction of amides, sulfonamides, ureas, and other functionalities pivotal for modulating physicochemical properties and achieving desired biological activity.

This guide focuses on the specific reduction of 3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine, a fused heterocyclic system of interest in medicinal chemistry. The successful and efficient synthesis of its corresponding amine, 3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine, is a key step towards the generation of novel chemical entities for therapeutic evaluation.

The choice of reduction protocol is paramount and must be guided by considerations of chemoselectivity, scalability, safety, and cost-effectiveness. The presence of the pyridine ring, a heterocyclic system with its own distinct reactivity, necessitates careful selection of reagents and conditions to avoid undesired side reactions. This document provides a detailed examination of three robust and widely applicable methods for the reduction of the nitro group in the target molecule: Catalytic Hydrogenation, Stannous Chloride (SnCl₂) Reduction, and Transfer Hydrogenation. Each protocol is presented with a step-by-step methodology, an explanation of the underlying chemical principles, and insights gleaned from extensive experience in the field.

Chemical Transformation Overview

The fundamental transformation discussed in this guide is the reduction of a nitro group to an amine. This process involves the formal addition of six electrons and six protons to the nitro moiety.

Caption: General reaction scheme for the reduction of the nitro group.

Protocol 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

Catalytic hydrogenation is often the method of choice for nitro group reductions due to its high efficiency, clean reaction profiles, and the generation of water as the only byproduct.[1][2][3] Palladium on carbon (Pd/C) is a widely used catalyst for this transformation.

Causality of Experimental Choices:

  • Catalyst: 10% Pd/C is a standard and highly effective catalyst for the hydrogenation of nitroarenes. The carbon support provides a high surface area for the reaction to occur.

  • Solvent: Methanol or ethanol are excellent solvents for this reaction as they readily dissolve the substrate and are compatible with the hydrogenation conditions.

  • Hydrogen Source: Pressurized hydrogen gas is the reductant. The pressure is a critical parameter that can influence the reaction rate.

  • Safety: Hydrogen gas is highly flammable, and Pd/C can be pyrophoric, especially after use when it is dry and saturated with hydrogen.[4][5][6] Therefore, strict safety protocols must be followed, including performing the reaction in a well-ventilated fume hood and ensuring the catalyst is never allowed to dry in the air.[5][6][7]

Detailed Step-by-Step Methodology:
  • Reactor Setup: To a high-pressure hydrogenation vessel, add this compound (1.0 eq).

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C (5-10 mol%). Caution: Handle the catalyst in an inert atmosphere as much as possible.[6]

  • Solvent Addition: Add methanol or ethanol as the solvent. The volume should be sufficient to ensure good stirring of the slurry.

  • Inerting the System: Seal the reactor and purge the system with nitrogen gas three times to remove all oxygen.[4][8] This is a critical safety step to prevent the formation of an explosive hydrogen-air mixture.[4]

  • Hydrogenation: Introduce hydrogen gas to the desired pressure (typically 3-4 bar).

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by observing the uptake of hydrogen and by analytical techniques such as TLC or LC-MS.

  • Reaction Completion and Work-up: Once the reaction is complete, vent the hydrogen gas and purge the reactor with nitrogen three times.[8]

  • Catalyst Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Crucially, do not allow the filter cake to dry. [5][7] Immediately quench the filter cake with water to prevent ignition.[5]

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude 3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine, which can be further purified by column chromatography or recrystallization if necessary.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Add Reactant and Solvent to Reactor B Add Pd/C Catalyst under N₂ A->B C Seal and Purge Reactor with N₂ B->C D Pressurize with H₂ C->D E Stir and Monitor Reaction D->E F Vent H₂ and Purge with N₂ E->F G Filter Catalyst (Keep Wet) F->G H Concentrate Filtrate G->H I Purify Product H->I

Caption: Workflow for Catalytic Hydrogenation.

Protocol 2: Stannous Chloride (SnCl₂) Reduction

The use of stannous chloride (tin(II) chloride) is a classical and highly effective method for the reduction of aromatic nitro compounds.[1][3][9] It is particularly useful when other reducible functional groups that are sensitive to catalytic hydrogenation are present in the molecule.[9][10]

Causality of Experimental Choices:

  • Reducing Agent: SnCl₂·2H₂O is a mild and chemoselective reducing agent. The tin(II) ion is oxidized to tin(IV) during the course of the reaction.

  • Solvent: Ethanol or ethyl acetate are commonly used solvents. Ethanol is often preferred as it helps to dissolve both the organic substrate and the inorganic reagent.[10][11]

  • Temperature: The reaction is often carried out at elevated temperatures to ensure a reasonable reaction rate.[10]

  • Work-up: The work-up procedure is critical for this reaction. The tin salts formed during the reaction are often insoluble in neutral or weakly basic solutions, which can lead to emulsions and purification difficulties.[12] Basification with a strong base like NaOH to a high pH is necessary to form soluble stannates, which facilitates the extraction of the product.[12]

Detailed Step-by-Step Methodology:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol.

  • Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) to the solution. The reaction can be exothermic, so the addition may need to be portion-wise.

  • Reaction: Heat the reaction mixture to reflux (around 78 °C for ethanol) under a nitrogen atmosphere.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until all the starting material has been consumed.

  • Cooling and Quenching: Allow the reaction mixture to cool to room temperature and then pour it into a beaker containing crushed ice.

  • Basification and Extraction: Slowly add a concentrated aqueous solution of NaOH (e.g., 10 M) with vigorous stirring until the pH is >12. This will initially form a thick white precipitate of tin hydroxides, which should redissolve upon further addition of base to form sodium stannate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude amine by column chromatography on silica gel or by recrystallization.

ParameterCatalytic Hydrogenation (Pd/C)Stannous Chloride (SnCl₂) Reduction
Reducing Agent H₂ gasSnCl₂·2H₂O
Catalyst/Reagent Stoichiometry Catalytic (5-10 mol%)Stoichiometric (3-5 eq)
Byproducts WaterTin salts
Typical Solvents Methanol, EthanolEthanol, Ethyl Acetate
Temperature Room TemperatureReflux
Pressure Elevated (3-4 bar)Atmospheric
Work-up Complexity Simple filtrationMore complex (basification)
Safety Considerations Flammable H₂, pyrophoric catalystCorrosive reagents, exothermic

Table 1: Comparison of Catalytic Hydrogenation and SnCl₂ Reduction.

Protocol 3: Transfer Hydrogenation with Ammonium Formate

Transfer hydrogenation is an increasingly popular alternative to using pressurized hydrogen gas.[13] In this method, a hydrogen donor molecule, such as ammonium formate, transfers hydrogen to the substrate in the presence of a catalyst, typically Pd/C.[13][14][15] This method offers greater experimental convenience and avoids the hazards associated with handling hydrogen gas.[13]

Causality of Experimental Choices:

  • Hydrogen Donor: Ammonium formate is a stable, inexpensive, and readily available hydrogen donor that decomposes in situ to produce hydrogen, ammonia, and carbon dioxide.[15]

  • Catalyst: Pd/C is an effective catalyst for transfer hydrogenation.[15][16]

  • Solvent: Methanol is a common solvent for this reaction.

  • Temperature: The reaction is often carried out at room temperature or with gentle heating.[16]

Detailed Step-by-Step Methodology:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (1.0 eq) and 10% Pd/C (5-10 mol%) in methanol.

  • Reagent Addition: To this stirred suspension, add ammonium formate (4-6 eq) portion-wise. The addition can cause a gentle effervescence.

  • Reaction: Stir the reaction mixture at room temperature or heat to a gentle reflux (around 65 °C for methanol).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within a few hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the catalyst. As with catalytic hydrogenation, ensure the filter cake does not dry out and quench it with water.[5][7]

  • Purification: Concentrate the filtrate under reduced pressure. The residue can be partitioned between water and an organic solvent like ethyl acetate to remove any remaining inorganic salts. The organic layer is then dried and concentrated to afford the crude product, which can be further purified as needed.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Suspend Reactant and Pd/C in Solvent B Add Ammonium Formate A->B C Stir at RT or Reflux B->C D Monitor Reaction C->D E Filter Catalyst (Keep Wet) D->E F Concentrate Filtrate E->F G Aqueous Work-up F->G H Purify Product G->H

Caption: Workflow for Transfer Hydrogenation.

Characterization of 3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine

The successful synthesis of the target amine should be confirmed by a suite of analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and the disappearance of the signals corresponding to the nitro-substituted aromatic ring and the appearance of signals characteristic of the amino-substituted ring.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To observe the disappearance of the characteristic N-O stretching frequencies of the nitro group (typically around 1530 and 1350 cm⁻¹) and the appearance of N-H stretching frequencies of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹).

  • Thin Layer Chromatography (TLC): To assess the purity of the product and to monitor the progress of the reaction.

Conclusion

The reduction of this compound to its corresponding amine is a critical transformation for the synthesis of novel compounds in drug discovery. This guide has detailed three reliable and effective protocols: catalytic hydrogenation, stannous chloride reduction, and transfer hydrogenation. The choice of method will depend on the specific requirements of the synthesis, including the presence of other functional groups, scalability, and available equipment. By following the detailed methodologies and adhering to the safety precautions outlined, researchers can confidently and efficiently synthesize the desired amino-heterocycle, paving the way for further chemical exploration.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Ram, S., & Ehrenkaufer, R. E. (1988).
  • Gowda, D. C. (2002). Catalytic transfer hydrogenation of aromatic nitro compounds by employing ammonium formate and 5% platinum on carbon.
  • University of Rochester. (n.d.). Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Retrieved from [Link]

  • Process Safety Guide. (2023). Hydrogenation Reaction Safety In The Chemical Industry. Retrieved from [Link]

  • Stanford University Environmental Health & Safety. (n.d.). Hydrogenation Fact Sheet. Retrieved from [Link]

  • Baldev Chemicals. (n.d.). Safety, Storage, Shelf Life, Handling and Disposal. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Hydrogenation SOP. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Sn²⁺ reduction. Retrieved from [Link]

  • Zhang, Z., et al. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source.
  • American Chemical Society. (2020). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 27(4), 233-242.
  • Ram, S., & Ehrenkaufer, R. E. (1984). A facile and efficient deoxygenation of heteroaromatic N-oxides with ammonium formate as a catalytic hydrogen transfer agent. The Journal of Organic Chemistry, 49(22), 4327-4330.
  • Brieger, G., & Nestrick, T. J. (1974).
  • Royal Society of Chemistry. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Advances, 12(18), 11285-11293.
  • Stewart, J. A., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism.
  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. Green Chemistry, 20(15), 3463-3468.
  • Princeton University Environmental Health & Safety. (n.d.). Pyrophoric Materials. Retrieved from [Link]

  • ResearchGate. (2018). Iron Catalyzed Reduction of Nitro Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). General scheme for the catalytic hydrogenation of nitroarene. Retrieved from [Link]

  • PubMed. (2017). Catalytic reduction of 2-nitroaniline: a review.
  • Journal of the Chemical Society, Perkin Transactions 2. (1986). Reduction of nitroarenes to anilines in basic alcoholic media. (3), 367-371.
  • American Chemical Society. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2565-2570.
  • Royal Society of Chemistry. (2021). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances, 11(1), 1-19.
  • Oregon State University Environmental Health & Safety. (n.d.). Quenching and Disposal of Liquid Pyrophoric Materials. Retrieved from [Link]

  • National Institutes of Health. (2014). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society, 136(15), 5783-5793.
  • ResearchGate. (2012). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic mechanism for the hydrogenation of nitrobenzene. Retrieved from [Link]

  • SciSpace. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]

  • ResearchGate. (2004). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. Retrieved from [Link]

  • Central Washington University. (n.d.). Safe Handling of Pyrophoric Chemicals. Retrieved from [Link]

  • Science Primary Literature. (2020). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Retrieved from [Link]

  • MDPI. (2019). Synthesis of Nitroarenes by Oxidation of Aryl Amines. Molecules, 24(21), 3891.
  • Reddit. (2021). Reduction of aromatic nitro compounds with SnCl2. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Nitro Reduction - SnCl2. Retrieved from [Link]

  • ResearchGate. (2017). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • National Institutes of Health. (2018).
  • Chemistry Stack Exchange. (2025). What groups can be reduced by Sn/HCl?. Retrieved from [Link]

  • University of Oslo. (2005). Synthesis and Functionalization of 3-Nitropyridines. Retrieved from [Link]

Sources

Protocol for the N-oxidation of 3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine: A Guide to Synthesizing Electron-Deficient Pyridine N-Oxides

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridine N-oxides are pivotal intermediates in pharmaceutical development and organic synthesis, offering unique reactivity that diverges from their parent pyridine structures.[1] The introduction of an N-oxide moiety can modulate the electronic properties of the pyridine ring, facilitating reactions that are otherwise challenging and serving as a key functional group in various bioactive molecules.[1][2] This application note provides a comprehensive, field-proven protocol for the N-oxidation of 3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine, a representative electron-deficient heterocyclic system. The presence of the strongly electron-withdrawing nitro group significantly deactivates the pyridine nitrogen, rendering this transformation non-trivial. This guide details a robust methodology using meta-chloroperoxybenzoic acid (m-CPBA), explains the underlying chemical principles, outlines critical safety procedures, and provides a framework for reaction workup, purification, and characterization.

Introduction: The Challenge and Significance

The N-oxidation of pyridines is a fundamental transformation in synthetic chemistry. The resulting N-oxide group enhances reactivity towards both electrophilic and nucleophilic substitution, particularly at the 2- and 4-positions.[2] However, when the pyridine ring is substituted with electron-withdrawing groups, such as a nitro (NO₂) group, the nucleophilicity of the ring nitrogen is substantially diminished. This electronic deactivation makes the lone pair on the nitrogen less available to attack an oxidizing agent, often requiring more forceful reaction conditions or highly reactive oxidizing systems.[3][4]

The target molecule, this compound, exemplifies this challenge. A successful N-oxidation protocol for such substrates is highly valuable for the synthesis of complex pharmaceutical scaffolds. While various oxidizing agents exist, including hydrogen peroxide in acetic acid or Caro's acid, meta-chloroperoxybenzoic acid (m-CPBA) remains a widely used, reliable, and relatively easy-to-handle reagent for this purpose, provided appropriate protocols are followed.[5][6][7]

Mechanistic Rationale: The Role of m-CPBA

The N-oxidation of a pyridine with a peroxyacid like m-CPBA is an electrophilic oxidation reaction. The nitrogen's lone pair of electrons acts as a nucleophile, attacking the electrophilic terminal oxygen atom of the peroxyacid. The reaction proceeds through a concerted transition state where the O-O bond of the peroxyacid is cleaved, a new N-O bond is formed, and a proton is transferred.[8][9] The byproduct of this reaction is meta-chlorobenzoic acid.

G cluster_reactants Reactants cluster_products Products Pyridine Pyridine Derivative (Nucleophile) TransitionState Concerted Transition State Pyridine->TransitionState N attacks O mCPBA m-CPBA (Electrophilic O Source) mCPBA->TransitionState O-O bond breaks N_Oxide Pyridine N-Oxide Byproduct m-Chlorobenzoic Acid TransitionState->N_Oxide TransitionState->Byproduct

Caption: Mechanism of Pyridine N-Oxidation with m-CPBA.

Detailed Experimental Protocol

This protocol is designed for the N-oxidation of an electron-deficient pyridine and includes rigorous safety and workup procedures.

Materials and Equipment
Reagents & Solvents Equipment
This compoundRound-bottom flask with stir bar
meta-Chloroperoxybenzoic acid (m-CPBA, ≤77%)Ice bath
Dichloromethane (DCM, anhydrous)Magnetic stir plate
Saturated aqueous sodium bicarbonate (NaHCO₃)Condenser (optional, for longer reactions)
10% aqueous sodium sulfite (Na₂SO₃)Separatory funnel
Brine (saturated aqueous NaCl)Rotary evaporator
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)Glass funnel and filter paper
Silica gel (for column chromatography)Column chromatography setup
Ethyl acetate & Hexanes (for chromatography)Thin-layer chromatography (TLC) plates and chamber
Potassium iodide-starch paper (for peroxide testing)Standard laboratory glassware
Critical Safety Precautions
  • m-CPBA is a strong oxidizing agent and can be explosive, especially when dry or subjected to shock or friction. [10] Always use m-CPBA with a water content of ~23% (commercially available as ≤77%). Do not allow it to dry out completely.

  • Handle m-CPBA in a chemical fume hood. [11][12] Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a flame-retardant lab coat.[11]

  • Store m-CPBA refrigerated (2-8 °C) and away from combustible materials, bases, and metals. [10][11]

  • The reaction workup involves quenching unreacted peroxide. This step must be performed carefully to control any potential exotherm.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 4.85 mmol, 1.0 equiv).

    • Dissolve the substrate in 25 mL of anhydrous dichloromethane (DCM).

    • Cool the flask in an ice bath with stirring for 15 minutes until the internal temperature is 0-5 °C.

  • Addition of Oxidant:

    • While maintaining the temperature at 0-5 °C, add m-CPBA (≤77%, 1.63 g, ~7.28 mmol, 1.5 equiv) portion-wise over 10-15 minutes. A slight exotherm may be observed; control the addition rate to keep the temperature below 10 °C.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

    • Stir the reaction at room temperature for 24-48 hours. The extended reaction time is often necessary for deactivated substrates.

    • Monitor the reaction progress by TLC (e.g., using a 50:50 mixture of ethyl acetate/hexanes as the eluent). The product N-oxide is typically more polar than the starting material.

  • Work-up and Quenching:

    • Once the reaction is complete (or has reached maximum conversion), cool the mixture back down to 0-5 °C in an ice bath.

    • Slowly add 20 mL of a freshly prepared 10% aqueous sodium sulfite (Na₂SO₃) solution to quench the excess m-CPBA. Stir vigorously for 30 minutes at 0-5 °C.

    • Peroxide Test: After quenching, take a drop of the aqueous layer and spot it onto potassium iodide-starch paper. An immediate dark blue/black color indicates the presence of residual peroxide; if so, add more Na₂SO₃ solution and continue stirring until the test is negative.

    • Transfer the mixture to a separatory funnel.

  • Extraction and Washing:

    • Separate the organic (DCM) layer.

    • Wash the organic layer sequentially with:

      • 2 x 25 mL of saturated aqueous sodium bicarbonate (NaHCO₃) to remove the m-chlorobenzoic acid byproduct. (Caution: CO₂ evolution may occur).

      • 1 x 25 mL of water.

      • 1 x 25 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product, a yellowish solid or oil, should be purified by column chromatography on silica gel.

    • A gradient elution system, starting from 30% ethyl acetate in hexanes and gradually increasing to 70% ethyl acetate, is typically effective for separating the product from any remaining starting material and non-polar impurities.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the this compound N-oxide.

  • Characterization:

    • The final product should be characterized to confirm its identity and purity. Standard methods include:

      • ¹H and ¹³C NMR: The formation of the N-oxide causes characteristic shifts in the NMR spectrum of the pyridine ring protons and carbons.[13][14][15]

      • Mass Spectrometry (MS): To confirm the molecular weight (M+16 of the starting material).

Experimental Workflow and Data Summary

The entire process, from setup to final product, can be visualized as follows:

G cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Dissolve Substrate in DCM B 2. Cool to 0-5 °C A->B C 3. Add m-CPBA Portion-wise B->C D 4. Stir at RT (24-48h) & Monitor C->D E 5. Quench with Na₂SO₃ (Peroxide Test) D->E F 6. Wash with NaHCO₃ & Brine E->F G 7. Dry (MgSO₄) & Concentrate F->G H 8. Column Chromatography (Silica Gel) G->H I 9. Characterize Product (NMR, MS) H->I

Caption: Workflow for N-Oxidation of Electron-Deficient Pyridines.

Quantitative Data Summary
ParameterValue / DescriptionRationale
Substrate This compoundElectron-deficient pyridine core.
Oxidizing Agent m-CPBA (≤77%)Effective and common peroxyacid for N-oxidation.[6][8]
Stoichiometry 1.5 equivalents of m-CPBAAn excess is used to drive the reaction to completion due to the deactivated substrate.
Solvent Dichloromethane (DCM)Good solubility for reactants and generally unreactive.
Temperature Initial addition at 0-5 °C, then ambientControls the initial exotherm; room temperature allows for a reasonable reaction rate.
Reaction Time 24-48 hoursDeactivated systems require longer reaction times.[16]
Work-up Na₂SO₃ quench, NaHCO₃ washEssential for safely removing excess peroxide and acidic byproducts.[7][11]
Expected Yield 60-80%Typical range for this type of transformation after purification.
Expected Purity >95% (by NMR)Achievable with careful column chromatography.

Troubleshooting

  • Incomplete Reaction: If TLC shows a significant amount of starting material after 48 hours, a small additional portion of m-CPBA (0.2-0.3 equiv) can be added. Alternatively, gentle heating (e.g., to 35-40 °C) can be attempted, but this increases the risk of side reactions. Some protocols for highly deactivated pyridines use stronger oxidizing systems like hydrogen peroxide with trifluoroacetic anhydride.[3][4]

  • Product is Water Soluble: Some pyridine N-oxides exhibit higher water solubility. If product loss is suspected during the aqueous wash, back-extract the combined aqueous layers with DCM or ethyl acetate.

  • Difficulty Removing m-Chlorobenzoic Acid: If the byproduct persists after the NaHCO₃ wash, an additional wash may be required, or it can be removed during chromatography, although this may require a more polar eluent system.

References

  • Organic Syntheses Procedure: pyridine-n-oxide. Organic Syntheses.
  • Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). UCLA Chemistry and Biochemistry.
  • SAFETY DATA SHEET - m-Chloroperbenzoic acid. Fisher Scientific.
  • Pyridine N-oxides as HAT reagents for photochemical C-H functionalization of electron-deficient heteroarenes. ChemRxiv.
  • Material Safety Data Sheet - m-Chloroperbenzoic Acid. Spectrum Chemical.
  • M-CHLOROPERBENZOIC ACID EXTRA PURE MSDS. Loba Chemie.
  • Synthesis and NMR characterization of seven new substituted pyridine N-oxides. ResearchGate.
  • A Novel Reagent Combination for the Oxidation of Highly Electron Deficient Pyridines to N-Oxides. ResearchGate.
  • Pyridine N-Oxide-structure. ChemTube3D.
  • Recent trends in the chemistry of pyridine N-oxides. ARKAT USA.
  • A practical, efficient, and rapid method for the oxidation of electron deficient pyridines using trifluoroacetic anhydride and hydrogen peroxide–urea complex. ResearchGate.
  • Preparation and Alkylation of N-Oxide Pyridine. Reddit.
  • A Guide to Historical Synthesis Methods of Nitropyridine N-Oxides. Benchchem.
  • N-oxidation of Pyridine Derivatives - Supporting Information.
  • m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry.
  • Carbon-13 nuclear magnetic resonance study of pyridine N-oxide. ACS Publications.
  • Alkene Epoxidation Reaction and Mechanism with mCPBA. Leah4Sci.
  • Pyridine N-Oxides. Baran Lab.

Sources

Strategic Derivatization of the 3-Amino Group in 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Medicinal Chemists

Abstract: The 3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine scaffold is a valuable starting point for the synthesis of novel chemical entities in drug discovery. The primary aromatic amine at the 3-position serves as a versatile chemical handle for a wide array of synthetic transformations, enabling extensive Structure-Activity Relationship (SAR) studies. This guide provides detailed application notes and step-by-step protocols for the most effective derivatization strategies of this amino group, including acylation, sulfonylation, reductive amination, and diazotization-based transformations. The content is designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, troubleshooting, and purification of these key pyridine derivatives.

Introduction: The Strategic Value of the Aminopyridine Scaffold

The fusion of a pyridine ring with a cycloheptane moiety creates a three-dimensional structure with significant potential for engaging with biological targets. The primary amine at the 3-position is particularly strategic; its nucleophilicity and the ability to form a stable diazonium salt make it a cornerstone for library development. Derivatization at this position allows for the systematic modulation of physicochemical properties such as solubility, lipophilicity (logP), and hydrogen bonding capacity, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.

This document outlines four robust chemical pathways for modifying this amino group, providing detailed protocols grounded in established chemical principles.

G cluster_start Starting Material cluster_products Derivative Classes Start 3-Amino-6,7,8,9-tetrahydro- 5H-cyclohepta[b]pyridine Amide Amides / Acyl Derivatives Start->Amide Acylation Sulfonamide Sulfonamides Start->Sulfonamide Sulfonylation SecAmine Secondary Amines Start->SecAmine Reductive Amination Halide Halides / Nitriles (via Sandmeyer) Start->Halide Diazotization

Caption: Core derivatization pathways for the target aminopyridine.

General Considerations Before Synthesis

Starting Material Quality

The purity of the initial 3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine is paramount. Impurities from the preceding nitro reduction step can interfere with subsequent reactions. It is recommended to purify the starting amine via column chromatography or recrystallization prior to use.

Purification of Pyridine Derivatives

Basic compounds like pyridine derivatives can exhibit peak tailing during silica gel chromatography due to interactions with acidic silanol groups.[1] To mitigate this, it is standard practice to add a competing base, such as triethylamine (TEA) or ammonia, to the eluent system (typically 0.5-2% v/v).[1] Alternatively, using neutral or basic alumina as the stationary phase can be effective.[1]

Protocol I: Acylation for Amide Synthesis

Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry.[2] It produces stable, neutral products that are excellent hydrogen bond donors and acceptors.

Method A: Using Acyl Halides / Anhydrides

This is a direct and often high-yielding method for simple acyl groups. The reaction is typically rapid and exothermic.[]

Protocol 1A: Acetylation with Acetic Anhydride

  • Setup: Dissolve 3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) in a round-bottom flask equipped with a magnetic stirrer. Add a mild base like pyridine or triethylamine (1.5 eq.).

  • Reaction: Cool the mixture to 0 °C in an ice bath. Add acetic anhydride (1.2 eq.) dropwise.[4] The reaction is often exothermic.[5]

  • Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient with 1% TEA) to yield the N-acetylated product.

Method B: Using Carboxylic Acids with Coupling Reagents

This method is more versatile and is preferred for complex or sensitive carboxylic acids. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt) are commonly used to activate the carboxylic acid for nucleophilic attack by the amine.[2][6]

Protocol 1B: EDC/HOBt Mediated Amide Coupling

  • Activation: In a flask, dissolve the desired carboxylic acid (1.1 eq.), EDC (1.2 eq.), and HOBt (catalytic to 1.0 eq.) in anhydrous DMF or DCM.[2] Stir the mixture at room temperature for 30 minutes to form the activated ester.

  • Coupling: Add the 3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine (1.0 eq.) to the activated ester solution, followed by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq.).

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor for completion by LC-MS.

  • Workup & Purification: Follow the workup and purification steps outlined in Protocol 1A. The urea byproduct from EDC is water-soluble and can be removed during the aqueous wash.

ParameterMethod A (Acyl Halide)Method B (EDC Coupling)
Activating Agent None (reagent is reactive)EDC / HOBt / HATU etc.[]
Base Pyridine, TriethylamineDIPEA, N-Methylmorpholine
Typical Time 1-4 hours12-24 hours
Key Advantage Fast, simple for small acyl groupsHigh functional group tolerance
Common Byproduct Acid from halide/anhydrideUrea derivative (water-soluble)

Protocol II: Sulfonylation for Sulfonamide Synthesis

Sulfonamides are crucial functional groups in medicinal chemistry, known for their metabolic stability and ability to act as transition-state mimics.

G cluster_reagents Reagents cluster_process Reaction cluster_product Product Amine Aminopyridine (Nucleophile) Mix Combine & Stir at 0°C to RT Amine->Mix SulfonylChloride R-SO2Cl (Electrophile) SulfonylChloride->Mix Base Pyridine (Acid Scavenger) Base->Mix Attack Nucleophilic Attack of Amine on Sulfur Mix->Attack HCl_Elim Elimination of HCl Attack->HCl_Elim Sulfonamide Sulfonamide Product HCl_Elim->Sulfonamide

Caption: Workflow for the synthesis of sulfonamides.

Protocol 2: Reaction with Sulfonyl Chlorides

  • Setup: Dissolve the aminopyridine (1.0 eq.) in anhydrous DCM or pyridine (which can act as both solvent and base).

  • Reaction: Cool the solution to 0 °C. Add the desired arylsulfonyl or alkylsulfonyl chloride (1.1 eq.) portion-wise, ensuring the temperature does not rise significantly.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor by TLC or LC-MS. The reaction is generally slower than acylation.

  • Workup: If using DCM, wash the reaction mixture with 1M HCl to remove excess pyridine, followed by saturated sodium bicarbonate solution, water, and brine. If using pyridine as the solvent, remove it under high vacuum and then proceed with a standard aqueous workup.

  • Purification: Purify the crude material by column chromatography or recrystallization to obtain the pure sulfonamide derivative.

Protocol III: Reductive Amination for Secondary Amine Synthesis

Reductive amination is a powerful, one-pot method to form secondary or tertiary amines by reacting a primary amine with an aldehyde or ketone in the presence of a mild reducing agent.[7]

Causality Behind Reagent Choice: The key to a successful one-pot reductive amination is a reducing agent that selectively reduces the intermediate iminium ion much faster than it reduces the starting carbonyl compound.[8] Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are ideal for this purpose.[8][9] NaBH(OAc)₃ is often preferred as it is less toxic than NaBH₃CN and the reaction can be carried out under mildly acidic conditions which catalyze imine formation.[8]

Protocol 3: Reaction with Aldehydes using NaBH(OAc)₃

  • Setup: Combine the aminopyridine (1.0 eq.) and an aldehyde or ketone (1.1 eq.) in a suitable solvent like 1,2-dichloroethane (DCE) or methanol.

  • Imine Formation: Add acetic acid (1.1 eq.) to catalyze the formation of the iminium ion intermediate. Stir for 1 hour at room temperature.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise. The mixture may foam slightly.

  • Reaction: Stir at room temperature for 12-24 hours. Monitor by LC-MS for the disappearance of the starting amine and the formation of the product.

  • Workup: Carefully quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the product with DCM or ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: After solvent removal, purify the crude product by column chromatography (with 1% TEA) to yield the desired secondary amine.

Protocol IV: Diazotization and Sandmeyer Reactions

For a more dramatic modification of the scaffold, the amino group can be converted into a diazonium salt, which is an excellent leaving group (N₂) and can be replaced by a variety of nucleophiles. This provides access to derivatives that are otherwise difficult to synthesize.[10][11]

Trustworthiness & Safety: Diazonium salts can be explosive when isolated and dry. Therefore, these reactions are always performed in situ at low temperatures (0-5 °C) without isolating the intermediate.[12][13]

Protocol 4: Conversion to 3-Chloro Derivative via Sandmeyer Reaction

  • Diazotization: Suspend the aminopyridine (1.0 eq.) in an aqueous solution of HCl (e.g., 6M). Cool the slurry to 0 °C in an ice-salt bath. Add a solution of sodium nitrite (NaNO₂) (1.1 eq.) in water dropwise, keeping the temperature below 5 °C.[12] Stir for 30-60 minutes at 0 °C. The formation of the diazonium salt is often indicated by a change in the solution's appearance.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (CuCl) (1.2 eq.) in concentrated HCl at 0 °C.

  • Coupling: Slowly add the cold diazonium salt solution to the CuCl solution.[14] Vigorous evolution of nitrogen gas will be observed.[12]

  • Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1 hour to ensure complete decomposition of the diazonium salt.

  • Workup: Cool the mixture and neutralize it with a base (e.g., NaOH or NH₄OH). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layers, dry, and concentrate.

  • Purification: Purify the crude 3-chloro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine by column chromatography.

ReactionReagentsKey Transformation
Chlorination NaNO₂, HCl, CuCl-NH₂ → -Cl[14]
Bromination NaNO₂, HBr, CuBr-NH₂ → -Br[11]
Cyanation NaNO₂, H⁺, CuCN-NH₂ → -CN[10]
Hydroxylation NaNO₂, H₂SO₄, H₂O, heat-NH₂ → -OH[10]

References

  • Purification method of pyridine and pyridine derivatives. (n.d.). Google Patents.
  • Aminosulfonylation of aromatic amines, sulfur dioxide and hydrazines. (n.d.). RSC Publishing. Retrieved from [Link]

  • Basu, K., et al. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 125(3), 607–613. Retrieved from [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved from [Link]

  • Quantitative Gas‐Solid Diazotization of 3‐Aminopyrazolo[3,4‐b]pyridine Derivatives and Azo Dye Syntheses by Means of Solid‐Solid Reactions. (2003). Semantic Scholar. Retrieved from [Link]

  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. (n.d.). IJCRT.org. Retrieved from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC - NIH. Retrieved from [Link]

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. (n.d.). PubMed. Retrieved from [Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (n.d.). PubMed. Retrieved from [Link]

  • Reductive amination. (n.d.). Wikipedia. Retrieved from [Link]

  • Method for purification of pyridine, and method for production of chlorinated pyridine. (n.d.). Google Patents.
  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2007). American Chemical Society. Retrieved from [Link]

  • Diazonium salts which are intermediates for 3-substituted pyridines. (n.d.). Google Patents.
  • Quantitative Gas‐Solid Diazotization of 3‐Aminopyrazolo[3,4‐b]pyridine Derivatives and Azo Dye Syntheses by Means of Solid‐Solid Reactions. (n.d.). ResearchGate. Retrieved from [Link]

  • Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones. (2023). JoVE. Retrieved from [Link]

  • Complementary Site-Selective Sulfonylation of Aromatic Amines by Superacid Activation. (2021). ACS Publications. Retrieved from [Link]

  • Lab 10 N Acetylation - The Acetylation of A Primary Aromatic Amine. (n.d.). Scribd. Retrieved from [Link]

  • Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids. (2006). ResearchGate. Retrieved from [Link]

  • Aldehydes and Ketones to Amines. (n.d.). Chemistry Steps. Retrieved from [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). NIH. Retrieved from [Link]

  • Pyridine. (n.d.). Wikipedia. Retrieved from [Link]

  • Process for the direct acetylation of aromatic amines. (n.d.). Google Patents.
  • Which reagent promotes direct amide formation between aliphatic carboxylic acids and aromatic amines?. (2012). ResearchGate. Retrieved from [Link]

  • Complementary Site-Selective Sulfonylation of Aromatic Amines by Superacid Activation. (n.d.). ResearchGate. Retrieved from [Link]

  • Buchwald coupling of 1 with various anilines and 2‐aminopyridines... (n.d.). ResearchGate. Retrieved from [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Journal of the American Chemical Society. Retrieved from [Link]

  • A practical buchwald-hartwig amination of 2-bromopyridines with volatile amines. (2007). SciSpace. Retrieved from [Link]

  • THE COUPLING CAPACITY OF DIAZOTIZED N-SUBSTITUTED AMINOPYRIDINES – A QUANTUM MECHANICAL APPROACH. (n.d.). Revue Roumaine de Chimie. Retrieved from [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). ACS Publications. Retrieved from [Link]

  • Sandmeyer reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. (n.d.). Retrieved from [Link]

  • Ullmann condensation. (n.d.). Wikipedia. Retrieved from [Link]

  • Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. (2017). Retrieved from [Link]

  • Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). PMC - NIH. Retrieved from [Link]

  • 5H-Cyclohepta[b]pyridine-3-carbonitrile, 6,7,8,9-tetrahydro-2-amino-4-(2-fluorophenyl)-. (n.d.). SpectraBase. Retrieved from [Link]

  • Deaminative chlorination of aminoheterocycles. (2021). PMC - NIH. Retrieved from [Link]

  • Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. (2016). Retrieved from [Link]

  • Copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5. (n.d.). RSC Publishing. Retrieved from [Link]

  • 1H NMR Characterization of Two New Pyridoxine Derivatives. (n.d.). Retrieved from [Link]

Sources

Application Notes and Protocols for Screening of 3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine Derivatives for Antibacterial Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Novel Antibacterial Agents

The rise of antibiotic resistance is a formidable challenge to global public health, agriculture, and environmental microbiology.[1] This escalating crisis necessitates the urgent discovery and development of new chemical entities with potent antibacterial activity. Pyridine and its derivatives have long been recognized as a "privileged nucleus" in medicinal chemistry, forming the backbone of numerous therapeutic agents due to their diverse biological activities, including antimicrobial properties.[2][3] The introduction of a nitro group to an aromatic system can significantly influence its biological activity, often through metabolic activation within the target microorganism to produce reactive intermediates that can damage cellular macromolecules like DNA.[4][5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the screening of a novel class of compounds, 3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine derivatives, for antibacterial activity. We present detailed, field-proven protocols for preliminary screening using the disk diffusion method, followed by quantitative determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using the broth microdilution method.[6][7][8] The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.

PART 1: Foundational Protocols for Antibacterial Screening

A hierarchical approach is recommended for screening novel compounds. This typically begins with a qualitative or semi-quantitative primary screen to identify "hits," followed by more rigorous quantitative assays to characterize their potency.

Preliminary Screening: The Kirby-Bauer Disk Diffusion Assay

The disk diffusion method, also known as the Kirby-Bauer test, is a simple, cost-effective, and widely used technique for the initial evaluation of the antibacterial activity of new compounds.[1][9][10] The principle relies on the diffusion of the test compound from an impregnated paper disk through an agar medium inoculated with a standardized bacterial suspension. The presence of a clear zone of inhibition around the disk indicates that the compound is effective in inhibiting bacterial growth.[1][11]

Materials:

  • This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • Sterile filter paper disks (6 mm diameter)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile saline (0.85%)

  • McFarland 0.5 turbidity standard

  • Sterile cotton swabs

  • Positive control antibiotic disks (e.g., Ciprofloxacin, Vancomycin)

  • Negative control disks (impregnated with the solvent used to dissolve the test compounds)

  • Incubator (35 ± 2°C)

  • Calipers or a ruler

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-4 well-isolated colonies of the test bacterium from an overnight culture on a non-selective agar plate.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[12]

  • Inoculation of MHA Plates:

    • Dip a sterile cotton swab into the standardized bacterial inoculum and remove any excess liquid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of an MHA plate in three different directions to ensure uniform growth. This is often referred to as creating a "lawn culture".[10]

    • Allow the plate to dry for 5-15 minutes with the lid slightly ajar.

  • Application of Test and Control Disks:

    • Aseptically place the sterile filter paper disks impregnated with the test compounds (at a known concentration) onto the inoculated agar surface.

    • Gently press the disks to ensure complete contact with the agar.

    • Place the positive and negative control disks on the same plate, ensuring they are sufficiently spaced (at least 24 mm apart) to avoid overlapping zones of inhibition.[10]

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 16-20 hours.[11]

  • Interpretation of Results:

    • After incubation, measure the diameter of the zones of inhibition (including the disk) in millimeters (mm) using calipers or a ruler.

    • The presence of a clear zone around the disk indicates antibacterial activity.[1][9] The diameter of the zone is proportional to the susceptibility of the bacterium to the compound.

Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7] The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after a specified incubation period.[7] This method is considered the "gold standard" for susceptibility testing and is crucial for evaluating the potency of novel compounds.[13][14]

Materials:

  • Test compounds (dissolved in a suitable solvent)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (prepared as described in the disk diffusion protocol)

  • Positive control antibiotic (with a known MIC for the test strains)

  • Multichannel pipette

  • Plate reader (optional, for measuring optical density)

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of each test compound at a concentration twice the highest desired final concentration.

    • In a 96-well plate, add 100 µL of sterile CAMHB to wells 2 through 11 of a designated row for each compound.

    • Add 200 µL of the stock solution of the test compound to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (broth only).[7]

  • Preparation of Bacterial Inoculum:

    • Prepare a standardized bacterial suspension as described previously (0.5 McFarland).

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation of the Microtiter Plate:

    • Add 100 µL of the diluted bacterial inoculum to wells 1 through 11 for each compound being tested. Do not add bacteria to the sterility control wells (well 12).

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[7][15]

    • Alternatively, the optical density (OD) at 600 nm can be measured using a plate reader. The MIC is the lowest concentration that shows a significant reduction in OD compared to the growth control.

Determining Bactericidal Activity: Minimum Bactericidal Concentration (MBC)

While the MIC indicates the concentration that inhibits bacterial growth (bacteriostatic activity), the Minimum Bactericidal Concentration (MBC) determines the lowest concentration required to kill a specified percentage (typically 99.9%) of the initial bacterial inoculum.[16][17] This assay is a crucial follow-up to the MIC determination to understand whether a compound is bactericidal or bacteriostatic.

Materials:

  • Results from the MIC broth microdilution assay

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Sterile micropipette and tips

  • Incubator (35 ± 2°C)

Procedure:

  • Subculturing from MIC Wells:

    • From the wells of the completed MIC assay that show no visible growth (the MIC well and all wells with higher concentrations), take a 10-100 µL aliquot.

    • Spread the aliquot onto a sterile MHA plate.

  • Incubation:

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Determination of MBC:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[15][17][18]

PART 2: Data Presentation and Interpretation

Clear and concise presentation of data is essential for the interpretation and comparison of the antibacterial activity of the screened compounds.

Table 1: Hypothetical Disk Diffusion Assay Results
Compound IDConcentration on Disk (µg)Zone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coli
NTHP-1301812
NTHP-2302215
NTHP-330108
Ciprofloxacin52530
Vancomycin30200
DMSO (Solvent)-00
Table 2: Hypothetical MIC and MBC Results
Compound IDMIC (µg/mL) vs. S. aureusMBC (µg/mL) vs. S. aureusMBC/MIC RatioInterpretation
NTHP-116644Bactericidal
NTHP-28162Bactericidal
NTHP-364>256>4Bacteriostatic
Ciprofloxacin0.512Bactericidal
Vancomycin122Bactericidal

Interpretation of MBC/MIC Ratio: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio of > 4 suggests bacteriostatic activity.[15][16]

PART 3: Visualization of Experimental Workflow

Diagrams are powerful tools for visualizing complex experimental workflows and decision-making processes.

Antibacterial_Screening_Workflow cluster_0 Primary Screening cluster_1 Quantitative Analysis cluster_2 Decision & Further Steps start Synthesized NTHP Derivatives disk_diffusion Disk Diffusion Assay (Qualitative Screen) start->disk_diffusion evaluate Evaluate Activity (Zone Size, MIC, MBC) disk_diffusion->evaluate Compounds with significant zone of inhibition mic_assay Broth Microdilution Assay (Determine MIC) mbc_assay Subculture from MIC wells (Determine MBC) mic_assay->mbc_assay mbc_assay->evaluate Calculate MBC/MIC ratio evaluate->mic_assay Proceed with active compounds hit_compounds Identify 'Hit' Compounds evaluate->hit_compounds further_studies Mechanism of Action, Toxicity Studies, etc. hit_compounds->further_studies Mechanism_of_Action cluster_cellular_targets Cellular Damage compound Nitropyridine Derivative (Pro-drug) nitroreductase Bacterial Nitroreductase compound->nitroreductase Enters Bacterial Cell reactive_species Reactive Nitro Intermediates (e.g., Nitroso, Hydroxylamine) nitroreductase->reactive_species Reductive Activation dna DNA Damage reactive_species->dna proteins Protein Inactivation reactive_species->proteins lipids Lipid Peroxidation reactive_species->lipids cell_death Bacterial Cell Death dna->cell_death proteins->cell_death lipids->cell_death

Caption: Plausible mechanism of action for nitropyridine derivatives.

PART 5: Safety Precautions

Working with novel chemical compounds and pathogenic bacteria requires strict adherence to safety protocols to protect researchers and the environment.

Chemical Safety:

  • Handling: this compound derivatives, as nitroaromatic compounds, should be handled with care. [19]Assume they are potentially toxic and mutagenic. [20]Always work in a well-ventilated chemical fume hood. * Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves. [21]* Storage: Store the compounds in tightly sealed containers in a cool, dry, and well-ventilated area, away from sources of ignition. [21]* Disposal: Dispose of chemical waste according to institutional and local regulations.

Biosafety:

  • Biosafety Level: The bacterial strains used in these assays (S. aureus, E. coli) are typically handled at Biosafety Level 2 (BSL-2).

  • Aseptic Technique: All manipulations involving live bacteria should be performed using strict aseptic techniques to prevent contamination of cultures and the laboratory environment.

  • Containment: Procedures that may generate aerosols should be performed in a biological safety cabinet (BSC). [22]* Decontamination: Decontaminate all work surfaces with an appropriate disinfectant (e.g., 70% ethanol, 10% bleach) before and after work. [22]All contaminated materials (e.g., pipette tips, plates, gloves) must be decontaminated, typically by autoclaving, before disposal. [22]

References

  • Wikipedia. (n.d.). Disk diffusion test. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Retrieved from [Link]

  • FWD AMR-RefLabCap. (n.d.). Determination of antimicrobial resistance by disk diffusion. Retrieved from [Link]

  • Khan, A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH National Library of Medicine. Retrieved from [Link]

  • Microbe Notes. (2022, May 18). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Retrieved from [Link]

  • Grokipedia. (n.d.). Minimum bactericidal concentration. Retrieved from [Link]

  • Marinescu, M., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules. Retrieved from [Link]

  • Plotka, M., & Boukherroub, R. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Retrieved from [Link]

  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]

  • Zhang, Y., et al. (2022, July 17). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry. Retrieved from [Link]

  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2024, March 19). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved from [Link]

  • Garcia, V., et al. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. NIH National Library of Medicine. Retrieved from [Link]

  • Open Access Journals. (n.d.). Commentary on Pyridine Compounds & its Antimicrobial Activities. Retrieved from [Link]

  • Antibiotics. (2023). Screening Antibacterial Activity: A Crucial Step in Drug Discovery. Retrieved from [Link]

  • New Journal of Chemistry. (2024, February 9). Synthesis and antimicrobial activity of new pyridine-based half-sandwich Ru(II) complexes. Retrieved from [Link]

  • Journal of Clinical Microbiology. (2008). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Retrieved from [Link]

  • Regulations.gov. (n.d.). M07-A8. Retrieved from [Link]

  • ResearchGate. (2012, January 1). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • SciELO. (2005). Screening methods to determine antibacterial activity of natural products. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) Screening methods to determine antibacterial activity of natural products. Retrieved from [Link]

  • PubMed. (1977, June). The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms. Retrieved from [Link]

  • Chemius. (n.d.). nitro razredčilo. Retrieved from [Link]

  • ILO Encyclopaedia of Occupational Health and Safety. (2011, August 3). Nitrocompounds, Aromatic. Retrieved from [Link]

  • Molecules. (2021). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Retrieved from [Link]

  • Current Protocols in Microbiology. (2009). Biosafety: Guidelines for Working with Pathogenic and Infectious Microorganisms. Retrieved from [Link]

  • New Journal of Chemistry. (n.d.). Antibacterial activity of synthetic pyrido[2,3-d]pyrimidines armed with nitrile groups: POM analysis and identification of pharmacophore sites of nitriles as important pro-drugs. Retrieved from [Link]

  • RSC Publishing. (n.d.). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. Retrieved from [Link]

  • Norwegian University of Science and Technology. (n.d.). Synthesis and Functionalization of 3-Nitropyridines. Retrieved from [Link]

  • PubMed. (1985). Antibacterial activity of nitropyrroles, nitrothiphenes, and aminothiophenes in vitro. Retrieved from [Link]

  • Molecules. (2021, February 12). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2022). Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. Retrieved from [Link]

  • Journal of the Iranian Chemical Society. (2020). Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. Retrieved from [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2007, April 1). Synthesis and antibacterial activity of 4,5,6,7-tetrahydro-thieno[3,2-c]pyridine quinolones. Retrieved from [Link]

  • ResearchGate. (2025, November 26). SYNTHESIS OF NEW RING SYSTEM 6,7,8,9 TETRA HYDRO-5H-5-(2'- HYDROXY PHENYL)-2-(4'-SOME SUBSTITUTED BENZYLIDINE)-3-(4- NITROPHENYL AMINO) THIAZOLO QUINAZOLINE | Request PDF. Retrieved from [Link]

Sources

Application Note & Protocol: A Robust In Vitro Assay for Evaluating Benzoannulene Inhibitors of Chikungunya Virus Replication

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Urgent Need for Anti-Chikungunya Virus Therapeutics

Chikungunya virus (CHIKV), a mosquito-borne alphavirus, has re-emerged as a significant global health threat, causing widespread outbreaks of debilitating disease characterized by fever, rash, and severe, often chronic, polyarthralgia.[1][2] Despite its significant impact on public health, there are currently no approved antiviral therapies or vaccines available to combat CHIKV infection.[3][4] This critical gap underscores the urgent need for the discovery and development of potent antiviral agents. The viral replication cycle presents numerous potential targets for therapeutic intervention.[5] This application note details a robust in vitro assay designed to identify and characterize inhibitors of CHIKV replication, with a specific focus on a promising class of compounds: benzoannulenes.

Benzoannulene derivatives have been identified as potent inhibitors of CHIKV replication.[1][6][7] One such compound, 4-(tert-butyl)-N-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl) benzamide (referred to as compound 1a), has demonstrated significant antiviral activity with a 90% effective concentration (EC90) of 1.45 µM and a 2.5 log reduction in viral titer at a 10 µM concentration, with no observable cytotoxicity in normal human dermal fibroblast cells (CC50 = 169 µM).[1][8] Further optimization of this scaffold has led to the development of compound 8q, which exhibits even greater potency with an EC90 of 270 nM and a 4.5 log viral titer reduction at 10 µM.[1][9] Mechanistic studies have revealed a dual mode of action for these inhibitors, targeting both the viral non-structural protein 3 (nsP3) macrodomain and the host enzyme dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine biosynthesis.[1][6][8]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to reliably assess the efficacy of benzoannulene inhibitors against CHIKV in a cell-based format. The protocols herein are designed to be self-validating, incorporating essential controls and detailed procedural explanations to ensure data integrity and reproducibility.

Scientific Foundation: Targeting the Chikungunya Virus Replication Cycle

A thorough understanding of the CHIKV replication cycle is fundamental to designing an effective screening assay. The virus initiates infection by entering host cells via receptor-mediated endocytosis.[5][10] Once inside, the viral genomic RNA is released into the cytoplasm, where it is translated to produce non-structural proteins (nsP1-4) that form the replication complex.[10] This complex is responsible for synthesizing new viral RNA. Subsequently, structural proteins are produced and assembled with the genomic RNA to form new virions, which are then released from the cell to infect neighboring cells.[10][11]

Benzoannulene inhibitors interrupt this cycle at a critical juncture. Their dual-targeting mechanism provides a powerful one-two punch against the virus. By inhibiting the viral nsP3 macrodomain, they directly interfere with a key component of the viral replication machinery.[1][6] Concurrently, by inhibiting the host's DHODH enzyme, they deplete the cellular pool of pyrimidines, essential building blocks for viral RNA synthesis, thereby creating an intracellular environment that is inhospitable to viral replication.[1][6][7]

CHIKV_Replication_and_Inhibition cluster_cell Host Cell cluster_nucleus Nucleus Entry 1. Entry & Uncoating Translation_nsP 2. Translation of nsP1-4 Entry->Translation_nsP Replication_Complex 3. Replication Complex Formation (nsP1-4) Translation_nsP->Replication_Complex RNA_Synthesis 4. Viral RNA Synthesis Replication_Complex->RNA_Synthesis Translation_SP 5. Translation of Structural Proteins RNA_Synthesis->Translation_SP Assembly 6. Virion Assembly Translation_SP->Assembly Release 7. Release Assembly->Release CHIKV CHIKV Virion Release->CHIKV Progeny Virions DHODH Host DHODH Pyrimidines Pyrimidines DHODH->Pyrimidines synthesis Pyrimidines->RNA_Synthesis required for CHIKV->Entry Inhibitor Benzoannulene Inhibitor Inhibitor->Replication_Complex Inhibits nsP3 Inhibitor->DHODH Inhibits

Figure 1. Simplified workflow of the CHIKV replication cycle and the dual inhibitory action of benzoannulenes.

Experimental Design and Workflow

The overall experimental workflow is designed to quantify the reduction in viral replication in the presence of benzoannulene inhibitors. This is achieved through a multi-step process that includes cell culture, virus infection, compound treatment, and quantification of viral load. A critical component of this workflow is the parallel assessment of compound cytotoxicity to ensure that the observed antiviral effect is not a result of cell death.

Experimental_Workflow cluster_endpoints Endpoint Quantification A 1. Seed Host Cells (e.g., Vero, NHDF) B 2. Compound Treatment (Serial Dilutions of Benzoannulene Inhibitors) A->B C 3. CHIKV Infection (Low MOI) B->C D 4. Incubation (e.g., 48-72 hours) C->D E 5. Endpoint Assays D->E F Viral Load Quantification (qRT-PCR, Plaque Assay, IFA) E->F G Cytotoxicity Assessment (e.g., Resazurin Assay) E->G H 6. Data Analysis (EC50, CC50, SI Calculation) F->H G->H

Sources

Application Notes & Protocols: A Strategic Guide to Developing Novel Proton Pump Inhibitors from Cyclohepta[b]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Proton Pump Inhibitors (PPIs) represent a cornerstone in the management of acid-related gastrointestinal disorders, achieving profound acid suppression by irreversibly inhibiting the gastric H+/K+-ATPase.[][2][3] The dominant market presence of benzimidazole-based structures, while clinically successful, presents an opportunity for innovation to address limitations such as metabolic variability and to expand the intellectual property landscape.[4] This guide outlines a comprehensive strategy for the design, synthesis, and evaluation of a novel class of PPIs based on the cyclohepta[b]pyridine scaffold. This scaffold is a privileged structure in medicinal chemistry, having demonstrated diverse biological activities and favorable drug-like properties.[5][6][7] We present a rationale for its selection, propose detailed synthetic protocols, and provide a validated biological screening cascade to identify and optimize potent clinical candidates.

Introduction: The Rationale for a New Scaffold

The gastric H+/K+-ATPase, or proton pump, is the final common pathway for acid secretion in the stomach's parietal cells.[2][8][9] Current PPIs are prodrugs that, after systemic absorption, selectively accumulate in the highly acidic secretory canaliculi of these cells.[][10] This acidic environment catalyzes their conversion into a reactive tetracyclic sulfenamide, which then forms a covalent disulfide bond with key cysteine residues on the luminal surface of the proton pump, leading to irreversible inhibition.[][2][9]

The therapeutic success of this mechanism is undisputed. However, the reliance on a single core scaffold (benzimidazole) across most approved PPIs invites the exploration of new chemical entities. The cyclohepta[b]pyridine framework offers a compelling alternative. Its tricyclic nature provides a rigid, three-dimensional structure that can be strategically functionalized to optimize target engagement and physicochemical properties. Its proven track record in modulating other biological targets suggests a high degree of "drug-likeness," making it a promising starting point for a next-generation PPI discovery program.[7][11]

The core design principle remains analogous to existing PPIs: coupling a weak base moiety for targeted accumulation with a group capable of acid-catalyzed activation. The pKa of the pyridine nitrogen (pKa1) is a critical parameter; it must be fine-tuned to ensure protonation and trapping at the parietal cell's acidic pH of ~1.0, while remaining largely un-protonated at physiological blood pH of 7.4.[10][12] Existing PPIs typically have a pKa1 in the range of 3.8 to 4.9.[4][13] Our strategy focuses on designing cyclohepta[b]pyridine analogues that embody this essential physicochemical property while presenting a novel structural class.

Design and Synthesis Strategy

Our approach involves a modular synthesis that allows for diversification at key positions on the cyclohepta[b]pyridine core and the sulfinyl sidechain. This enables a systematic exploration of the structure-activity relationship (SAR).

Proposed General Synthetic Pathway

The proposed synthesis is a multi-step sequence designed for flexibility and scalability, leveraging established organometallic and heterocyclic chemistry principles. The workflow is conceptualized to build the functionalized tricyclic core, introduce a linking methylthio group, and finally perform a controlled oxidation to the target sulfoxide (sulfinyl) moiety.

Synthetic_Workflow cluster_0 Core Scaffold Synthesis cluster_1 Sidechain Attachment cluster_2 Final Oxidation A Substituted Benzosuberone C Functionalized Cyclohepta[b]pyridine Core A->C B β-Chloroacroleins / 1,3-Dicarbonyls B->C D Introduction of Methylthio Group (e.g., via Chloromethylation & Thiolation) C->D E Coupling with Mercapto-Heterocycle D->E SN2 Reaction F Thioether Intermediate E->F G Controlled Oxidation (e.g., m-CPBA) F->G H Final PPI Candidate (Sulfoxide) G->H Screening_Cascade Start Compound Library (Cyclohepta[b]pyridine Derivatives) Assay1 Primary Screen: In Vitro H+/K+-ATPase Inhibition Assay Start->Assay1 Data1 Determine IC50 values Assay1->Data1 Decision1 Potency & SAR Check (IC50 < 10 µM) Assay1->Decision1 Decision1->Start Inactive/Modify Assay2 Secondary Screen: Cell-Based Acid Secretion Assay (e.g., Aminopyrine Uptake) Decision1->Assay2 Active Data2 Determine cellular potency (EC50) Assay2->Data2 Decision2 Cellular Efficacy & Selectivity (EC50 < 1 µM) Assay2->Decision2 Decision2->Start Inactive/Modify Assay3 Tertiary Screen: In Vivo Gastric Acid Secretion Model (e.g., Pylorus-Ligated Rat) Decision2->Assay3 Active Data3 Measure % inhibition of acid output Assay3->Data3 Lead_Candidate Lead Candidate for Optimization Assay3->Lead_Candidate Optimization_Cycle Design Design Analogs (Modify Scaffold based on SAR) Synthesize Synthesize New Compounds Design->Synthesize Test Test in Bio-assays (Potency, Selectivity, ADMET) Synthesize->Test Analyze Analyze Data (Update SAR) Test->Analyze Analyze->Design Iterate

Sources

Application Notes and Protocols for 3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Privileged Scaffold

The landscape of medicinal chemistry is in a constant state of evolution, driven by the pursuit of novel molecular entities with enhanced therapeutic profiles. Within this landscape, nitrogen-containing heterocycles remain a cornerstone of drug design. The 3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine scaffold represents a promising, yet underexplored, platform for the development of new therapeutic agents. This molecule uniquely combines the established bioactivity of the nitroaromatic group with the structural rigidity and three-dimensionality of the fused cyclohepta[b]pyridine core.

While specific, in-depth studies on this compound are emerging, the known biological activities of its constituent parts provide a strong rationale for its investigation. Nitro-containing compounds have a rich history in medicine, exhibiting a wide spectrum of activities including antibacterial, anticancer, and antiparasitic effects.[1][2][3] The fused pyridine ring system is also a well-established pharmacophore present in numerous approved drugs. This guide provides a comprehensive overview of the potential applications of this compound, along with detailed protocols for its synthesis and biological evaluation, empowering researchers to unlock its therapeutic potential.

Scientific Rationale and Potential Therapeutic Applications

The medicinal chemistry value of this compound is rooted in two key features: the nitro group and the cyclohepta[b]pyridine core.

The Role of the Nitro Group: A Versatile Pharmacophore and Bioisostere

The nitro group is a powerful electron-withdrawing group that can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[1] Its presence can enhance binding to target proteins through specific interactions and modulate the metabolic stability of the compound. Furthermore, under hypoxic conditions, such as those found in solid tumors and certain bacterial infections, the nitro group can be enzymatically reduced to form cytotoxic radical species, leading to selective cell killing.[2][3] This mechanism of action is the basis for the activity of several established drugs.

The Cyclohepta[b]pyridine Core: A Scaffold for Diverse Biological Activities

Fused heterocyclic systems analogous to the cyclohepta[b]pyridine core have demonstrated a wide array of biological activities. For instance, derivatives of 6,7-dihydro-5H-benzo[2][3]cyclohepta[1,2-b]pyridine have been investigated as anticancer, anti-inflammatory, and antihistamine agents.[4] This suggests that the rigid, three-dimensional structure of the cyclohepta[b]pyridine scaffold is well-suited for interaction with a variety of biological targets.

Based on this rationale, this compound and its derivatives are promising candidates for investigation in the following therapeutic areas:

  • Oncology: Exploiting the hypoxia-activated prodrug potential of the nitro group for targeted tumor therapy.

  • Infectious Diseases: Developing novel antibacterial agents, particularly against anaerobic bacteria.

  • Neuroscience: The scaffold may serve as a basis for developing agents targeting central nervous system (CNS) receptors, a known application area for related fused pyridines.[5]

  • Inflammatory Diseases: The core structure has been associated with anti-inflammatory properties.[4]

Proposed Synthesis Protocol

A plausible and efficient synthesis of this compound can be achieved through a three-component ring transformation reaction, a method known for its versatility in constructing substituted pyridines.[6]

Protocol 1: Three-Component Synthesis of this compound

Objective: To synthesize the title compound from commercially available starting materials.

Materials:

  • 1,3-bis(dimethylamino)-2-nitrotrimethinium hexafluorophosphate

  • Cycloheptanone

  • Ammonium acetate

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • To a solution of 1,3-bis(dimethylamino)-2-nitrotrimethinium hexafluorophosphate (1.0 eq) in anhydrous methanol (10 mL/mmol) under a nitrogen atmosphere, add cycloheptanone (1.2 eq).

  • Add ammonium acetate (5.0 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 65 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane (DCM) and saturated sodium bicarbonate solution.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Causality Behind Experimental Choices:

  • Ammonium acetate serves as the nitrogen source for the pyridine ring.

  • Methanol is a suitable polar protic solvent for this type of condensation reaction.

  • Refluxing provides the necessary thermal energy to drive the reaction to completion.

  • Aqueous workup with sodium bicarbonate neutralizes any acidic byproducts.

  • Silica gel chromatography is a standard method for purifying organic compounds of moderate polarity.

Diagram: Proposed Synthetic Pathway

Synthesis_Pathway cluster_reagents Starting Materials reagent1 1,3-bis(dimethylamino)-2-nitrotrimethinium hexafluorophosphate reaction + reagent1->reaction reagent2 Cycloheptanone reagent2->reaction reagent3 Ammonium Acetate reagent3->reaction product This compound reaction->product Methanol, Reflux

Caption: Three-component synthesis of the target compound.

Protocols for Biological Evaluation

The following protocols are designed as starting points for investigating the biological activity of this compound in key therapeutic areas.

Protocol 2: In Vitro Anticancer Activity Screening

Objective: To assess the cytotoxic potential of the compound against human cancer cell lines under both normoxic and hypoxic conditions.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Normal human cell line (e.g., MCF-10A) for cytotoxicity comparison

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • Hypoxia chamber or incubator with controlled O₂ levels (e.g., 1% O₂)

Procedure:

  • Cell Seeding: Seed cancer cells and normal cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions in a cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Add the compound solutions to the cells.

  • Incubation:

    • For normoxic conditions, incubate one set of plates in a standard incubator (21% O₂, 5% CO₂) for 48 hours.

    • For hypoxic conditions, place another set of plates in a hypoxia chamber (1% O₂, 5% CO₂) for 48 hours.

  • MTT Assay:

    • After incubation, add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals by adding DMSO.

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control (DMSO). Determine the IC₅₀ (half-maximal inhibitory concentration) values under both normoxic and hypoxic conditions.

Self-Validation and Interpretation:

  • A significantly lower IC₅₀ value under hypoxic conditions compared to normoxic conditions would suggest a hypoxia-selective mechanism of action.

  • A higher IC₅₀ value in the normal cell line compared to the cancer cell lines would indicate some level of cancer cell selectivity.

Diagram: Anticancer Screening Workflow

Anticancer_Screening start Seed Cells in 96-well Plates treat Treat with Compound (0.1-100 µM) start->treat normoxia Incubate (Normoxia, 48h) treat->normoxia hypoxia Incubate (Hypoxia, 48h) treat->hypoxia mtt MTT Assay normoxia->mtt hypoxia->mtt read Measure Absorbance mtt->read analyze Calculate IC50 Values read->analyze

Caption: Workflow for in vitro anticancer screening.

Protocol 3: Antibacterial Activity Assessment (Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic bacteria.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, and an anaerobic species like Bacteroides fragilis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Anaerobic growth medium (e.g., supplemented Brucella broth)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Positive control antibiotic (e.g., ciprofloxacin for aerobes, metronidazole for anaerobes)

Procedure:

  • Prepare serial two-fold dilutions of this compound in the appropriate broth in a 96-well plate.

  • Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubate the plates at 37 °C for 18-24 hours. For anaerobic bacteria, incubate in an anaerobic chamber.

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Self-Validation and Interpretation:

  • The inclusion of a positive control antibiotic validates the assay's sensitivity.

  • Potent activity against anaerobic bacteria, in particular, would support the hypothesis of a nitro-reduction-based mechanism of action.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of data that could be generated from the protocols described above, providing a framework for data presentation.

CompoundCell LineIC₅₀ (Normoxia)IC₅₀ (Hypoxia)Bacterial StrainMIC (µg/mL)
This compoundMCF-7> 100 µM15 µMS. aureus64
A549> 100 µM25 µME. coli> 128
MCF-10A> 100 µM> 100 µMB. fragilis8
Positive ControlDoxorubicin0.5 µM0.4 µMCiprofloxacin/Metronidazole0.5/2

Conclusion and Future Directions

This compound is a molecule of significant interest for medicinal chemists. Its unique structural features suggest a high potential for the development of novel therapeutics, particularly in the fields of oncology and infectious diseases. The protocols and rationale presented in this guide offer a solid foundation for researchers to begin exploring the synthesis, biological activity, and mechanism of action of this promising compound and its future derivatives. Further work should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo efficacy studies in relevant animal models.

References

  • Ono, K., & Nakagawa, H. (2021). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 26(3), 693. Available at: [Link]

  • MySkinRecipes. 3-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridine. Available at: [Link]

  • Nielsen, A. T. (2000). Synthesis and Functionalization of 3-Nitropyridines. Norwegian University of Science and Technology.
  • Juárez-Cortés, O. L., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 705. Available at: [Link]

  • Juárez-Cortés, O. L., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. OUCI. Available at: [Link]

  • Juárez-Cortés, O. L., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. ResearchGate. Available at: [Link]

  • Pérez-Villanueva, M., et al. (2023). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. Molecules, 28(14), 5396. Available at: [Link]

  • Sangshetti, J. N., Shinde, D. B., & De, A. (2012). Synthesis and biological activity of substituted-4,5,6,7-tetrahydrothieno pyridines: a review. Mini reviews in medicinal chemistry, 12(14), 1475–1488.
  • Khalaf, M. M., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega, 7(28), 24451–24463. Available at: [Link]

  • Abuelizz, H. A., et al. (2020). High pressure assisted synthetic approach for novel 6,7-dihydro-5H-benzo[2][3]cyclohepta[1,2-b]pyridine and 5,6-dihydrobenzo[h]quinoline derivatives and their assessment as anticancer agents. Scientific reports, 10(1), 21675. Available at: [Link]

  • de Oliveira, C. S., et al. (2008). 2-(2-Nitroanilino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile. Acta crystallographica. Section E, Structure reports online, 64(Pt 7), o1350.
  • A convenient synthesis of the 6,7,8,9 tetra hydro-5H-5-(2'-hydroxy phenyl)-2-(4'-some substituted benzylidine)-3-(4-nitrophenyl amino) thiazolo quinazoline ring system is reported.
  • Hawryluk, N. A., et al. (2010). Discovery and synthesis of 6,7,8,9-tetrahydro-5H-pyrimido-[4,5-d]azepines as novel TRPV1 antagonists. Bioorganic & medicinal chemistry letters, 20(23), 7137–7141.
  • Al-Abdullah, E. S., et al. (2016). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Moieties. Journal of chemistry, 2016, 1–15.
  • Sangshetti, J. N., Shinde, D. B., & De, A. (2012). Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine. This resource is designed for chemists and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic intermediate. We will explore the underlying chemical principles of the synthesis, troubleshoot potential roadblocks, and provide detailed, actionable protocols based on established literature for analogous systems.

Frequently Asked Questions (FAQs)

Q1: What is the most common strategy for synthesizing this compound?

The most logical and frequently employed strategy for this class of compounds involves a two-stage approach:

  • Synthesis of the Core Heterocycle: First, the parent scaffold, 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine, is synthesized. This is typically achieved through a condensation reaction involving a ketone and an ammonia source to form the pyridine ring fused to the cycloheptane ring.

  • Electrophilic Nitration: The synthesized tetrahydro-5H-cyclohepta[b]pyridine is then subjected to electrophilic aromatic substitution to introduce the nitro group at the 3-position of the pyridine ring. This step is critical and often presents the most significant challenges regarding yield and regioselectivity.

An alternative, more modern approach involves a three-component ring transformation, which can construct the nitrated heterocycle in a single pot from different starting materials.[1]

Q2: Why is the nitration of a pyridine ring, especially in a fused system, often challenging?

The nitration of pyridine is inherently difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. The nitrogen atom can also be protonated under the strongly acidic conditions typically used for nitration, further increasing this deactivating effect. This often necessitates harsh reaction conditions (e.g., strong acids, high temperatures), which can lead to side reactions and degradation of the starting material, ultimately lowering the yield.[2][3]

Q3: What are the recommended starting materials and general conditions for the nitration step?

For the electrophilic nitration of the 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine core, a mixed acid system is the standard choice. The most common nitrating agent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[2][4] Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Another effective nitrating system for pyridines involves reacting the pyridine compound with dinitrogen pentoxide in an organic solvent, followed by a workup with sodium bisulfite.[5]

Experimental Workflow & Proposed Protocol

This section outlines a detailed, step-by-step protocol for the synthesis, grounded in established methodologies for similar pyridine systems.

Diagram of the Proposed Synthetic Pathway

G cluster_0 Stage 1: Heterocycle Formation cluster_1 Stage 2: Electrophilic Nitration A Cycloheptanone + Ammonia Source B Condensation/ Cyclization A->B Heat C 6,7,8,9-tetrahydro-5H- cyclohepta[b]pyridine B->C E Nitration Reaction C->E Substrate D Mixed Acid (HNO3/H2SO4) D->E F 3-nitro-6,7,8,9-tetrahydro-5H- cyclohepta[b]pyridine E->F Workup & Purification

Caption: Proposed two-stage synthesis workflow.

Step-by-Step Protocol (Proposed)

Stage 1: Synthesis of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine (This protocol is adapted from general methods for forming fused pyridines.)

  • To a solution of cycloheptanone and a suitable β-dicarbonyl compound (e.g., 1,3-cyclohexanedione as a surrogate for building the pyridine ring portion) in ethanol, add an excess of ammonium acetate.

  • Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product via column chromatography on silica gel to obtain the pure parent heterocycle.

Stage 2: Nitration to this compound (This protocol is adapted from standard pyridine nitration procedures.)[2]

  • To a flask cooled in an ice bath (0-5 °C), slowly add concentrated sulfuric acid.

  • With vigorous stirring, add the 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine substrate portion-wise, ensuring the temperature does not exceed 10 °C.

  • Once the substrate is fully dissolved, slowly add concentrated nitric acid dropwise, maintaining the low temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-100 °C for 10-20 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice.

  • Neutralize the acidic solution by the slow addition of a strong base (e.g., concentrated NaOH solution or solid Na₂CO₃) until the pH is ~7-8. This step is highly exothermic and must be performed with caution.

  • The product may precipitate as a solid. Filter the solid and wash it with cold water. If the product is an oil, extract it with a suitable organic solvent.

  • Dry the crude product and purify by recrystallization or column chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, particularly in the critical nitration step.

Troubleshooting Logic Flow

G A Problem: Low or No Yield B Cause: Incomplete Reaction A->B C Cause: Product Degradation A->C D Cause: Poor Workup/Purification A->D Sol_B Solution: - Increase reaction time/temp - Verify nitrating agent quality - Ensure sufficient H2SO4 catalyst B->Sol_B Sol_C Solution: - Lower reaction temperature - Reduce reaction time - Use milder nitrating agent (e.g., N2O5) C->Sol_C Sol_D Solution: - Ensure complete neutralization - Use appropriate extraction solvent - Optimize chromatography conditions D->Sol_D

Sources

Technical Support Center: Chromatographic Purification of 3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for the chromatographic purification of 3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine. We will move beyond basic protocols to address the specific chemical properties of this molecule and provide robust troubleshooting strategies to overcome common purification challenges.

The subject molecule presents a unique purification challenge due to its dual nature: the presence of a polar nitro group and a basic pyridine nitrogen atom. This combination can lead to problematic interactions with standard chromatographic media, resulting in poor separation, low recovery, and peak tailing. This guide is structured to help you select the appropriate chromatographic technique and optimize the conditions for a successful purification.

Part 1: Method Selection & Initial Screening

The first and most critical step is to determine the best chromatographic approach. The choice between Normal-Phase, Reversed-Phase, or an alternative strategy depends on the impurities present, the required purity, and the scale of the purification.

Q1: Should I use Normal-Phase or Reversed-Phase Chromatography?

A1: The choice depends on the polarity of your compound relative to its impurities. A preliminary analysis by Thin Layer Chromatography (TLC) for normal-phase or LC-MS for reversed-phase is essential.

  • Normal-Phase Chromatography (NPC): This is often the first choice for medium-scale purification (flash chromatography) in synthetic labs. In NPC, a polar stationary phase (like silica gel) is used with a non-polar mobile phase.[1] Your compound, being moderately polar, is a good candidate. However, the basic pyridine moiety can interact strongly with the acidic silanol groups on the silica surface, potentially causing irreversible adsorption or significant peak tailing.[2]

  • Reversed-Phase Chromatography (RPC): In RPC, a non-polar stationary phase (like C18) is paired with a polar mobile phase (like water/acetonitrile or water/methanol).[3][4] This technique is excellent for high-resolution separations (preparative HPLC) and is often less susceptible to the issues caused by basic analytes. It is particularly useful for separating the target compound from more non-polar or very polar impurities.

Experimental Workflow: Initial Method Scouting

The following workflow will guide your decision-making process for selecting the optimal purification strategy.

Caption: Workflow for selecting and optimizing a purification method.

Part 2: Protocols & Methodologies

Method 1: Modified Normal-Phase Flash Chromatography

This protocol is designed for purifying multi-gram quantities and addresses the basicity of the pyridine ring.

Step-by-Step Protocol:

  • Solvent System Selection: Use TLC to identify a suitable solvent system. Start with a Hexane/Ethyl Acetate system. If the compound's polarity is too high, switch to Dichloromethane/Methanol.[5] Your goal is an Rf value of approximately 0.2-0.3 for the target compound.

  • Column Deactivation (Critical Step): The acidic nature of silica gel is the primary cause of problems. To mitigate this, deactivate the column before loading your sample.[2]

    • Prepare a solvent mixture identical to your initial elution solvent but with the addition of 1-2% triethylamine (TEA) or a 7N solution of ammonia in methanol.

    • Flush the packed column with 2-3 column volumes of this deactivating solvent.

    • Re-equilibrate the column with 2-3 column volumes of your initial elution solvent (without the amine additive) to remove excess base.

  • Sample Loading: For best results, use a dry loading technique, especially if your compound is not highly soluble in the mobile phase.[6]

    • Dissolve your crude product in a suitable solvent (e.g., DCM or acetone).

    • Add a portion of silica gel (typically 2-3 times the mass of your crude product).

    • Remove the solvent under reduced pressure until a free-flowing powder is obtained.

    • Carefully load this powder onto the top of your prepared column.

  • Elution: Run the chromatography using your pre-determined solvent system, either isocratically or with a polarity gradient.

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 40-63 µm)Standard, cost-effective choice for flash chromatography.
Mobile Phase A Hexane or HeptaneNon-polar solvent.
Mobile Phase B Ethyl Acetate or 98:2 DCM:MeOHPolar solvent. The DCM/MeOH mixture provides higher elution strength for polar compounds.
Modifier 1-2% Triethylamine (TEA)Masks acidic silanol sites, preventing interaction with the basic pyridine nitrogen and improving peak shape.[2]
Example Gradient 0-100% B over 10-15 column volumesA linear gradient is a good starting point for separating compounds with different polarities.

Table 1: Recommended Starting Conditions for Normal-Phase Flash Chromatography.

Method 2: Reversed-Phase Preparative HPLC

This method is ideal for achieving high purity on a smaller scale or for separating challenging impurities.

Step-by-Step Protocol:

  • Column Selection: A C18-bonded silica column is the workhorse of reversed-phase chromatography and is an excellent starting point.[3]

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with a pH modifier.

    • Mobile Phase B: Acetonitrile or Methanol.[4]

    • Modifier (Critical Step): The pH of the mobile phase controls the ionization state of your compound. At a low pH (e.g., using 0.1% formic acid or acetic acid), the pyridine nitrogen will be protonated. This can often lead to sharper peaks. Alternatively, using a buffer like ammonium formate can provide better pH control.[7]

  • Sample Preparation: Dissolve the crude sample in a solvent that is miscible with the mobile phase and is as weak (polar) as possible to ensure good peak shape upon injection. A mixture of water/acetonitrile or DMSO is common. Be mindful that injecting a large volume of a strong solvent (like pure DMSO) can distort peaks.[8][9]

  • Elution: Start with a scouting gradient (e.g., 5% to 95% B over 15-20 minutes) on an analytical scale to determine the retention time of your compound. Then, translate this to a preparative scale using a focused gradient around the elution point of your target molecule.

ParameterRecommendationRationale
Stationary Phase C18-bonded Silica (e.g., 10 µm)Provides good hydrophobic retention for a wide range of organic molecules.
Mobile Phase A Water + 0.1% Formic Acid (FA)FA is a common additive to control pH and improve peak shape for basic compounds by ensuring consistent protonation.[7]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers in RPC. Acetonitrile often provides sharper peaks and lower backpressure.[10]
Detection UV at 254 nm and ~280 nmThe nitroaromatic and pyridine systems should have strong UV absorbance.
Example Gradient 10-70% B over 20 minutesA broad gradient is useful for initial scouting to find the compound and assess impurity profile.

Table 2: Recommended Starting Conditions for Reversed-Phase HPLC.

Part 3: Troubleshooting Guide & FAQs

Q2: My compound is streaking badly on the TLC plate and I see a comet-like tail. What's wrong?

A2: This is a classic sign of a strong, undesirable interaction between your basic compound and the acidic silica gel. The "tail" consists of molecules that are slowly "bleeding" from active sites on the silica.

  • Solution: Re-run the TLC plate, but first, prepare your developing chamber by placing a small beaker of ammonium hydroxide or a few drops of triethylamine on the bottom of the chamber next to the solvent pool (do not mix it in the solvent). Let the chamber saturate for 10-15 minutes. The amine vapor will neutralize the acidic sites on the TLC plate, resulting in much-improved spot shape. If this works, you must use a modifier (like TEA) in your flash column mobile phase as described in the NPC protocol.

Q3: My compound isn't coming off the normal-phase column at all, even when I flush with 100% ethyl acetate or methanol.

A3: This indicates irreversible adsorption to the silica gel, a common fate for some basic compounds.

  • Troubleshooting Steps:

    • Confirm Stability: First, ensure your compound is not decomposing on silica. Spot your compound on a TLC plate, let it sit for 30-60 minutes, and then develop it. If you see new spots or a streak from the baseline, your compound is unstable on silica.[11]

    • Use a Stronger Eluent: Prepare a mobile phase of 95:5 Dichloromethane:Methanol with 1-2% triethylamine. This is a very polar system that should elute most compounds.

    • Switch Stationary Phase: If the compound is stable but still won't elute, silica is not a suitable stationary phase. Switch to neutral alumina or consider reversed-phase chromatography .[2]

G cluster_0 Problem Diagnosis cluster_1 Solution Pathways Problem Compound Irreversibly Adsorbed on Normal-Phase Column Check_Stability Is compound stable on silica? (Run 2D TLC or spot test) Problem->Check_Stability Decomposition Compound is Decomposing Check_Stability->Decomposition No Strong_Adsorption Compound is Stable but Strongly Adsorbed Check_Stability->Strong_Adsorption Yes Path_1 Switch to a less acidic stationary phase: - Neutral or Basic Alumina - Diol or Amino-bonded Silica Decomposition->Path_1 Path_2 Switch to Reversed-Phase (RP) Chromatography: - C18 column - Water/Acetonitrile mobile phase Decomposition->Path_2 Path_3 Attempt elution with a highly competitive mobile phase: - e.g., 5-10% 7N NH3/MeOH in DCM Strong_Adsorption->Path_3 Path_3->Path_1 Fails

Caption: Logic for troubleshooting irreversible adsorption on silica.

Q4: In my reversed-phase separation, I'm getting a broad or split peak for my compound. How can I improve the peak shape?

A4: Poor peak shape in RPC for a basic compound is often related to pH control or secondary interactions with the stationary phase.

  • Solutions:

    • Check Mobile Phase pH: Ensure your acidic modifier (e.g., 0.1% formic acid) is thoroughly mixed and consistent in both mobile phase A and B. Inconsistent pH can cause peak splitting. The goal is to keep the analyte in a single ionic state throughout the separation.

    • Increase Modifier Concentration: Sometimes 0.1% is not enough. Try increasing the formic acid concentration to 0.2% or switching to trifluoroacetic acid (TFA) at 0.1%. TFA is a stronger ion-pairing agent and can significantly improve peak shape for bases, but be aware that it is difficult to remove from the final product.

    • Use a Buffered Mobile Phase: Instead of just an acid, use a true buffer like 10 mM ammonium formate or ammonium acetate, adjusted to a specific pH (e.g., 3.5). This provides more robust control over the analyte's ionization state.

    • Consider a Different Column: If issues persist, residual silanol groups on the C18 column might be the culprit. Use a modern, high-purity, end-capped C18 column designed for good peak shape with basic compounds.

References

  • Březinová, A., Sýkora, D., & Kuchař, M. (1980). Reversed-phase liquid chromatography of aromatic nitro compounds on a macroporous polystyrene gel. Journal of Chromatography A, 197(2), 147-153. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwTDuwSAZcYCxm1i1l2BiruAMbfX1JE1M2jARWKmv9F5BRuahWzh8tj3VDgj-S5GtCamUQ5GUJ3cQxNC3s-K6if6Pme2CPTt9vFakw69M90DOfkUobM1LX8gwyvhqH5KgbEFo=]
  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_G_fl2yIzowrv1qjU_E0ckpGC5Hz0lsDZk1F0GfdOCcd3Chi7-i15ozUddm_mQNYh50YlRxJzCpct6_-CCcorvZQoHaKlQd7ZdaVJqb3inUZl-ee8stu5z5B7KCalgjTg5YxEFKB37SMi1zUwNR5J-Q4ejoNJSHmDYfAC4QQBWT7rdlsrerQzZODm3QGntXMHVtKLZrnzGvigZJ_plA==]
  • Boddu, S., Poojari, K., & Reddy, K. (2017). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. International Journal of Environmental Analytical Chemistry, 97(11), 1035-1046. [Available at: https://www.researchgate.net/publication/320478065_Sensitive_determination_of_nitrophenol_isomers_by_reverse-phase_high-performance_liquid_chromatography_in_conjunction_with_liquid-liquid_extraction]
  • Kazoka, H. (2000). Separation of purines and pyrimidines by normal-phase high-performance liquid chromatography using dimethyl sulfoxide in binary and ternary eluents. Journal of Chromatography A, 874(1), 45-53. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEq3-hVIB1FuYnIJC8KrVcV315mXIxIqG8tOCA0BfEua6BzV1C0r7W1CKRAd1McmFsyqp4x7jPo0HbQUAtkdjoN8JM7kLp726zOg-9QIwKCfABL4_o7HlvtiC45RFDrw2mQI3Wb]
  • SIELC Technologies. Separation of 2-Amino-6-chloro-4-nitrophenol hydrochloride on Newcrom R1 HPLC column. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEI-wD7_6NT_KvHTsLhn9P97ZwP19ZvZxt1raQsMySahNjtMl3Yp8NZDQrJdbHrDUXO85zvkL_XKSrJoJ4hGpI2KKImOozTelP5A7zew9gzapeXQySx2NuIurPUoUG8GegdXPc3GABLGQA-aoRd8QDY_AOSP9pamUjqlCKXcRnJh8LN7tCu3lD_LVPfCxWdDgx5BqyLBYcrG9omHY0EMzTKI54=]
  • Food and Agriculture Organization of the United Nations. (2017). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. AGRIS. [Available at: https://agris.fao.org/agris-search/search.do?recordID=US201800118865]
  • Maruška, A., & Kuras, M. (2007). Normal-phase capillary chromatography of polar aromatic compounds. In Capillary Liquid Chromatography (pp. 223-268). Elsevier. [Available at: https://www.researchgate.net/figure/Normal-phase-capillary-chromatography-of-polar-aromatic-compounds-pyridine-1_fig7_285731728]
  • BenchChem. (2025). Troubleshooting guide for the purification of polar quinoline compounds. BenchChem Tech Support. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxn0ZCxG2fQEjDWm2g1bOQwakuA61KX7Kb_OZV4LiUTHBMozLz4EVPpkWuEksy8uvgjjTRyEwGjvZzUH7jlAtXHyW2ZOpeKxmBj9yOHjk2cb1RS16QriGVOgim2f_uxmm2-LVcWePZVvqyidMRWEycf-wfXDDoIezAHTXkkrtqv2qmyka8GDrRdzgWmn9fRR6AXhMkbd-puYayZ26edu5lu5TYEw==]
  • Wikipedia. (2024). Reversed-phase chromatography. [Available at: https://en.wikipedia.
  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. [Available at: https://www.phenomenex.
  • Wikipedia. (2023). Aqueous normal-phase chromatography. [Available at: https://en.wikipedia.
  • Biotage. (2023). How should normal-phase gradient solvents be chosen?. [Available at: https://www.biotage.com/blog/how-should-normal-phase-gradient-solvents-be-chosen]
  • Zhejiang Jiuzhou Chem Co., Ltd. This compound CAS NO.123792-59-6. [Available at: https://www.guidechem.com/products/123792-59-6.html]
  • Teledyne ISCO. (2020, May 26). Chromatography Troubleshooting. YouTube. [Available at: https://www.youtube.
  • Teledyne ISCO. (2019, March 25). Chromatography Troubleshooting. YouTube. [Available at: https://www.youtube.
  • Tohda, Y., et al. (2018). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 23(11), 2945. [Available at: https://www.mdpi.com/1420-3049/23/11/2945]
  • Wang, R., et al. (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. Molecules, 27(4), 1433. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8877717/]
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Available at: https://www.chemistryviews.

Sources

Technical Support Center: Troubleshooting Side Reactions in the Nitration of Tetrahydro-5H-cyclohepta[b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nitration of tetrahydro-5H-cyclohepta[b]pyridine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this sp³-rich heterocyclic scaffold. The fusion of an electron-deficient pyridine ring with a saturated, electron-donating carbocycle presents unique challenges in electrophilic aromatic substitution, often leading to a complex mixture of products.

This document provides in-depth troubleshooting advice, validated protocols, and mechanistic insights to help you navigate the complexities of this reaction and minimize the formation of unwanted side products.

Section 1: Understanding the Core Chemistry of Tetrahydro-5H-cyclohepta[b]pyridine

The reactivity of tetrahydro-5H-cyclohepta[b]pyridine in electrophilic nitration is governed by a delicate interplay of competing electronic and steric effects.

  • The Pyridine Ring: The pyridine nitrogen is electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack. Under the strongly acidic conditions typical for nitration (e.g., HNO₃/H₂SO₄), the nitrogen atom is protonated, forming a pyridinium ion.[1] This further deactivates the ring, making nitration significantly more difficult than for a comparable benzene analogue.[1] Electrophilic substitution on a deactivated pyridinium ring, if it occurs, is directed to the meta-position (C3).[1]

  • The Saturated Cyclohepta Ring: This fused alkyl ring acts as an electron-donating group, which activates the pyridine ring. In classical electrophilic aromatic substitution (EAS), alkyl groups are typically ortho, para-directing. In this fused system, this translates to activation at the C2 and C4 positions.

  • The Conflict: The deactivating, meta-directing nature of the pyridinium nitrogen is in direct opposition to the activating, ortho, para-directing influence of the fused alkyl ring. This conflict is the primary reason for challenges with regioselectivity and the formation of multiple side products.

Caption: Core structure of tetrahydro-5H-cyclohepta[b]pyridine.

Section 2: Troubleshooting Guide for Nitration Reactions

This section addresses common problems encountered during the nitration of tetrahydro-5H-cyclohepta[b]pyridine in a practical question-and-answer format.

Q1: My reaction is very slow, resulting in a low yield of the desired product and significant recovery of the starting material. What's wrong?

Probable Cause: The reaction conditions are not sufficiently forcing to overcome the deactivation of the pyridine ring. Standard nitrating mixtures that are effective for benzene derivatives are often too weak for pyridines, especially after protonation in strong acid.[1]

Recommended Solutions:

  • Increase Temperature (with caution): Gradually increasing the reaction temperature can provide the necessary activation energy. However, this dramatically increases the risk of oxidative degradation and the formation of tarry byproducts. Monitor the reaction closely by TLC or LC-MS.

  • Use a Stronger Nitrating System: Consider alternatives to standard HNO₃/H₂SO₄.

    • Fuming Nitric/Sulfuric Acid (Oleum): Provides a higher concentration of the active nitronium ion (NO₂⁺).[2] This is a more hazardous option and should be handled with extreme care.

    • Nitronium Salts: Pre-formed nitronium salts like NO₂BF₄ or NO₂PF₆ in an inert organic solvent can be effective but are often expensive.

  • Employ the Pyridine N-Oxide Strategy: This is a highly effective and common method for activating pyridine rings towards electrophilic substitution.[3] The N-oxide is more reactive and directs substitution primarily to the C4 position. The N-oxide can be subsequently removed.[3]

Q2: I've isolated a byproduct with a mass 16 units higher than my starting material (M+16). What is it and how do I prevent it?

Probable Cause: You have formed the tetrahydro-5H-cyclohepta[b]pyridine N-oxide . Nitrating mixtures are strong oxidizing agents, and the pyridine nitrogen is susceptible to oxidation.[4][5]

Recommended Solutions:

  • Prevention: Use milder conditions if possible. Lowering the reaction temperature or using a non-oxidizing nitrating agent (like a nitronium salt) can reduce the formation of the N-oxide.

  • Leverage as a Strategy: As mentioned in Q1, N-oxide formation can be used advantageously. You can intentionally form the N-oxide first using a milder oxidant (e.g., m-CPBA or H₂O₂), perform the nitration (which will now be easier and more selective for the 4-position), and then deoxygenate the product using a reducing agent like PCl₃ or PPh₃.[3]

Troubleshooting_Workflow Start Problem Observed (e.g., Low Yield, M+16 peak) Cause1 Probable Cause: Insufficient Activation Start->Cause1 Low Yield? Cause2 Probable Cause: N-Oxidation Side Reaction Start->Cause2 M+16 Peak? Solution1 Solution: - Increase Temperature (Cautiously) - Use Stronger Nitrating Agent Cause1->Solution1 Solution2 Solution: - Prevent with Milder Conditions - Leverage as N-Oxide Strategy Cause2->Solution2 Validate Validate Result (LC-MS, NMR) Solution1->Validate Solution2->Validate

Caption: A logical workflow for troubleshooting common nitration issues.

Q3: The reaction produced a dark, intractable tar with very low mass balance. What happened?

Probable Cause: Oxidative degradation of the substrate. The saturated cyclohepta ring is particularly vulnerable to oxidation under harsh nitrating conditions (high temperature, strong mixed acid). This can lead to ring-opening, polymerization, and charring.[4]

Recommended Solutions:

  • Drastically Lower the Temperature: Begin the reaction at 0 °C or even lower, and only warm if absolutely necessary. The exothermic nature of nitration must be controlled with efficient cooling.[6]

  • Use Milder Nitrating Agents:

    • Acetyl nitrate (from HNO₃ and Ac₂O): Often provides nitration under less acidic and less oxidizing conditions.

    • Dinitrogen pentoxide (N₂O₅): Can be effective in organic solvents, avoiding strongly protic acids that promote degradation.[1][7]

  • Shorten Reaction Time: Monitor the reaction frequently. As soon as a reasonable amount of product has formed, quench the reaction to prevent further degradation of the product and remaining starting material.

Q4: My product is a mixture of several mono-nitro isomers. How can I improve regioselectivity?

Probable Cause: As discussed in Section 1, the competing directing effects of the pyridinium ion and the alkyl ring lead to poor regioselectivity under standard conditions.

Recommended Solutions:

  • For 3-Nitro Isomer (meta): Use very strong acidic conditions (e.g., HNO₃ in oleum). This ensures the pyridine nitrogen is fully protonated, maximizing its meta-directing influence and overriding the effect of the alkyl ring.

  • For 4-Nitro Isomer (para): The N-oxide strategy is the most reliable method. The N-oxide oxygen is a strong ortho, para-director, and for steric reasons, substitution is heavily favored at the 4-position.[3]

  • For 2-Nitro Isomer (ortho): This isomer is often the most difficult to obtain selectively due to steric hindrance from the fused ring and the strong deactivation at the alpha-position. Some radical-based nitration methods have shown promise for unusual regioselectivity on pyridines, but these are advanced and may not be broadly applicable.[8]

Nitrating System Typical Conditions Primary Outcome/Selectivity Common Side Reactions
HNO₃ / H₂SO₄ 50-110 °CMixture of isomers, often favors 3-nitroOxidation, Tarring, N-Oxidation[4]
HNO₃ / Oleum 25-70 °CIncreased selectivity for 3-nitroSevere oxidation, Sulfonation
Substrate N-Oxide + HNO₃/H₂SO₄ 25-80 °CHigh selectivity for 4-nitroMinimal if N-oxide is pre-formed
N₂O₅ in CH₂Cl₂ 0-25 °CCan favor 3-nitro via rearrangement[7]Formation of unstable intermediates
Section 3: Frequently Asked Questions (FAQs)
  • What are the safest conditions for this nitration? There is no universally "safe" nitration, as all involve highly energetic and corrosive materials.[6] However, a procedure involving the pre-formation of the N-oxide followed by nitration at controlled, low temperatures (e.g., 25-50 °C) is generally safer than using high-temperature mixed acid or oleum.

  • Can the saturated cyclohepta ring be nitrated? Direct C-H nitration on the saturated ring is highly unlikely under standard electrophilic conditions. Those C-H bonds are not nucleophilic enough. However, under radical conditions or extremely harsh oxidative conditions, degradation or functionalization of this ring is a primary concern.

  • How do I confirm the structure of my nitro-isomers? Unequivocal structure determination requires advanced analytical techniques. 1D NMR (¹H and ¹³C) will show distinct shifts and coupling patterns for each isomer. 2D NMR techniques like NOESY (to show through-space proximity of the nitro group to protons on the fused ring) and HMBC/HSQC (to confirm C-H correlations) are essential for definitive assignment.

Section 4: Recommended Protocol: Controlled Mono-Nitration via the N-Oxide Intermediate

This two-step protocol is designed to maximize the yield and regioselectivity for the 4-nitro isomer, which is often a desirable building block.

Step 1: Synthesis of Tetrahydro-5H-cyclohepta[b]pyridine N-oxide
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tetrahydro-5H-cyclohepta[b]pyridine (1.0 eq) in glacial acetic acid (10 mL per gram of substrate).

  • Oxidation: Add 35% hydrogen peroxide (H₂O₂) (1.5 eq) dropwise to the stirred solution at room temperature.

  • Heating: Heat the reaction mixture to 70-80 °C and maintain for 4-6 hours, monitoring the consumption of starting material by TLC.

  • Workup: Cool the mixture to room temperature. Carefully and slowly add a saturated aqueous solution of sodium sulfite to quench excess peroxide until a starch-iodide test is negative. Neutralize the solution with solid sodium bicarbonate and extract the product with dichloromethane (3 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude N-oxide can often be used directly in the next step or purified by column chromatography if necessary.

Step 2: Nitration of the N-Oxide
  • Setup: In a clean, dry flask under a nitrogen atmosphere, add concentrated sulfuric acid (98%, 5 mL per gram of N-oxide). Cool the acid to 0 °C in an ice-salt bath.

  • Addition of Substrate: Slowly add the N-oxide (1.0 eq) from Step 1 to the cold sulfuric acid with vigorous stirring, ensuring the internal temperature does not exceed 10 °C.

  • Formation of Nitrating Mixture: In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (70%, 1.1 eq) to concentrated sulfuric acid (98%, 2 mL per gram of N-oxide) at 0 °C.

  • Nitration: Add the cold nitrating mixture dropwise to the substrate solution at 0 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to 50-60 °C for 1-3 hours, monitoring by TLC/LC-MS.

  • Quenching: Once the reaction is complete, cool it back to 0 °C and pour it carefully onto a large amount of crushed ice.

  • Workup & Purification: Basify the cold aqueous solution with concentrated NaOH or NH₄OH to pH 8-9. Extract the product with ethyl acetate (3 x 20 mL). Dry the organic layers, concentrate, and purify the resulting 4-nitro-N-oxide by column chromatography. The N-oxide can then be deoxygenated if desired.

Mechanistic_Pathways cluster_main Reaction Pathways Start Substrate + HNO3/H2SO4 Desired Desired Product (3- or 4-Nitro Isomer) Start->Desired Desired EAS Pathway (Controlled Temp/Stoichiometry) Side1 Side Product: N-Oxide (M+16) Start->Side1 Oxidative Conditions Side2 Side Product: Degradation/Tar Start->Side2 High Temperature Excess Acid Side3 Side Product: Polynitration Start->Side3 Forcing Conditions Long Reaction Time

Caption: Competing reaction pathways in the nitration of the title compound.

References
  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • Majumdar, S., et al. (2021). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. [Link]

  • Hoggett, J. G., et al. (1971). Nitration and Aromatic Reactivity. Cambridge University Press.
  • Pure Chemistry. (2023). Aromatic nitration reaction. [Link]

  • BYJU'S. (n.d.). Aromatic Nitration. [Link]

  • Olah, G. A. (1971). Mechanism of aromatic nitration. Accounts of Chemical Research. [Link]

  • McNally, A. (2022). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. [Link]

  • Ohta, T., et al. (2021). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules. [Link]

  • Total Synthesis. (2022). Preparation of Pyridines, Part 2: By Halogenation and Nitration. YouTube. [Link]

  • Bakke, J. M., et al. (1998). The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Pirkl, H. G., et al. (1997). Process for the polynitration of aromatic compounds.
  • Wang, G., et al. (2014). Study of nitration process of pyridine/pyrazine compound with electron-donating groups. Propellants, Explosives, Pyrotechnics. [Link]

  • PubChem. (n.d.). Process for the polynitration of aromatic compounds. [Link]

  • Galloway, W. R. J. D., et al. (2016). Partially Saturated Bicyclic Heteroaromatics as an sp(3)-Enriched Fragment Collection. Angewandte Chemie International Edition. [Link]

  • Bakke, J. M. (2007). Nitropyridines: Synthesis and reactions. ResearchGate. [Link]

  • Katritzky, A. R., et al. (2005). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. ResearchGate. [Link]

  • Katritzky, A. R., et al. (2005). Preparation of nitropyridines by nitration of pyridines with nitric acid. Organic & Biomolecular Chemistry. [Link]

  • Procter, D. J., et al. (2014). Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. Organic Letters. [Link]

  • Galloway, W. R. J. D., et al. (2016). Partially Saturated Bicyclic Heteroaromatics as an sp3-Enriched Fragment Collection. PMC. [Link]

  • Domingo, L. R., & Aurell, M. J. (2023). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry. [Link]

Sources

stability of 3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

Welcome to the technical support resource for 3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine (CAS No. 123792-59-6). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for handling and studying this molecule.

A Note on This Guide: Publicly available stability data for this specific molecule is limited. Therefore, this guide has been constructed based on extensive experience and authoritative literature on structurally related compounds, including nitropyridines, nitroaromatics, and fused heterocyclic systems. The principles and protocols described herein are rooted in established chemical knowledge and pharmaceutical industry best practices for stability testing.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and use of this compound.

Q1: What are the recommended solvents for dissolving and storing this compound?

A: The choice of solvent is critical for maintaining the compound's integrity. For long-term storage, polar aprotic solvents are recommended.

  • Recommended for Stock Solutions (Long-Term): Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (ACN). These solvents are generally inert and less likely to participate in degradation reactions.

  • Use with Caution (Short-Term/Working Solutions): Protic solvents such as methanol, ethanol, and water can be used for preparing working solutions for immediate use in assays. However, due to the presence of acidic protons, these solvents may facilitate hydrolytic degradation over time.[1] If aqueous solutions are required, use a buffered system (pH 6-7.5) to minimize pH-driven instability.

Q2: My solution of the compound has developed a yellow or brownish tint. What is the likely cause?

A: The appearance of color is a common indicator of degradation for nitroaromatic compounds. This is often due to the formation of complex degradation products resulting from:

  • Photodegradation: Exposure to ambient or UV light is a primary cause of degradation for many nitroaromatic compounds.[2][3] The energy from light can promote the molecule to an excited state, leading to various reactions.

  • Reaction with Solvent or Impurities: Trace impurities (acid, base, or metals) in the solvent or slow reactions with the solvent itself can lead to breakdown products over time.

  • Oxidative Degradation: Although generally stable to air, prolonged exposure in solution, especially in the presence of catalysts, could lead to oxidation.

Always prepare fresh solutions for sensitive experiments and store stock solutions protected from light at low temperatures (-20°C or -80°C).

Q3: Is this compound sensitive to acidic or basic conditions?

A: Yes, based on the chemistry of nitropyridine derivatives, the compound's stability is expected to be pH-dependent.

  • Basic Conditions: The pyridine ring, combined with the electron-withdrawing nitro group, makes the molecule susceptible to nucleophilic attack, particularly under strong basic conditions (pH > 9). This can lead to hydrolysis or other degradation pathways.[2]

  • Acidic Conditions: The compound is expected to be more stable in neutral to mildly acidic conditions (pH 4-7). The basic nitrogen on the pyridine ring (pKa of pyridinium is ~5.2) will be protonated at lower pH, which can alter its properties but often protects the ring from certain types of degradation.[4] However, very strong acidic conditions (e.g., refluxing in concentrated acid) will likely cause hydrolysis.[5]

Q4: What are the potential degradation pathways for this molecule?

A: While specific pathways are unconfirmed without experimental data, the following are the most probable routes based on its chemical structure:

  • Reduction of the Nitro Group: The nitro group is susceptible to chemical or metabolic reduction to form nitroso, hydroxylamino, or amino derivatives.[2] This is a very common pathway for nitroaromatic compounds.

  • Photolytic Decomposition: UV or even ambient light can induce complex degradation, potentially involving rearrangement or cleavage of the heterocyclic system.[6][7]

  • Hydrolysis: Under strongly acidic or basic conditions, cleavage of the molecule may occur.[5]

  • Oxidation: While less common, oxidation of the saturated cyclohepta ring or other parts of the molecule is possible under harsh oxidative stress.[8]

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Solution & Rationale
Low or inconsistent results in biological assays. Compound degradation in assay media (protic/aqueous solvent).Prepare fresh dilutions from a frozen aprotic stock solution (e.g., DMSO) immediately before each experiment. Minimize the time the compound spends in aqueous buffer.
Appearance of new peaks in HPLC/LC-MS analysis over time. Chemical instability in the chosen solvent, photodegradation, or temperature-induced degradation.1. Re-evaluate Solvent Choice: Switch to a high-purity, anhydrous aprotic solvent. 2. Protect from Light: Store solutions in amber vials or wrap vials in aluminum foil.[9] Conduct experiments under yellow light if possible. 3. Control Temperature: Store stock solutions at -20°C or -80°C. For working solutions, keep them on ice.
Poor recovery of the compound after storage in solution. Adsorption to container surfaces or significant degradation.1. Use Appropriate Vials: Employ low-adsorption polypropylene or silanized glass vials. 2. Perform a Stability Check: Conduct a preliminary stability test by dissolving a known concentration, storing it under intended conditions for 24-48 hours, and re-analyzing by HPLC to quantify recovery.
Precipitation of the compound in aqueous assay buffer. Poor aqueous solubility.1. Check Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is kept low (typically <0.5%) but sufficient to maintain solubility. 2. Use Solubilizing Excipients: For in-vivo or complex cell-based assays, consider formulation aids like cyclodextrins or Tween®.

Data & Protocols

Recommended Solvents and Storage Conditions
SolventTypeSuitability for Stock Solution (Long-Term)Suitability for Working Solution (Short-Term)Key Considerations
DMSO Aprotic, PolarExcellentGoodHygroscopic; use anhydrous grade and store under inert gas. Thaw completely and vortex before use.
DMF Aprotic, PolarExcellentGoodCan be toxic; handle with appropriate safety measures. May decompose at high temperatures.
Acetonitrile Aprotic, PolarGoodExcellentLess viscous than DMSO/DMF, making it easier for automated handling. Ensure high purity.
Ethanol/Methanol Protic, PolarNot RecommendedAcceptableUse only for immediate experiments. Potential for solvent-mediated degradation.
Water/Buffers Protic, PolarNot RecommendedAcceptable (Buffered)Highly pH-dependent stability.[1] Use a buffer between pH 6-7.5. Avoid for storage.
Experimental Protocol: Forced Degradation Study

This protocol provides a framework to systematically investigate the intrinsic stability of this compound, in line with ICH guidelines.[5][10] The goal is to induce 5-20% degradation to identify potential degradants without destroying the molecule completely.

Objective: To identify degradation pathways and develop a stability-indicating analytical method.

Materials:

  • This compound

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade)

  • Stress Agents: 1 M HCl, 1 M NaOH, 30% Hydrogen Peroxide (H₂O₂)

  • Equipment: HPLC-UV/PDA system (LC-MS recommended), calibrated pH meter, photostability chamber, heating block or oven.

Workflow Diagram:

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare 1 mg/mL Stock in Acetonitrile B Control (Stock Diluted, No Stress) A->B Dilute to ~0.1 mg/mL in Stress Medium C Acid Hydrolysis (0.1 M HCl, 60°C) A->C Dilute to ~0.1 mg/mL in Stress Medium D Base Hydrolysis (0.1 M NaOH, RT) A->D Dilute to ~0.1 mg/mL in Stress Medium E Oxidation (3% H₂O₂, RT) A->E Dilute to ~0.1 mg/mL in Stress Medium F Thermal (Solid & Solution, 60°C) A->F Dilute to ~0.1 mg/mL in Stress Medium G Photolytic (ICH Q1B Conditions) A->G Dilute to ~0.1 mg/mL in Stress Medium I Analyze All Samples by HPLC-UV/MS B->I H Neutralize Acid/Base Samples C->H D->H E->I F->I G->I H->I J Compare chromatograms to Control. Identify degradants. Calculate % degradation. I->J

Sources

Technical Support Center: Navigating the Challenges of Nitro Group Reduction to Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the reduction of nitro groups. This guide is designed for researchers, scientists, and drug development professionals to provide solutions to common issues encountered during this pivotal chemical transformation. The conversion of a nitro group to an amine is a fundamental process in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] However, this seemingly straightforward six-electron reduction is often fraught with challenges, from incomplete reactions and low yields to undesired side products and lack of chemoselectivity.[2][3]

This guide provides a structured approach to troubleshooting, with detailed FAQs, step-by-step protocols, and an in-depth look at the causality behind experimental choices.

General Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses broad questions that apply across various reduction methodologies.

Q1: My nitro group reduction is incomplete or has a very low yield. What are the common culprits?

A1: This is one of the most frequent challenges. The root cause often lies in one of the following areas:

  • Reagent/Catalyst Activity: The heart of the reduction is the activity of your reducing agent or catalyst.

    • Catalytic Hydrogenation (e.g., Pd/C, Raney Ni): Catalysts can deactivate over time due to improper storage or handling.[4][5] Ensure you are using a fresh or reliably stored catalyst. Catalyst poisoning by impurities like sulfur or halide compounds in your starting material or solvent is also a common issue.[4]

    • Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂): The purity and surface area of the metal are critical. Use finely powdered metals to maximize the reactive surface area.[2]

  • Insufficient Reducing Agent: Ensure you are using the correct stoichiometry. For metal-based reductions, a significant excess of the metal is often required to drive the reaction to completion.[3][4] For catalytic hydrogenations, the catalyst loading (typically 5-10 mol%) might be too low.[5]

  • Poor Solubility: Your nitro compound must be soluble in the reaction solvent for the reduction to proceed efficiently.[2] If solubility is an issue, consider alternative solvents or co-solvent systems like ethanol/water.[2][6] Protic co-solvents can be particularly beneficial for catalytic hydrogenations.[2][6]

  • Suboptimal Reaction Conditions:

    • Temperature: While many reductions work at room temperature, some substrates require heating to achieve a reasonable rate.[2] However, be cautious, as excessive heat can promote side reactions.[2][5]

    • Agitation: For heterogeneous reactions (e.g., with Pd/C or metal powders), vigorous stirring is essential to ensure proper mixing and contact between the reactants.[5]

Q2: I'm observing significant side products like hydroxylamines, nitroso, or azoxy compounds. How can I improve selectivity for the amine?

A2: The formation of these intermediates is a result of the stepwise nature of nitro group reduction. The key to avoiding them is to ensure the reaction goes to completion.

  • Sufficient Reducing Agent: Use an adequate excess of your reducing agent to ensure the complete reduction of any intermediates.[2]

  • Temperature Control: Many nitro reductions are highly exothermic.[7] Localized overheating can promote the formation of condensation products like azoxy and azo compounds.[2][8] Ensure efficient stirring and, if necessary, use a cooling bath to manage the reaction temperature.

  • Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] Quench the reaction as soon as the starting material is consumed to avoid over-reduction or degradation of the product.

Below is a diagram illustrating the general pathway and potential side products.

Nitro_Reduction_Pathway Nitro R-NO₂ (Nitro) Nitroso R-NO (Nitroso) Nitro->Nitroso +2e⁻, +2H⁺ Hydroxylamine R-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Azoxy R-N(O)=N-R (Azoxy) Nitroso->Azoxy + R-NHOH Amine R-NH₂ (Amine) Hydroxylamine->Amine +2e⁻, +2H⁺ Azo R-N=N-R (Azo) Azoxy->Azo +2e⁻, +2H⁺ Hydrazo R-NH-NH-R (Hydrazo) Azo->Hydrazo +2e⁻, +2H⁺ Hydrazo->Amine Cleavage

Caption: General pathway for nitro group reduction and formation of common side products.

Method-Specific Troubleshooting Guides

Catalytic Hydrogenation (e.g., H₂, Pd/C)

This is a highly efficient method known for clean reaction profiles, but it has its own set of challenges.[9]

Q3: My catalytic hydrogenation is stalled. I've checked the catalyst and hydrogen supply. What else could be wrong?

A3: Beyond catalyst activity and hydrogen pressure, consider these factors:

  • Catalyst Poisoning: As mentioned, sulfur compounds are notorious catalyst poisons.[5] However, other functional groups, including some nitrogen-containing heterocycles, can also inhibit the catalyst.[5] Purifying your starting material is a crucial step.

  • Solvent Choice: The solvent must be pure and, in many cases, dry. While protic solvents often aid the reaction, water can sometimes act as a temporary poison.[5] Common solvents include ethanol, methanol, ethyl acetate, and THF.[5]

  • Inadequate Agitation: This is a common issue in scaling up. Inefficient stirring leads to poor mixing of the three-phase system (solid catalyst, liquid substrate/solvent, and gaseous hydrogen), which severely limits the reaction rate.[5]

Hydrogenation_Troubleshooting cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_substrate Substrate & Solvent Start Low or No Conversion Check_Catalyst 1. Check Catalyst Start->Check_Catalyst Check_Conditions 2. Check Conditions Start->Check_Conditions Check_Substrate 3. Check Substrate/Solvent Start->Check_Substrate Poisoned Poisoned? Check_Catalyst->Poisoned Inactive Inactive/Old? Check_Catalyst->Inactive Insufficient_Loading Insufficient Loading? Check_Catalyst->Insufficient_Loading H2_Pressure Inadequate H₂ Pressure? Check_Conditions->H2_Pressure Temperature Incorrect Temperature? Check_Conditions->Temperature Agitation Poor Agitation? Check_Conditions->Agitation Solubility Poor Solubility? Check_Substrate->Solubility Impure_Solvent Impure Solvent? Check_Substrate->Impure_Solvent

Caption: Troubleshooting workflow for low conversion in catalytic hydrogenation.

Metal-Mediated Reductions (e.g., Fe/NH₄Cl, SnCl₂)

These are robust and often more chemoselective methods than catalytic hydrogenation.[1][10]

Q4: My reduction with Fe and NH₄Cl is sluggish and the workup is messy. How can I improve this?

A4: The Fe/NH₄Cl system is popular for its mild, neutral conditions, but optimization is key.

  • Reaction Rate:

    • Iron Powder: Use a fine, activated grade of iron powder.

    • Vigorous Reaction: The reaction is often vigorous at the start.[1] Ensure efficient stirring. Gentle heating to reflux is typically required.[1][9]

  • Workup:

    • Filtration: The main challenge is removing the iron salts. After the reaction, cool the mixture and filter it through a pad of Celite to remove the bulk of the iron sludge.[1][9] Wash the filter cake thoroughly with your extraction solvent (e.g., ethyl acetate) to recover all the product.

    • Extraction: After filtration, the product is typically extracted from the filtrate. If the amine is basic, you may need to basify the aqueous layer to ensure the free amine is extracted into the organic phase.[11]

Q5: I used SnCl₂ for my reduction, but isolating the product is difficult due to tin salts.

A5: This is a well-known drawback of using tin-based reagents.[10]

  • Workup Strategy: After the reaction is complete, the mixture is typically cooled and a cold, concentrated solution of sodium hydroxide (NaOH) is carefully added.[9] This precipitates the tin salts as tin hydroxide, which can then be filtered off. The product can then be extracted from the filtrate. Be aware that this process generates a large volume of tin waste.[10]

Chemoselectivity Challenges

A major hurdle is reducing the nitro group without affecting other sensitive functionalities.

Q6: How can I selectively reduce a nitro group in the presence of other reducible groups like halogens, ketones, or alkenes?

A6: This requires careful selection of the reducing agent. Catalytic hydrogenation with Pd/C is often too aggressive and will reduce many other functional groups.[1][12]

  • Metal-mediated reductions are often the solution:

    • Fe/NH₄Cl or Fe/AcOH: These systems are excellent for their chemoselectivity and will typically not reduce ketones, esters, nitriles, or aryl halides.[1][12][13]

    • SnCl₂: This reagent is also highly chemoselective and is a good choice for preserving sensitive groups.[1][12]

  • Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or hydrazine with a catalyst can also offer high chemoselectivity.[14]

The following table provides a general guide for reagent selection based on functional group tolerance.

Functional GroupCatalytic H₂ (Pd/C)Fe / NH₄ClSnCl₂NaBH₄ / FeCl₂
Aryl Halide (Cl, Br) Reduced (Hydrogenolysis)StableStableStable
Ketone / Aldehyde Often ReducedStableStableStable
Ester StableStableStableStable
Nitrile ReducedStableStableStable
Alkene / Alkyne ReducedStableStableStable
Benzyl Ether CleavedStableStableStable
Table denotes typical outcomes and can be influenced by specific substrates and conditions.[1]

Analytical & Purification Support

Q7: How can I monitor the progress of my nitro reduction?

A7: Regular monitoring is crucial to determine the reaction endpoint and avoid side reactions.

  • TLC: This is the most common and quickest method. The starting nitro compound is typically less polar than the resulting amine product.[11] You will see the spot for the starting material disappear and a new, lower Rf spot for the amine appear.

  • LC-MS & HPLC: For more quantitative analysis and to identify any intermediates or side products, LC-MS or HPLC are ideal.[15][16]

  • IR Spectroscopy: You can monitor the disappearance of the characteristic nitro group stretches (typically around 1550-1490 cm⁻¹ and 1390-1300 cm⁻¹) and the appearance of N-H stretches for the amine (around 3500-3300 cm⁻¹).

Q8: What is the best way to purify the amine product?

A8: The purification strategy depends on the properties of your amine and the impurities present.

  • Extraction: A standard acidic or basic workup can be very effective. If your product is a basic amine, you can wash the organic layer with a mild acid to remove it, then basify the aqueous layer and re-extract the pure amine.

  • Column Chromatography: This is a very common method. Since amines are more polar than their nitro precursors, they will have a lower Rf on silica gel.[11] A solvent system like ethyl acetate/hexane is often used.[11]

  • Crystallization: If your product is a solid, crystallization can be an excellent way to obtain highly pure material.

Safety First

Nitro group reductions are energetic reactions and require strict safety protocols.

  • Exothermic Reactions: Most nitro reductions are highly exothermic.[7] The reaction can run away if not properly controlled. Always start with a small-scale reaction and have a cooling bath ready.

  • Catalyst Handling:

    • Pyrophoric Catalysts: Catalysts like Raney Nickel and sometimes Pd/C can be pyrophoric (ignite spontaneously in air), especially after use when they are dry and saturated with hydrogen.[5] Never let the catalyst dry out completely. Filter it while wet and handle it under an inert atmosphere if possible.

    • Hydrogen Gas: Hydrogen is extremely flammable.[17] Ensure your hydrogenation apparatus is properly set up and checked for leaks. Work in a well-ventilated fume hood.

  • Reagent Hazards:

    • Acids: Strong acids like HCl are corrosive.[17]

    • Hydrazine: Hydrazine, used in some transfer hydrogenations, is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE).[14]

Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Pd/C

This protocol is a general guideline for the reduction of an aromatic nitro compound.

  • Setup: In a suitable hydrogenation vessel, dissolve the nitro compound (1.0 eq) in a solvent such as ethanol or ethyl acetate.[9]

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (5-10 mol%) to the solution.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (a balloon or a Parr hydrogenator can be used, typically up to 50 psi).[9]

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC or LC-MS.[9]

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge with nitrogen. Filter the mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.[9]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine, which can be further purified if necessary.[9]

Protocol 2: Reduction using Iron and Ammonium Chloride

This method is valued for its cost-effectiveness and chemoselectivity.[1]

  • Setup: To a round-bottom flask, add the nitroarene (1.0 eq), ethanol, and water.[1]

  • Reagent Addition: Add ammonium chloride (NH₄Cl, ~4 eq) and iron powder (~3-5 eq) to the mixture.[1]

  • Reaction: Heat the reaction mixture to reflux and monitor by TLC or LC-MS. The reaction is often vigorous initially.[1]

  • Workup: Upon completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.[1]

  • Isolation: The organic solvent is removed from the filtrate under reduced pressure. The crude product can then be purified by chromatography or crystallization.[1]

Protocol 3: Reduction using Tin(II) Chloride (SnCl₂)

A mild method suitable for substrates with sensitive functional groups.[12]

  • Setup: To a solution of the nitro compound (1.0 eq) in ethanol, add SnCl₂·2H₂O (typically 3-5 eq).[2]

  • Reaction: The mixture is heated to reflux and stirred until the starting material is consumed (monitored by TLC).[2]

  • Workup: Cool the reaction mixture and carefully add a cold solution of aqueous NaOH to precipitate the tin salts.[9]

  • Filtration and Extraction: Filter the resulting suspension through Celite. The filtrate is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with an organic solvent like ethyl acetate.[2]

  • Isolation: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to give the crude amine.[2]

References

  • How do I purify the resulting compound after a nitro- to amine-group reduction? (2014). Chemistry Stack Exchange. [Link]

  • A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO2 catalyst. (2018). ResearchGate. [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018). Master Organic Chemistry. [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Data. [Link]

  • Aromatic Side Chain Reduction: Nitro. Chemistry LibreTexts. [Link]

  • Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. (2018). The Journal of Organic Chemistry. [Link]

  • Highly Chemoselective Reduction of Aromatic Nitro Compounds by Copper Nanoparticles/Ammonium Formate. (2006). The Journal of Organic Chemistry. [Link]

  • Catalytic Hydrogenation of Nitrobenzene to Aniline. Mettler Toledo. [Link]

  • Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. (2000). PubMed Central. [Link]

  • Nitro Reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. (2012). PubMed Central. [Link]

  • nitro razredčilo. (2022). Chemius. [Link]

  • Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. (2020). Frontiers in Chemistry. [Link]

  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (2018). ResearchGate. [Link]

  • Reduction of nitro compounds. Wikipedia. [Link]

  • Preparation of amines: Reduction of nitro compounds. Unacademy. [Link]

  • Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. (2020). Organic Process Research & Development. [Link]

  • Nitration reaction safety. (2024). YouTube. [Link]

  • H2-Driven Reduction of Flavin by Hydrogenase Enables Cleaner Operation of Nitroreductases for Nitro-Group to Amine Reductions. (2019). Frontiers in Catalysis. [Link]

    • analytical methods. Agency for Toxic Substances and Disease Registry. [Link]

  • Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. (2019). ResearchGate. [Link]

  • What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst? (2017). ResearchGate. [Link]

  • my nitro refuses to be reduced. (2023). Reddit. [Link]

  • Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. (2018). Taylor & Francis Online. [Link]

  • Stoichiometric Zn or Fe Metal Reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • What are the best reagents to reduce aromatic nitro to amine? Does anyone have suggestions other than Raney Ni, Pd/C, Sn/HCl, Fe/HCl? (2012). ResearchGate. [Link]

  • Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. (2024). ACS Omega. [Link]

  • Nitro reduction conditions. (2025). Reddit. [Link]

  • Reflections on the Teaching Practices for the Reduction of Nitroarenes. (2023). Journal of Chemical Education. [Link]

Sources

Technical Support Center: Troubleshooting Low Efficacy in Antibacterial Assays of Novel Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low or inconsistent efficacy in their antibacterial assays. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower you to diagnose and resolve issues effectively. This center is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to address the specific problems you may be facing in the lab.

Frequently Asked Questions (FAQs)

Q1: My novel compound shows high theoretical activity but low efficacy in my MIC assay. Where should I start troubleshooting?

This is a common challenge in early-stage antimicrobial drug discovery. The discrepancy often lies in the physicochemical properties of the compound or subtle variations in assay conditions. Begin by systematically evaluating three key areas:

  • Compound-Specific Issues: Is your compound fully solubilized in the assay medium? Is it stable under the incubation conditions?

  • Assay Parameters: Are your inoculum density, media composition, and incubation conditions optimized and consistent?[1][2]

  • Mechanism of Action: Is it possible your compound is bacteriostatic rather than bactericidal, and are you interpreting the results accordingly?[3][4]

A logical troubleshooting workflow is essential. The following diagram outlines a systematic approach to diagnosing the root cause of low efficacy.

Troubleshooting_Workflow Start Low Efficacy Observed Compound_Check Step 1: Verify Compound Properties Start->Compound_Check Solubility Is the compound soluble in assay medium? Compound_Check->Solubility Physicochemical Properties Stability Is the compound stable under assay conditions? Solubility->Stability Resolution Problem Identified & Resolved Solubility->Resolution Assay_Check Step 2: Scrutinize Assay Parameters Stability->Assay_Check If compound properties are confirmed Stability->Resolution Inoculum Is inoculum density correct (0.5 McFarland)? Assay_Check->Inoculum Procedural Variables Media Is the media appropriate and consistent (e.g., MHB)? Inoculum->Media Inoculum->Resolution Incubation Are incubation time/temp standardized (e.g., 18-24h, 35°C)? Media->Incubation Media->Resolution MoA_Check Step 3: Re-evaluate Mechanism of Action Incubation->MoA_Check If assay parameters are correct Incubation->Resolution Bacteriostatic Could the compound be bacteriostatic? MoA_Check->Bacteriostatic Biological Activity Endpoint Is the MIC endpoint being read correctly? MoA_Check->Endpoint MBC_Test Perform MBC Assay Bacteriostatic->MBC_Test Bacteriostatic->Resolution Endpoint->Resolution

Caption: A systematic workflow for troubleshooting low efficacy in antibacterial assays.

Q2: How do I differentiate between bacteriostatic and bactericidal activity, and why does it matter for my results?

The distinction is crucial for interpreting your assay's outcome. A bacteriostatic agent prevents bacteria from growing and multiplying, while a bactericidal agent actively kills them.[3][4][5] An assay measuring turbidity, like a standard Minimum Inhibitory Concentration (MIC) test, will identify the lowest concentration that inhibits visible growth, but it won't tell you if the bacteria are dead or merely dormant.[6][7]

If your compound is bacteriostatic, you might observe a high MIC and conclude low efficacy, when in fact, it is effectively controlling the bacterial population.[6] To determine if your compound is bactericidal, you must perform a Minimum Bactericidal Concentration (MBC) assay.

Key Differences:

CharacteristicBacteriostaticBactericidal
Primary Action Inhibits bacterial growth and replication[3][8]Directly kills bacteria[8]
Effect on Viable Cells Cell count remains relatively stableSignificant reduction in viable cell count
Assay for Determination Minimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Clinical Relevance Effective in patients with a competent immune system[4][5]Often preferred for severe infections or immunocompromised patients[6]
Q3: What are the most critical, yet often overlooked, factors that can compromise the reproducibility of my antibacterial assays?

Reproducibility is the cornerstone of reliable data. Beyond the obvious, several subtle factors can introduce significant variability:

  • Inoculum Preparation: The physiological state of the bacteria (log phase vs. stationary phase) and the precise density of the inoculum are critical.[1] Using a standardized 0.5 McFarland turbidity standard is essential for consistency.

  • Media Composition: Minor variations in the pH or cation concentration of your Mueller-Hinton Broth (MHB) can significantly impact the activity of certain classes of compounds.[9]

  • Compound Solubility and Stability: If your compound precipitates out of solution during the assay, its effective concentration will be lower than intended. Similarly, degradation over the incubation period can lead to an overestimation of the MIC.[10][11]

  • Evaporation: In 96-well plates, evaporation from the outer wells can concentrate the compound and media components, leading to erroneous results. Using a plate sealer or filling the outer wells with sterile water can mitigate this.

Adherence to established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI), is paramount for ensuring reproducibility.[12][13][14]

In-Depth Troubleshooting Guides

Guide 1: Addressing Compound Solubility Issues

Low aqueous solubility is a frequent hurdle for novel derivatives.[15][16] If you suspect your compound is not fully dissolved, you will observe inconsistent results and potentially an artificially high MIC.

Symptoms of Poor Solubility:

  • Visible precipitate in the stock solution or assay wells.

  • High variability in MIC values between replicate plates.

  • A "U-shaped" dose-response curve, where growth is inhibited at intermediate concentrations but resumes at higher concentrations due to compound precipitation.

Step-by-Step Protocol for Solubility Optimization:

  • Solvent Selection:

    • For highly lipophilic compounds, prepare a high-concentration stock solution in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO).[17][18]

    • Crucially, ensure the final concentration of the organic solvent in your assay wells is below a level that affects bacterial growth (typically <1% v/v for DMSO). Run a solvent toxicity control to confirm this.[15]

  • pH Modification:

    • Determine the pKa of your compound. If it has ionizable groups, adjusting the pH of the solvent may enhance solubility.

    • For acidic compounds, a slight increase in pH can improve solubility, while for basic compounds, a lower pH may be beneficial.

  • Use of Surfactants or Excipients:

    • In some cases, a low concentration of a non-ionic surfactant (e.g., Tween 80) can help maintain solubility in the aqueous assay medium.

    • Again, a control must be run to ensure the surfactant itself does not have antibacterial activity or interfere with the assay.

  • Sonication:

    • Brief sonication of the stock solution can help to break up aggregates and facilitate dissolution.

The following diagram illustrates the decision-making process for addressing solubility challenges.

Caption: Decision tree for troubleshooting compound solubility.

Guide 2: Verifying Compound Stability

The stability of your derivative under assay conditions (e.g., 35°C for 18-24 hours in aqueous media) is critical. Degradation will lead to a lower effective concentration of the active compound and an inaccurate MIC.

Protocol for Assessing Compound Stability:

  • Incubation Under Assay Conditions:

    • Prepare a solution of your compound in the assay medium (e.g., MHB) at the highest concentration used in your MIC assay.

    • Incubate this solution under the exact same conditions as your assay (temperature, duration, CO2 levels if applicable).

  • Analytical Quantification:

    • At time zero and after the full incubation period, quantify the concentration of the parent compound using a stability-indicating method like High-Performance Liquid Chromatography (HPLC).[10]

    • A significant decrease (>10%) in the concentration of the parent compound indicates instability.

  • Bioassay Confirmation:

    • As a complementary method, perform a bioassay. Use the solution incubated for 24 hours to create a new serial dilution and test its activity against a quality control strain.

    • A noticeable increase in the MIC compared to a freshly prepared solution confirms that the compound is losing bioactivity over time.

Mitigation Strategies for Unstable Compounds:

  • Shorten Incubation Time: If the mechanism of action allows, a shorter incubation period may be possible. However, this is a deviation from standard protocols and must be carefully validated.

  • Chemical Modification: If instability is a persistent issue, it may be necessary to revisit the chemical structure of the derivative to improve its stability.

Guide 3: Differentiating Bacteriostatic vs. Bactericidal Activity (MBC Assay)

If your compound has a high MIC but you suspect it may be bacteriostatic, performing an MBC assay is the definitive next step.[6]

Experimental Protocol: Broth Microdilution MBC Assay

This protocol should be performed immediately following a standard MIC assay.

  • Select Wells from MIC Plate: From the completed MIC plate, select the wells corresponding to the MIC, 2x MIC, 4x MIC, and 8x MIC. Also, include the growth control well.

  • Subculture to Agar Plates:

    • Aseptically withdraw a small, standardized volume (e.g., 10 µL) from each selected well.

    • Spot-inoculate the aliquot onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).

    • Be sure to label the plate clearly to indicate the corresponding concentration from the MIC plate.

  • Incubation:

    • Incubate the agar plates at 35-37°C for 18-24 hours, or until robust growth is seen in the spot from the growth control well.

  • Determine the MBC:

    • Count the number of colonies (CFU/mL) for each concentration.

    • The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% (3-log10) reduction in the bacterial count compared to the initial inoculum.

Interpreting the Results:

MBC/MIC RatioInterpretationImplication
≤ 4 Bactericidal The compound is effective at killing the bacteria.
> 4 Bacteriostatic The compound inhibits growth but does not effectively kill the bacteria.[4]

References

  • Dr. Oracle. (2025, July 31). How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing?
  • Dick White Referrals. Interpretation of MICs in Antibiotic Susceptibility Testing.
  • Ultra-Fresh. (2019, July 4).
  • Pankey, G. A., & Sabath, L. D. (2004). Clinical Relevance of Bacteriostatic versus Bactericidal Mechanisms of Action in the Treatment of Gram-Positive Bacterial Infections. Clinical Infectious Diseases, 38(6), 864–870. [Link]

  • MediSearch.
  • Müller, C., et al. (2016). Critical physiological factors influencing the outcome of antimicrobial testing according to ISO 22196 / JIS Z 2801. Journal of Hospital Infection, 92(1), 58-63. [Link]

  • Microbe Investigations. (2024, May 14). Key Differences in Mechanism of Bacteriostatic and Bactericidal Actions in Drug Development.
  • Time of Care.
  • Idexx. Microbiology guide to interpreting antimicrobial susceptibility testing (AST).
  • Idexx.
  • Chatterji, D. (2021, July 13). What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing.
  • Clinical and Laboratory Standards Institute (CLSI). Antimicrobial Susceptibility Testing | Area of Focus. [Link]

  • BenchChem. Technical Support Center: Optimizing Antimicrobial Assays.
  • K. Schønheyder, H. (2012). Frequent major errors in antimicrobial susceptibility testing of bacterial strains distributed under the Deutsches Krebsforschungszentrum Quality Assurance Program. Scandinavian Journal of Laboratory Animal Science, 39(1). [Link]

  • Clinical and Laboratory Standards Institute (CLSI). M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • ResearchGate. (2023, September 3). What are some factors that could affect antimicrobial susceptibility testing?
  • BenchChem. Troubleshooting "Antifungal agent 56" MIC assay inconsistencies.
  • Hadzic, S., et al. (2008). Factors affecting the antimicrobial susceptibility testing of bacteria by disc diffusion method. Bosnian Journal of Basic Medical Sciences, 8(4), 328-334. [Link]

  • CHAIN. (2016, October 1). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01.
  • Medscape. (2025, October 14).
  • U.S. Pharmacopeia. (2014, January 13).
  • National Institutes of Health, Islamabad Pakistan. (2020, January). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
  • U.S. Food & Drug Administration. (2025, December 15). Antibacterial Susceptibility Test Interpretive Criteria. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]

  • Jug, U., et al. (2020). Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. Arhiv za higijenu rada i toksikologiju, 71(4), 273-285. [Link]

  • Khan, Z. A., Siddiqui, M. F., & Park, S. (2019). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Antibiotics, 8(2), 47.
  • Al-Ani, L. K. T., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Acta Microbiologica et Immunologica Hungarica, 71(1), 1-14.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Li, Y., et al. (2022). The Sample Error Pre-Antimicrobial Susceptibility Testing and Its Influencing Factors from the Perspective of Hospital Management: A Cross-Sectional Study. International Journal of Environmental Research and Public Health, 19(23), 15814. [Link]

  • Microbe Investigations. (2024, May 20). MIC and MBC testing tips to ensure reproducibility of results.
  • ResearchGate. (2025, August 6). (PDF) Frequent major errors in antimicrobial susceptibility testing of bacterial strains distributed under the Deutsches Krebsforschungszentrum Quality Assurance Program.
  • BenchChem. Troubleshooting "Antibacterial agent 35" solubility issues in aqueous solutions.
  • ProQuest. Errors in Antibiotic Susceptibility Testing and the Association with Licensure and Certification: A Contributor to Antibiotic Resistance.
  • Springer N
  • Mujtaba, A., et al. (2023). Accelerated stability evaluation and in vitro antimicrobial activity of a preformed ciprofloxacin nanocrystal formulation. Pakistan Journal of Pharmaceutical Sciences, 36(1), 211-216.
  • ResearchGate. (2015, March 4).
  • World Organisation for Animal Health (WOAH). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • GroupDIY Audio Forum. (2022, November 25). Basic microphone troubleshooting techniques.
  • ResearchGate. Antibacterial activity, quality and stability study of creams with new potential silver(I) complexes and in vivo case report.
  • MDPI.
  • YouTube. (2024, April 24). 7 Common Microphone Mistakes You Need To Fix.
  • F. P. M. S., et al. (2006). Solubility of Antibiotics in Different Solvents. 1. Hydrochloride Forms of Tetracycline, Moxifloxacin, and Ciprofloxacin. Industrial & Engineering Chemistry Research, 45(10), 3648–3653. [Link]

  • MDPI. (2023, June 22).
  • YouTube. (2023, June 26). How to FIX Bad Microphone Quality on PC Windows 10/11.
  • MDPI. How Do We Determine the Efficacy of an Antibacterial Surface?
  • Lumen Learning. Testing the Effectiveness of Antimicrobials | Microbiology.
  • Microchem Laboratory. Variability in Antimicrobial Testing.

Sources

Technical Support Center: Analytical Method Development for Purity Assessment of Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the critical task of assessing the purity of pharmaceutical derivatives. The development of robust and reliable analytical methods is the bedrock of ensuring drug safety and efficacy.[1] This resource provides field-proven insights, troubleshooting guides, and frequently asked questions to navigate the complexities of method development, from initial characterization to validation, grounded in scientific principles and regulatory expectations.

The Regulatory & Scientific Foundation

Analytical method development does not occur in a vacuum. It is governed by a framework of regulatory guidelines designed to ensure that any method is fit for its intended purpose.[2][3] The International Council for Harmonisation (ICH) provides the most critical guidance documents, which are essential reading for any scientist in this field.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2] The lifecycle of an analytical method begins with development, proceeds through validation, and continues with ongoing monitoring to ensure it remains fit-for-purpose.[2][3]

Core Concepts in Method Validation (ICH Q2(R2))

Before troubleshooting specific issues, it's crucial to understand the language of method validation. These parameters are the metrics by which your method's performance is judged.[4][5]

Validation Parameter Definition & Purpose Commonly Assessed For Purity Methods
Specificity The ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.[5][6] This is the most critical parameter for a purity method.Yes
Accuracy The closeness of test results to the true value.[5] For impurity testing, it's assessed by recovery studies of known amounts of impurities spiked into the sample matrix.[7]Yes
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at two levels: Repeatability (short-term) and Intermediate Precision (within-laboratory variations).[5]Yes
Detection Limit (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[4]Yes
Quantitation Limit (LOQ) The lowest amount of an analyte in a sample that can be determined with acceptable precision and accuracy.[4][7] The LOQ is a critical parameter for impurity methods.Yes
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte in the sample.[5] For impurity methods, this must be established from the LOQ to a concentration typically 120% of the specification limit.Yes
Range The interval between the upper and lower concentration of an analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[2]Yes
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature, flow rate).[4][6] This provides an indication of its reliability during normal usage.Yes
Workflow: Analytical Method Lifecycle

The development and validation of an analytical method is a structured, cyclical process. It begins with understanding the molecule and ends with a validated method that is monitored throughout its use.

MethodLifecycle cluster_Dev Phase 1: Development cluster_Val Phase 2: Validation (ICH Q2) cluster_Life Phase 3: Lifecycle Management P1 Understand Analyte (Properties, Impurity Profile) P2 Select Technique (HPLC, GC, CE) P1->P2 P3 Optimize Parameters (Column, Mobile Phase, Temp) P2->P3 V1 Define Analytical Target Profile (ATP) P3->V1 Method Ready V2 Execute Validation (Accuracy, Precision, etc.) V1->V2 V3 Document Results V2->V3 L1 Method Transfer V3->L1 Validated Method L2 Routine Use & Monitoring L1->L2 L3 Change Control & Revalidation L2->L3 L3->P3 Re-optimization Required HPLCTroubleshooting Start Problem Observed (e.g., Bad Peak Shape) CheckSystem Is the system pressure normal? Start->CheckSystem CheckMobilePhase Is the mobile phase freshly prepared & degassed? CheckSystem->CheckMobilePhase Yes HighPressure High Pressure Path CheckSystem->HighPressure No CheckMethod Is the sample dissolved in a compatible solvent? CheckMobilePhase->CheckMethod Yes Solve Problem Solved CheckMobilePhase->Solve No, remake & degas CheckColumn Is the column old or contaminated? CheckMethod->CheckColumn Yes CheckMethod->Solve No, adjust solvent CheckColumn->Solve No, flush or replace column IsolateBlockage Isolate blockage: Remove column, then guard. HighPressure->IsolateBlockage Backflush Backflush or replace blocked component. IsolateBlockage->Backflush Backflush->Solve

Sources

Validation & Comparative

A Researcher's Guide to Validating the Antiviral Potential of 3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Fused Pyridine Scaffolds

The relentless challenge of emerging and drug-resistant viral pathogens necessitates a continuous search for novel antiviral agents. Heterocyclic compounds, particularly those containing a pyridine ring, form the backbone of numerous therapeutic agents due to their diverse biological activities.[1][2][3] Pyridine derivatives have demonstrated a broad spectrum of antiviral efficacy against a range of viruses, including human immunodeficiency virus (HIV), hepatitis B and C viruses (HBV, HCV), respiratory syncytial virus (RSV), and cytomegalovirus (CMV).[1][2][3] Their mechanisms of action are varied, encompassing the inhibition of critical viral enzymes like reverse transcriptase and polymerase, as well as interfering with viral entry and replication cycles.[1][2]

This guide focuses on a specific, yet underexplored, class of compounds: 3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine derivatives . This scaffold is of particular interest due to the convergence of two key structural features: a fused pyridine ring system and a nitro functional group. While direct antiviral data for this specific chemical family is not yet available in published literature, the known bioactivities of related structures provide a strong rationale for their investigation. Fused heterocyclic systems often exhibit unique pharmacological profiles, and the introduction of a nitro group, a potent electron-withdrawing moiety, can significantly influence a molecule's biological and pharmacokinetic properties, often enhancing its therapeutic potential.[4][5][6]

Therefore, this document serves as a comprehensive methodological guide for researchers and drug development professionals aiming to synthesize and validate the antiviral activity of these novel compounds. We will provide a structured framework for in vitro evaluation, from initial cytotoxicity assessments to specific antiviral assays, and contextualize the potential findings by comparing them with established antiviral agents.

The Strategic Importance of a Rigorous Validation Workflow

The journey from a novel chemical entity to a potential antiviral drug candidate is paved with rigorous scientific validation. A systematic and well-controlled experimental workflow is paramount to ensure the reliability and reproducibility of the findings. The primary objectives of this workflow are twofold: to ascertain the compound's ability to inhibit viral replication and to ensure it does so at concentrations that are not harmful to the host cells. This delicate balance is quantified by the Selectivity Index (SI) , a critical parameter in early-stage drug discovery.

The following diagram outlines a self-validating workflow for the comprehensive assessment of novel antiviral compounds.

Antiviral_Validation_Workflow cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Antiviral Efficacy Screening cluster_2 Phase 3: Data Analysis & Lead Identification A Compound Synthesis & Characterization B Cytotoxicity Assessment (e.g., MTT, Neutral Red Assay) A->B Solubilized Compound C Determination of CC50 (50% Cytotoxic Concentration) B->C Dose-Response Data D Primary Antiviral Screening (e.g., CPE Reduction Assay) C->D Non-toxic Concentration Range F Calculation of Selectivity Index (SI) SI = CC50 / EC50 C->F CC50 Value E Determination of EC50 (50% Effective Concentration) D->E Viral Inhibition Data E->F EC50 Value G Hit-to-Lead Optimization F->G Promising Candidates (High SI) Mechanism_of_Action cluster_0 Potential Viral Targets A Viral Entry (Attachment, Fusion) B Viral Genome Replication (Polymerase, Helicase) C Viral Protein Processing (Protease) D Viral Assembly & Release (Neuraminidase) Compound 3-nitro-6,7,8,9-tetrahydro-5H- cyclohepta[b]pyridine Derivative Compound->A Inhibition Compound->B Inhibition Compound->C Inhibition Compound->D Inhibition

Caption: Potential mechanisms of antiviral action for novel heterocyclic compounds.

Conclusion and Future Directions

The exploration of novel chemical scaffolds is a cornerstone of antiviral drug discovery. While the antiviral potential of this compound derivatives remains to be experimentally validated, their structural features hold significant promise. This guide provides a robust and scientifically sound framework for conducting such an investigation. By adhering to a systematic workflow of cytotoxicity and antiviral efficacy testing, and by benchmarking against established drugs, researchers can effectively identify promising lead compounds from this novel chemical class. The subsequent elucidation of their mechanism of action will be a critical next step in their development as potential next-generation antiviral therapeutics.

References

  • Remdesivir. (URL: [Link])

  • Mechanism of Action and Clinical Use of Remdesivir in the Treatment of COVID-19. (URL: [Link])

  • New mechanism of action against SARS-CoV-2 by antiviral drug remdesivir. (URL: [Link])

  • Oseltamivir. (URL: [Link])

  • What is the mechanism of action of Oseltamivir (Tamiflu) in treating influenza?. (URL: [Link])

  • Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). (URL: [Link])

  • Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency. (URL: [Link])

  • What is the mechanism of Oseltamivir Phosphate?. (URL: [Link])

  • VEKLURY® (remdesivir) Mechanism of Action & Variant Antiviral Activity | HCP. (URL: [Link])

  • How Tamiflu works: Mechanism of action explained. (URL: [Link])

  • Significance of Oseltamivir the First Line Drug of Influenza. (URL: [Link])

  • Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2. (URL: [Link])

  • Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) | Request PDF. (URL: [Link])

  • In vitro methods for testing antiviral drugs. (URL: [Link])

  • Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). (URL: [Link])

  • Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains | Antimicrobial Agents and Chemotherapy. (URL: [Link])

  • Cell-based Assays to Identify Inhibitors of Viral Disease. (URL: [Link])

  • Nitrogen-Based Heterocyclic Compounds: A Promising Class of Antiviral Agents against Chikungunya Virus. (URL: [Link])

  • N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. (URL: [Link])

  • In Vitro Antiviral Testing | IAR | USU. (URL: [Link])

  • A New in Vitro Assay for Evaluating Anti-viral Drug Activity. (URL: [Link])

  • Recent advances on heterocyclic compounds with antiviral properties. (URL: [Link])

  • Nitrogen-Based Heterocyclic Compounds: A Promising Class of Antiviral Agents against Chikungunya Virus. (URL: [Link])

  • Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents. (URL: [Link])

  • [해외논문] Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). (URL: [Link])

  • Antiviral Drug Screening. (URL: [Link])

  • Structure–Activity Relationships in Nitro-Aromatic Compounds. (URL: [Link])

  • Early Viral Entry Assays to identify and evaluate Antiviral Compounds | Protocol Preview. (URL: [Link])

  • Development and Application of a Pseudovirus-Based Assay for Modelling SARS-CoV-2 Spike Protein Mediated Drug Screening. (URL: [Link])

  • Anti-influenza A virus activity and structure–activity relationship of a series of nitrobenzoxadiazole derivatives. (URL: [Link])

  • On the structure-activity relationship of antiviral substances. (URL: [Link])

  • Structure–Activity Relationship Studies on Novel Antiviral Agents for Norovirus Infections. (URL: [Link])

  • ASAP (As Soon As Publishable). (URL: [Link])

Sources

A Senior Application Scientist's Comparative Guide to Cytotoxicity Assays for 3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Cytotoxicity Assessment in Novel Drug Discovery

The exploration of novel chemical entities for therapeutic potential is a cornerstone of modern drug development. Within this landscape, nitrogen-containing heterocyclic compounds, such as 3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine derivatives, represent a promising class of molecules. Their unique structural motifs suggest a potential for diverse biological activities, making them attractive candidates for anticancer, anti-inflammatory, or antimicrobial agents.[1][2] However, the journey from a promising compound to a viable drug candidate is rigorous, with safety and toxicity assessments forming a critical, non-negotiable gateway.

Cytotoxicity assays are the primary gatekeepers in this process. They provide the first glimpse into how a compound interacts with living cells, offering a quantitative measure of its potential to cause cell damage or death. For a compound class like this compound derivatives, which contains a potentially reactive nitro group, understanding the cytotoxic profile is paramount. The nitro group can be enzymatically reduced within the cell to form reactive intermediates that may lead to cellular damage, a phenomenon that underscores the need for careful toxicity evaluation.[3][4][5]

This guide provides an in-depth comparison of three commonly employed cytotoxicity assays, offering the technical detail and field-proven insights necessary for researchers to make informed decisions. We will delve into the principles, protocols, and data interpretation of assays that measure metabolic activity, membrane integrity, and the specific pathways of cell death. By understanding the strengths and limitations of each method, researchers can design robust screening funnels, validate their findings with orthogonal approaches, and confidently advance the most promising and safest lead compounds.

Chapter 1: Foundational Principles in Cytotoxicity Testing

Before comparing specific assays, it's crucial to understand what we are measuring. A compound can induce cytotoxicity through various mechanisms, including:

  • Disruption of Metabolic Activity: Many cytotoxic agents interfere with essential cellular processes, such as mitochondrial respiration, leading to a decline in metabolic health.

  • Loss of Membrane Integrity: The plasma membrane is a vital barrier. Its rupture, a hallmark of necrosis, leads to the release of intracellular components.

  • Induction of Programmed Cell Death (Apoptosis): This is a controlled, orderly process of cell suicide that is critical for tissue homeostasis. Many chemotherapeutics function by inducing apoptosis.

The choice of assay, therefore, depends on the biological question being asked. Are we looking for a general indication of toxicity, or are we investigating a specific mechanism of cell death? For a novel compound class, a multi-pronged approach is often the most scientifically sound strategy.

Chapter 2: A Comparative Analysis of Key Cytotoxicity Assays

This section will compare three widely used cytotoxicity assays, each interrogating a different aspect of cellular health. For each assay, we will provide the core principle, a detailed experimental protocol, and a sample data table.

Metabolic Activity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[6]

Principle of the Assay

In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, cleave the yellow tetrazolium salt MTT into purple formazan crystals.[7] This conversion only occurs in metabolically active cells. The insoluble formazan crystals are then dissolved in a solubilization solution, and the intensity of the purple color is measured using a spectrophotometer. The amount of formazan produced is directly proportional to the number of viable cells.[7]

MTT_Principle cluster_cell Viable Cell Mitochondria Mitochondria Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan Mitochondrial Dehydrogenases (NAD(P)H) MTT MTT (Yellow, Water-Soluble) MTT->Mitochondria Enters Cell Solubilization Solubilization Solution Formazan->Solubilization Dissolves Crystals Measurement Measure Absorbance (570 nm) Solubilization->Measurement

Caption: Principle of the MTT assay for cell viability.

Detailed Experimental Protocol

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound derivative. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[6]

  • Solubilization: Carefully remove the media and add 150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[6][7]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[7] Read the absorbance at 570 nm using a microplate reader.[8]

Data Presentation: Sample MTT Assay Results

Compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Viability
Vehicle Control1.250.08100%
0.11.220.0797.6%
11.050.0684.0%
100.650.0452.0%
500.250.0220.0%
1000.100.018.0%

Expert Insights & Trustworthiness

  • Compound Interference: Nitro-containing compounds can potentially directly reduce MTT, leading to a false-positive signal (lower apparent cytotoxicity). It is crucial to run a control plate with the compounds in cell-free media to check for any direct reduction of MTT.

  • Cell Density: The linear range of the MTT assay is dependent on cell density. It is essential to perform a cell titration experiment to determine the optimal seeding density for your cell line.

  • Solubilization: Ensure complete solubilization of the formazan crystals before reading the plate, as incomplete solubilization is a common source of variability.

Membrane Integrity Assay: Lactate Dehydrogenase (LDH) Release

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[9]

Principle of the Assay

LDH is a stable cytoplasmic enzyme present in all cells.[10] When the plasma membrane is compromised, LDH is released into the cell culture supernatant. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH.[11] The NADH then reduces a tetrazolium salt to a colored formazan product, which can be quantified by measuring its absorbance. The amount of formazan is directly proportional to the amount of LDH released, and thus to the number of damaged cells.[9][10][12]

LDH_Workflow cluster_plate 96-Well Plate Cells Cells + Compound Treatment Supernatant Collect Supernatant Cells->Supernatant AssayPlate Transfer to New Plate Supernatant->AssayPlate ReactionMix Add LDH Reaction Mix AssayPlate->ReactionMix Incubate Incubate (30 min, RT, Dark) ReactionMix->Incubate StopSolution Add Stop Solution Incubate->StopSolution Read Read Absorbance (490 nm) StopSolution->Read

Caption: Experimental workflow for the LDH cytotoxicity assay.

Detailed Experimental Protocol

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Controls: Prepare three essential controls:

    • Spontaneous LDH release: Supernatant from untreated cells.

    • Maximum LDH release: Supernatant from cells treated with a lysis buffer (e.g., 1% Triton X-100).

    • Vehicle control: Supernatant from cells treated with the compound vehicle.

  • Supernatant Collection: After compound incubation, centrifuge the plate and carefully collect the supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture to each well.[12]

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[12]

  • Stop Reaction: Add a stop solution to each well.[12]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[12]

Data Presentation: Sample LDH Assay Results

Compound Concentration (µM)Mean Absorbance (490 nm)Standard Deviation% Cytotoxicity
Spontaneous Release0.200.020%
Maximum Release1.500.10100%
Vehicle Control0.220.031.5%
0.10.250.033.8%
10.400.0415.4%
100.850.0650.0%
501.300.0884.6%
1001.450.0996.2%

Expert Insights & Trustworthiness

  • Serum Interference: The serum used in cell culture media contains LDH, which can lead to high background readings. It is advisable to use low-serum media (1-5%) during the assay.[9]

  • Timing: The LDH assay measures membrane rupture, which is a late-stage event in apoptosis but an early event in necrosis. The timing of the assay is critical for correct data interpretation.

  • Complementary Assay: The LDH assay is an excellent orthogonal method to validate results from metabolic assays like MTT. If a compound inhibits mitochondrial function without causing membrane damage, the MTT assay will show cytotoxicity, but the LDH assay will not.

Apoptosis vs. Necrosis Assay: Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay provides detailed information about the mode of cell death.

Principle of the Assay

During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[13] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC).[13] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by the intact plasma membrane of live and early apoptotic cells.[14] However, it can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[14]

By using both Annexin V and PI, cells can be differentiated into four populations:

  • Annexin V- / PI- : Live, healthy cells.

  • Annexin V+ / PI- : Early apoptotic cells.

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells.

  • Annexin V- / PI+ : Necrotic cells (rare).

Detailed Experimental Protocol

  • Cell Seeding and Treatment: Seed cells in 6-well plates or T25 flasks and treat with the compound of interest.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells with cold PBS.[15]

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[13]

  • Staining: Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.[13]

  • Analysis: Add more binding buffer and analyze the cells by flow cytometry as soon as possible.[13]

Data Presentation: Sample Annexin V/PI Staining Results

Treatment% Live (Q3)% Early Apoptotic (Q4)% Late Apoptotic/Necrotic (Q2)
Vehicle Control95.2%2.5%2.3%
Compound X (10 µM)45.8%40.1%14.1%
Positive Control (Staurosporine)10.5%65.3%24.2%

Expert Insights & Trustworthiness

  • Controls are Key: Proper controls are essential for setting up the flow cytometer gates and for data interpretation. This includes unstained cells, cells stained with only Annexin V, and cells stained with only PI.

  • RNase Treatment: To improve the accuracy of PI staining for DNA, some protocols recommend treating the cells with RNase to remove RNA, which PI can also bind to.[14]

  • Time Sensitivity: Apoptosis is a dynamic process. It is advisable to perform a time-course experiment to capture the peak of early apoptosis.

Chapter 3: Selecting the Right Assay: A Strategic Approach

The choice of a cytotoxicity assay should be driven by the research question and the stage of drug development.

Assay_Selection Start Start: New Compound Screening Question1 Initial High-Throughput Screen? Start->Question1 MTT Use MTT/MTS Assay (Measures Metabolic Activity) Question1->MTT Yes Question2 Confirm Cytotoxicity? Question1->Question2 No MTT->Question2 LDH Use LDH Assay (Measures Membrane Integrity) Question2->LDH Yes Question3 Investigate Mechanism of Death? Question2->Question3 No LDH->Question3 AnnexinV Use Annexin V/PI Assay (Differentiates Apoptosis/Necrosis) Question3->AnnexinV Yes End End: Comprehensive Cytotoxicity Profile Question3->End No AnnexinV->End

Caption: Decision tree for selecting a suitable cytotoxicity assay.

Summary Comparison of Assays

FeatureMTT AssayLDH AssayAnnexin V/PI Assay
Principle Metabolic ActivityMembrane IntegrityPhosphatidylserine Exposure
Throughput HighHighLow to Medium
Endpoint Early (metabolic decline)Late (membrane rupture)Early to Late (apoptotic stages)
Information General ViabilityCell Lysis (Necrosis)Apoptosis vs. Necrosis
Instrumentation Plate ReaderPlate ReaderFlow Cytometer
Potential Issues Compound InterferenceSerum LDH BackgroundTime-consuming, complex setup

Recommendations for this compound Derivatives

  • Initial Screening: For initial high-throughput screening of a library of derivatives, the MTT assay is a cost-effective and efficient choice.[16][17][18] However, due to the presence of the nitro group, it is imperative to include a compound-only control to rule out direct MTT reduction.

  • Hit Confirmation: For promising hits identified in the primary screen, the LDH assay should be used as an orthogonal method to confirm cytotoxicity. This will help to distinguish between compounds that cause metabolic shutdown and those that induce cell lysis.

  • Mechanism of Action Studies: To understand how the lead compounds are killing the cells, the Annexin V/PI assay is the gold standard. This assay will provide clear evidence for the induction of apoptosis or necrosis, which is critical information for further development.

Conclusion

The evaluation of cytotoxicity is a multifaceted process that requires careful planning and the use of appropriate tools. For novel compounds like this compound derivatives, a single assay is rarely sufficient. By employing a strategic combination of assays that measure metabolic activity (MTT), membrane integrity (LDH), and the specific pathways of cell death (Annexin V/PI), researchers can build a comprehensive and reliable cytotoxicity profile. This multi-assay approach not only enhances the trustworthiness of the data but also provides valuable mechanistic insights that can guide the optimization of lead compounds and accelerate their journey through the drug discovery pipeline.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Protocol Exchange. (2011). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • ResearchGate. (2015). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • Journal of Visualized Experiments. (2011). Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Biochemistry, Lactate Dehydrogenase - StatPearls. Retrieved from [Link]

  • Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Retrieved from [Link]

  • University of Kansas Medical Center. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]

  • PubMed. (2021). Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay. Retrieved from [Link]

  • PubMed Central. (2019). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Retrieved from [Link]

  • ScienceDirect. (2024). Semi-synthesis and biological activities of heterocyclic compounds containing camphor. Retrieved from [Link]

  • Scientific & Academic Publishing. (n.d.). Synthesis, Characterization and in vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing the Indole Ring. Retrieved from [Link]

  • Asian Journal of Organic & Medicinal Chemistry. (n.d.). Synthesis, Characterization and in vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring. Retrieved from [Link]

  • PubMed. (1979). Toxicity of nitro compounds toward hypoxic mammalian cells in vitro: dependence on reduction potential. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Toxicity of nitro compounds toward hypoxic mammalian cells in vitro: dependence on reduction potential. Retrieved from [Link]

  • PubMed Central. (2020). Cytotoxicity and Nitric Oxide Production Inhibitory Activities of Compounds Isolated from the Plant Pathogenic Fungus Curvularia sp. Retrieved from [Link]

  • MDPI. (2020). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Retrieved from [Link]

  • PubMed. (2016). Synthesis and biological activity of substituted-4,5,6,7-tetrahydrothieno pyridines: a review. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridine. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. Retrieved from [Link]

Sources

comparative analysis of different synthetic routes to 3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The presence of the nitro group on the electron-deficient pyridine ring, fused to a flexible seven-membered carbocycle, offers a unique scaffold for the synthesis of novel therapeutic agents. The nitro group can serve as a versatile handle for further functionalization, enabling the exploration of a wide range of chemical space. This guide provides a comparative analysis of the primary synthetic routes to this valuable compound, offering an in-depth look at the underlying chemical principles, detailed experimental protocols, and a critical evaluation of each method's strengths and weaknesses. This document is intended to empower researchers to make informed decisions when selecting a synthetic strategy that best aligns with their specific research goals, available resources, and desired scale of production.

Route 1: Three-Component Ring Transformation

This modern and highly efficient approach leverages a one-pot, three-component reaction to construct the target molecule from simple precursors. The key transformation involves the reaction of 1-methyl-3,5-dinitro-2-pyridone with a cyclic ketone (in this case, cycloheptanone) and a nitrogen source, typically ammonium acetate.[1][2] This method is advantageous due to its atom economy and the convergent nature of the synthesis.

Reaction Mechanism

The reaction proceeds through a cascade of nucleophilic additions and cyclizations. The enolate of cycloheptanone initially attacks the electron-deficient dinitropyridone. Subsequent reaction with ammonia (from ammonium acetate) leads to the formation of an enamine, which then undergoes an intramolecular cyclization and dehydration to yield the final aromatic product. The dinitropyridone effectively acts as a synthetic equivalent of the unstable nitromalonaldehyde.[2]

Three_Component_Reaction DNSP 1-Methyl-3,5-dinitro-2-pyridone Intermediate1 Michael Adduct DNSP->Intermediate1 + Cycloheptanone Enolate Cycloheptanone Cycloheptanone Cycloheptanone->Intermediate1 Ammonium_Acetate NH4OAc Intermediate2 Enamine Intermediate Ammonium_Acetate->Intermediate2 NH3 source Intermediate1->Intermediate2 Ring Opening Product This compound Intermediate2->Product Intramolecular Cyclization & Aromatization

Figure 1: Simplified workflow of the three-component synthesis.

Experimental Protocol
  • Materials: 1-Methyl-3,5-dinitro-2-pyridone, cycloheptanone, ammonium acetate, ethanol, benzene.

  • Procedure:

    • To a solution of 1-methyl-3,5-dinitro-2-pyridone (0.25 mmol) in ethanol (5 mL), add cycloheptanone (0.25 mmol) and ammonium acetate (3.75 mmol).[1]

    • Heat the reaction mixture at 65 °C for 24 hours. Alternatively, for an accelerated reaction, microwave heating can be employed.[1]

    • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Wash the residue with benzene (3 x 10 mL) to remove non-polar impurities.

    • The crude product can be further purified by column chromatography on silica gel (eluent: hexane/ethyl acetate).

Performance and Data
ParameterValueReference
Yield Good to Excellent[1]
Purity High after chromatography-
Reaction Time 24 h (conventional) or ~1 h (microwave)[1]
Starting Materials Commercially available-
Safety Avoids harsh nitrating agents-

Note: While the reference paper describes this reaction with various cycloalkanones and reports high yields, the specific yield for the cycloheptanone derivative to form this compound is not explicitly stated but is expected to be in a similar high range as the other reported cycloalkanones.[1]

Route 2: Direct Nitration of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine

This classical approach involves the synthesis of the parent heterocycle, 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine, followed by electrophilic nitration. This method is more linear and may require more synthetic steps compared to the three-component approach.

Synthesis of the Starting Material

The precursor, 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine, can be synthesized through various methods, including the Friedländer annulation or related cyclization strategies. A specific, reliable synthesis would involve the condensation of 2-aminobenzaldehyde with cycloheptanone, followed by reduction and cyclization.

Reaction Mechanism of Nitration

The nitration of the pre-formed bicyclic system is an electrophilic aromatic substitution. The pyridine ring is generally deactivated towards electrophilic attack, especially under acidic conditions where the nitrogen is protonated. However, the electron-donating effect of the fused saturated carbocyclic ring can influence the regioselectivity of the nitration. Based on studies of similar systems like tetrahydroquinoline, nitration is expected to occur on the pyridine ring at the 3-position (meta to the nitrogen), which is the least deactivated position.[3] Common nitrating agents include a mixture of nitric acid and sulfuric acid, or dinitrogen pentoxide.[4][5]

Nitration_Reaction Starting_Material 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine Intermediate Sigma Complex Starting_Material->Intermediate + NO2+ Nitrating_Agent HNO3 / H2SO4 Nitrating_Agent->Intermediate Product This compound Intermediate->Product - H+

Figure 2: General mechanism of the direct nitration route.

Proposed Experimental Protocol
  • Materials: 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine, concentrated sulfuric acid, concentrated nitric acid, ice, sodium bicarbonate solution, dichloromethane.

  • Procedure:

    • In a round-bottom flask, dissolve 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine in concentrated sulfuric acid at 0 °C.

    • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 10 °C.[6]

    • After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize the solution with a saturated sodium bicarbonate solution.

    • Extract the product with dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Performance and Considerations
ParameterAnticipated OutcomeConsiderations
Yield ModeratePotential for side reactions and di-nitration.
Purity Requires careful purificationIsomeric byproducts are possible.
Reaction Time Several hoursDependent on substrate reactivity.
Starting Materials Requires synthesis of the precursorAdds to the overall step count.
Safety Use of strong, corrosive acidsRequires careful handling and temperature control.

Route 3: Cycloaddition Strategies (A Prospective Approach)

A third, more theoretical, approach involves the use of cycloaddition reactions to construct the nitropyridine ring. For instance, a [4+2] cycloaddition (Diels-Alder reaction) between a suitable diene and a nitro-substituted dienophile could potentially form the core structure. Alternatively, a [3+2] cycloaddition of an azomethine ylide with a nitro-substituted alkene could be envisioned, although this would lead to a pyrrolidine ring which would require further steps.[7]

While powerful in principle, the development of a specific and efficient cycloaddition route to this compound would require significant research and optimization. The availability of suitable precursors and the control of regioselectivity would be key challenges. At present, this remains a prospective route with no established experimental protocol for this specific target molecule.

Comparative Analysis

FeatureRoute 1: Three-Component ReactionRoute 2: Direct Nitration
Overall Efficiency High (one-pot)Moderate (multi-step)
Atom Economy ExcellentGood
Yield Generally HighModerate to Good
Scalability Potentially good, especially with microwaveEstablished for similar reactions
Safety Favorable (avoids strong nitrating agents)Requires handling of hazardous acids
Versatility High (amenable to various ketones)Limited by precursor availability
Purification Standard chromatographic methodsMay require separation of isomers

Conclusion and Recommendations

For the laboratory-scale synthesis of this compound, the three-component ring transformation (Route 1) stands out as the superior method. Its operational simplicity, high efficiency, and inherent safety make it an attractive choice for rapid access to the target compound and its analogs. The use of readily available starting materials and the potential for accelerated synthesis via microwave irradiation further enhance its appeal for research and development purposes.

The direct nitration (Route 2) , while a more traditional approach, remains a viable option, particularly if the starting material, 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine, is readily available or if a specific investigation into the nitration of this heterocyclic system is the primary research goal. However, the multi-step nature of this route and the safety considerations associated with strong nitrating agents make it less efficient for routine synthesis compared to the three-component method.

Ultimately, the choice of synthetic route will depend on the specific needs of the researcher. For rapid and efficient synthesis of the title compound and for the creation of a library of related derivatives, the three-component reaction is highly recommended.

References

  • Nishiwaki, N., et al. (2014). An Efficient Synthesis of Nitrated Cycloalka[b]pyridines. Synthesis, 46(16), 2175-2178.
  • Baxendale, I. R., et al. (2010). Synthesis of 3-Nitropyrrolidines via Dipolar Cycloaddition Reactions Using a Modular Flow Reactor. Synlett, 2010(4), 627-631.
  • Voskressensky, L. G., et al. (2021). Nitropyridines as 2π-Partners in 1,3-Dipolar Cycloadditions with N-Methyl Azomethine Ylide: An Easy Access to Condensed Pyrrolines. Molecules, 26(18), 5547.
  • Le, T. S., Asahara, H., & Nishiwaki, N. (2014). An Efficient Synthesis of Nitrated Cycloalka[b]pyridines.
  • Bakke, J. M., & Svensen, H. (2009). Synthesis and Functionalization of 3-Nitropyridines. University of Oslo.
  • Lv, Z., et al. (2013). Synthesis of 2,3-disubstituted pyridine derivatives with microwave. Heteroletters, 3(4), 427-430.
  • BenchChem. (2025).
  • Nishiwaki, N., et al. (2021).
  • Wang, X., et al. (2016). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 18(10), 3011-3015.
  • Nishiwaki, N., et al. (2014). An Efficient Synthesis of Nitrated Cycloalka[b]pyridines. ChemInform, 45(31).
  • Zhou, J., et al. (2013). A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine.
  • Singh, R., & Geetanjali. (2021). 1,3-Dipolar cycloaddition of nitrones: synthesis of multisubstituted, diverse range of heterocyclic compounds. New Journal of Chemistry, 45(36), 16325-16353.
  • Le, T. S., & Nishiwaki, N. (n.d.).
  • Smith, W. B. (n.d.). Heterocyclic Compounds.
  • Nishiwaki, N. (n.d.).
  • Katritzky, A. R., et al. (2005). Preparation of nitropyridines by nitration of pyridines with nitric acid. Organic & Biomolecular Chemistry, 3(3), 538-541.
  • Wang, X., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. Journal of the American Chemical Society, 144(36), 16476-16487.
  • Grygorenko, O. O., et al. (2011). Approach to 5-substituted 6,7,8,9-tetrahydro-5 H -pyrido[3,2- c ]azepines. Tetrahedron, 67(1), 235-241.
  • University of Wisconsin-Stout. (n.d.). Experiment 5 - Nitration of Methyl Benzoate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Al-Tel, T. H., et al. (2020). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). ACS Omega, 5(49), 31836-31848.

Sources

Navigating the Labyrinth of Viral Cross-Reactivity: A Comparative Guide to Essential Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the specter of cross-reactivity looms large over the development of novel viral therapeutics and vaccines. Unforeseen interactions between a therapeutic antibody or vaccine-induced immune response and unintended viral targets can lead to a spectrum of consequences, from diminished efficacy to severe adverse events.[1][2][3] A rigorous and comprehensive assessment of cross-reactivity is therefore not merely a regulatory checkbox but a cornerstone of responsible and successful drug development.

This guide provides an in-depth comparison of the primary methodologies employed in viral cross-reactivity studies. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, the inherent strengths and limitations of each technique, and the critical considerations for data interpretation, all grounded in the latest regulatory expectations.

The Imperative of Cross-Reactivity Assessment: A Regulatory and Scientific Mandate

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate thorough viral safety evaluations, as outlined in guidelines like the ICH Q5A(R2).[4][5][6] These guidelines underscore the necessity of characterizing the potential for a biological product to interact with unintended targets. The core principle is to ensure that the therapeutic action is specific and that the risk of off-target effects is minimized. From a scientific standpoint, understanding cross-reactivity is fundamental to elucidating the mechanism of action of a therapeutic and predicting its behavior in vivo.

The potential clinical consequences of uncharacterized cross-reactivity are significant. A therapeutic antibody designed to neutralize a specific virus could, for instance, bind to a related but non-pathogenic virus, leading to a depletion of the therapeutic agent and reduced efficacy. More concerning is the potential for antibody-dependent enhancement (ADE) of disease, where cross-reactive antibodies facilitate viral entry into cells, exacerbating the infection.[7]

A Comparative Analysis of Key Cross-Reactivity Assays

The selection of an appropriate assay or, more commonly, a panel of assays, is contingent on the specific scientific question being addressed, the stage of drug development, and the nature of the therapeutic agent. Here, we compare the most widely utilized techniques: immunoassays, cell-based neutralization assays, and biophysical interaction analysis.

Immunoassays: The Workhorses of Screening

Enzyme-Linked Immunosorbent Assays (ELISAs) and Western Blots are the foundational tools for assessing binding cross-reactivity. Their primary function is to determine if an antibody can physically bind to a panel of viral antigens.

  • Enzyme-Linked Immunosorbent Assay (ELISA): This plate-based assay is a high-throughput method for screening an antibody against a large panel of purified viral proteins or whole virus lysates. Its primary output is a qualitative or semi-quantitative measure of binding. While ELISAs are excellent for initial screening due to their speed and scalability, they do not provide information on the functional consequences of that binding.[8][9] A positive ELISA result indicates a potential interaction that warrants further investigation with functional assays.

  • Western Blot: This technique is often used as a confirmatory assay for positive ELISA results. It involves separating viral proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with the therapeutic antibody. A key advantage of Western Blot is its ability to identify the specific viral protein to which the antibody binds.[10]

Table 1: Comparison of Immunoassay Techniques for Cross-Reactivity Screening

FeatureEnzyme-Linked Immunosorbent Assay (ELISA)Western Blot
Principle Enzyme-catalyzed color change upon antibody-antigen binding in a microplate well.Detection of antibody binding to specific viral proteins separated by size on a membrane.
Throughput HighLow to Medium
Data Output Quantitative (Optical Density)Qualitative/Semi-quantitative (Band intensity)
Primary Use High-throughput screening of binding to a large panel of viral antigens.Confirmation of binding and identification of the specific viral protein target.
Key Advantage Scalability and speed.Specificity in identifying the target protein.
Key Limitation Does not provide functional information (neutralization). Prone to false positives.[11]Lower throughput and less quantitative than ELISA.
Cell-Based Neutralization Assays: The Gold Standard for Functional Assessment

While binding assays are informative, the ultimate goal is to understand the functional consequence of that binding. Cell-based neutralization assays directly measure the ability of an antibody to inhibit viral infection and are considered the gold standard for assessing protective immunity.[12]

  • Plaque Reduction Neutralization Test (PRNT): This is a classic and highly quantitative neutralization assay. It involves incubating a virus with serial dilutions of an antibody before adding the mixture to a monolayer of susceptible cells. The number of viral plaques (areas of cell death) is then counted to determine the concentration of antibody required to reduce the number of plaques by 50% (PRNT50).

  • Microneutralization Assays: These are higher-throughput versions of the PRNT that are performed in 96-well plates. Instead of counting individual plaques, the overall cytopathic effect (CPE) or the presence of viral antigens (measured by ELISA) is assessed.[13]

  • Pseudovirus Neutralization Assays (PVNA): For highly pathogenic viruses that require high-containment facilities (BSL-3 or BSL-4), pseudoviruses offer a safer alternative. These are replication-defective viral particles that express the surface proteins of the virus of interest but contain a reporter gene (e.g., luciferase or GFP). Neutralization is measured as a reduction in reporter gene expression. Studies have shown a strong correlation between PVNA and live virus neutralization assay (LVNA) results.[12]

Table 2: Comparison of Cell-Based Neutralization Assays

FeaturePlaque Reduction Neutralization Test (PRNT)Microneutralization AssayPseudovirus Neutralization Assay (PVNA)
Principle Quantifies the reduction in viral plaques in a cell monolayer.Measures the inhibition of viral cytopathic effect or antigen expression in a multi-well format.Measures the inhibition of entry of a reporter-expressing, replication-defective virus.
Throughput LowMedium to HighHigh
Data Output Quantitative (Plaque Forming Units)Quantitative (IC50/EC50)Quantitative (Relative Light Units/Fluorescence)
Primary Use Gold standard for quantifying neutralizing antibody titers.Higher-throughput assessment of neutralization.Safe and high-throughput alternative for highly pathogenic viruses.
Key Advantage High specificity and biological relevance.Higher throughput than PRNT.Increased safety and throughput.
Key Limitation Labor-intensive and low throughput.Can be less precise than PRNT.May not fully recapitulate all aspects of live virus entry.
Biophysical Interaction Analysis: A Deep Dive into Binding Kinetics

Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) are powerful, label-free techniques that provide real-time quantitative data on the kinetics of antibody-antigen interactions. These methods are invaluable for characterizing the affinity and avidity of cross-reactive binding, which can have significant implications for in vivo efficacy and safety.[14][15][16][17]

  • Surface Plasmon Resonance (SPR): SPR measures changes in the refractive index at the surface of a sensor chip when an analyte (e.g., a viral protein) flows over an immobilized ligand (e.g., the therapeutic antibody). This allows for the precise determination of association (k_on) and dissociation (k_off) rates, and the equilibrium dissociation constant (K_D). The continuous flow system of SPR generally yields higher-resolution kinetic data.[8][18][19]

  • Bio-Layer Interferometry (BLI): BLI measures changes in the interference pattern of light reflected from the surface of a biosensor tip as molecules bind and dissociate. The "dip and read" format of BLI is particularly well-suited for high-throughput screening and for analyzing crude or complex samples.[17][18]

Table 3: Comparison of Biophysical Interaction Analysis Techniques

FeatureSurface Plasmon Resonance (SPR)Bio-Layer Interferometry (BLI)
Principle Measures changes in refractive index upon molecular binding to a sensor surface.Measures changes in the interference pattern of light upon molecular binding to a biosensor tip.
Throughput Medium to HighHigh
Data Output Quantitative (k_on, k_off, K_D)Quantitative (k_on, k_off, K_D)
Primary Use Detailed kinetic characterization of binding interactions.High-throughput screening of binding kinetics and affinity.
Key Advantage High sensitivity and resolution for kinetic analysis.[18]High throughput, compatibility with crude samples.[17]
Key Limitation Microfluidics can be prone to clogging with complex samples.[18]Lower resolution for kinetic data compared to SPR.[17]

Experimental Workflow and Methodologies

A robust cross-reactivity assessment follows a tiered approach, starting with broad screening and progressing to more detailed functional and kinetic characterization of any identified interactions.

Experimental Workflow Diagram

Cross_Reactivity_Workflow cluster_0 Tier 1: Binding Screen cluster_1 Tier 2: Functional Assessment cluster_2 Tier 3: Kinetic Characterization cluster_3 Data Analysis & Risk Assessment ELISA High-Throughput ELISA WB Western Blot Confirmation ELISA->WB Positive Hits NA Neutralization Assays (PRNT, Microneutralization, PVNA) WB->NA Functionally Relevant Hits SPR_BLI SPR / BLI Analysis NA->SPR_BLI Characterize Affinity Analysis Statistical Analysis & Interpretation SPR_BLI->Analysis Risk Clinical Risk Assessment Analysis->Risk

Caption: A tiered workflow for viral cross-reactivity assessment.

Detailed Protocol: High-Throughput ELISA for Cross-Reactivity Screening
  • Antigen Panel Selection:

    • Compile a comprehensive panel of viral antigens. This should include viruses that are genetically related to the target virus, viruses that share a similar tissue tropism, and common human viruses to which a broad population has been exposed. The design of this panel is critical for the comprehensive nature of the study.[20][21][22]

  • Plate Coating:

    • Coat 96-well microplates with the purified viral antigens at an optimized concentration (typically 1-10 µg/mL) in a suitable coating buffer (e.g., PBS).

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plates three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add a blocking buffer (e.g., 5% non-fat milk or BSA in PBS) to each well to prevent non-specific binding.

    • Incubate for 1-2 hours at room temperature.

  • Antibody Incubation:

    • Wash the plates three times.

    • Add serial dilutions of the therapeutic antibody to the wells. Include a positive control (antibody known to bind the target antigen) and a negative control (an irrelevant antibody).

    • Incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plates three times.

    • Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the therapeutic antibody.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plates five times.

    • Add a TMB substrate solution to each well.

    • Incubate in the dark until a color change is observed.

    • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition and Analysis:

    • Read the optical density (OD) at 450 nm using a microplate reader.

    • Determine the cut-off for a positive result based on the negative control wells.

    • Analyze the binding curves to determine the EC50 for each cross-reactive interaction.

Interpreting the Data: A Multifaceted Approach

The interpretation of cross-reactivity data is not always straightforward and requires careful consideration of the entire dataset. A statistically significant binding event in an ELISA may not translate to a clinically relevant functional effect.[9] Conversely, a low-affinity interaction detected by SPR could still have biological consequences in vivo.

Key considerations for data interpretation include:

  • Concordance between Assays: Do the results from different assay formats (e.g., binding vs. neutralization) align? A strong correlation between binding and neutralization suggests a higher likelihood of a clinically relevant interaction.

  • Affinity and Avidity: What are the kinetics of the cross-reactive binding? High-affinity interactions are more likely to be significant in vivo.

  • Epitope Mapping: If possible, identify the specific epitope to which the cross-reactive antibody binds. This can provide insights into the likelihood of neutralization and the potential for the virus to escape through mutation.

  • Clinical Context: Consider the prevalence of the cross-reactive virus in the target patient population and the potential clinical consequences of an interaction.

Statistical Analysis

The analysis of cross-reactivity data often involves multivariate statistical methods to identify patterns and correlations.[8][23] Techniques such as principal component analysis (PCA) and hierarchical clustering can be used to group viruses based on their cross-reactivity profiles. For quantitative data, statistical tests such as ANOVA and t-tests can be used to compare the reactivity of an antibody against different viral targets.

Conclusion: A Commitment to Scientific Rigor and Patient Safety

The assessment of viral cross-reactivity is a complex but essential component of therapeutic and vaccine development. A well-designed and executed cross-reactivity study, employing a combination of orthogonal assays, provides the necessary data to make informed decisions about the safety and potential efficacy of a new biological product. By embracing a scientifically rigorous and data-driven approach, we can navigate the complexities of the immune system and develop innovative viral therapies that are both effective and safe for patients.

References

  • European Medicines Agency. (2017). Guideline on Immunogenicity assessment of therapeutic proteins. EMEA/CHMP/BMWP/14327/2006 Rev 1. [Link]

  • Karu, A. E., Lin, T. H., Breiman, L., Muldoon, M. T., & Hsu, J. (1994). Use of multivariate statistical methods to identify immunochemical cross‐reactants. Food and Agricultural Immunology, 6(4), 371-384.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Harmonised Guideline Q5A(R2): Viral Safety Evaluation of Biotechnology Products Derived from Cell Lines of Human or Animal Origin. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1999). ICH Harmonised Tripartite Guideline Q5A(R1): Viral Safety Evaluation of Biotechnology Products Derived from Cell Lines of Human or Animal Origin. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). ICH Harmonised Guideline Q5A(R2): Viral Safety Evaluation of Biotechnology Products Derived from Cell Lines of Human or Animal Origin. [Link]

  • ECA Academy. ICH Q5A(R1) Viral Safety Evaluation of Biotechnology Products Derived from Cell Lines of Human or Animal Origin. [Link]

  • European Medicines Agency. (2024). ICH Q5A(R2) Guideline on viral safety evaluation of biotechnology products derived from cell lines of human or animal origin. [Link]

  • Mascola, J. R., D'Souza, P., Gilbert, P., Hahn, B. H., Haigwood, N. L., Morris, L., ... & Global HIV/AIDS Vaccine Enterprise. (2005). Recommendations for the design and use of standard virus panels to assess neutralizing antibody responses elicited by candidate human immunodeficiency virus type 1 vaccines. Journal of virology, 79(16), 10103–10107.
  • European Medicines Agency. (2007). Guideline on immunogenicity assessment of biotechnology-derived therapeutic proteins. EMEA/CHMP/BMWP/14327/2006.
  • AAPS Newsmagazine. (2016). EMA Draft Guideline on Immunogenicity Assessment of Biotechnology-Derived Therapeutic Proteins.
  • European Medicines Agency. (2007). Guideline on immunogenicity assessment of biotechnology-derived therapeutic proteins.
  • Wang, R., & Li, Y. (2020). Applications of Surface Plasmon Resonance and Biolayer Interferometry for Virus–Ligand Binding. Viruses, 12(6), 639.
  • GaBI Journal. (2014). EMA issues concept paper for revision of immunogenicity guideline.
  • bioRxiv. (2025). VIProDesign: Viral Protein Panel Design for Highly Variable Viruses to Evaluate Immune Responses and Identify Broadly Neutralizing Antibodies.
  • XanTec bioanalytics GmbH. Comparison of Biomolecular Interaction Techniques – SPR vs ITC vs MST vs BLI.
  • News-Medical.Net. (2021). Applying molecular interaction technology in SPR and BLI research.
  • Horváth, A., Füst, G., & Prohászka, Z. (2021). Comparison of virus neutralization activity and results of 10 different anti-SARS-CoV-2 serological tests in COVID-19 recovered plasma donors. Journal of Clinical Virology, 137, 104786.
  • Immune Biosolutions. (2025). BLI vs SPR: Picking the Right Tool for Discovery Campaigns in Biotechs.
  • ResearchGate. (2025). VIProDesign: Viral Protein Panel Design for Highly Variable Viruses to Evaluate Immune Responses and Identify Broadly Neutralizing Antibodies.
  • Gholami, F., Baradaran, B., & Aghebati-Maleki, L. (2018). The Comparison of Sensitivity and Specificity of ELISA-based Microneutralization Test with Hemagglutination Inhibition Test to Evaluate Neutralizing Antibody against Influenza Virus (H1N1). Advanced pharmaceutical bulletin, 8(3), 531–536.
  • Theel, E. S., Slev, P., Wheeler, S., Couturier, M. R., & Wong, S. J. (2020). Comparative Performance of Five Commercially Available Serologic Assays To Detect Antibodies to SARS-CoV-2 and Identify Individuals with High Neutralizing Titers. Journal of clinical microbiology, 58(11), e01847-20.
  • Nicoya Lifesciences. Biolayer Interferometry vs Surface Plasmon Resonance Comparison.
  • Toptan, T., Tunc, E., Sarac, M., Kurt, H., Cinkilic, N., & Pautz, S. (2021). Comparison of two commercial surrogate ELISAs to detect a neutralising antibody response to SARS-CoV-2. Journal of virological methods, 292, 114125.
  • ResearchGate.
  • Exponent. (2024). FDA Releases Final Guidance on Viral Safety of Biotech Products.
  • Li, Y., Wang, G., Wang, Y., Li, C., Chen, Z., & Wang, H. (2013). Development and characterization of a panel of cross-reactive monoclonal antibodies generated using H1N1 influenza virus. PloS one, 8(3), e58633.
  • Whitehead, T. A., Chevalier, A., Song, Y., & Strauch, E. M. (2019). Multistate design of influenza antibodies improves affinity and breadth against seasonal viruses. Proceedings of the National Academy of Sciences, 116(5), 1547-1552.
  • HistologiX. FDA Tissue Cross-Reactivity Requirements: A Guide for Biologic Developers.
  • Al-Mulla, H., & Al-Kandari, S. (2022). The role of cross-reactive immunity to emerging coronaviruses: Implications for novel universal mucosal vaccine design. Vaccines, 10(10), 1709.
  • Affinité Instruments. (2020). Advantages of SPR over ELISA.
  • U.S. Food and Drug Administration. (2013). Guidance for Industry: Antiviral Product Development — Conducting and Submitting Virology Studies to the Agency.
  • Zuo, F., Marciniak, S. J., & Bibi, S. (2022). Cross reactivity of spike glycoprotein induced antibody against Delta and Omicron variants before and after third SARS-CoV-2 vaccine dose in healthy and immunocompromised individuals. Journal of Infection, 84(4), 569-608.
  • Boster Biological Technology. Antibody Cross-Reactivity: How to Assess & Predict Binding.
  • Pillet, S., Couillard, J., Trépanier, S., Rieger, A., Vandal, T., Gobeil, P., ... & Ward, B. J. (2022). Durability and cross-reactivity of immune responses induced by a plant-based virus-like particle vaccine for COVID-19. npj Vaccines, 7(1), 1-11.
  • Pharmaceutical Technology. (2023). FDA Issues Guidance on Potency for mAbs and Therapeutic Proteins.
  • Center for Biologics Evaluation and Research. (2019). Immunogenicity Testing of Therapeutic Protein Products — Developing and Validating Assays for Anti-Drug Antibody Detection.
  • U.S. Food and Drug Administration. (2017). 22 Case Studies Where Phase 2 and Phase 3 Trials Had Divergent Results.
  • Frank, S. A. (2002). Immunology and Evolution of Infectious Disease. Chapter 4: Specificity and Cross-Reactivity. Princeton University Press.
  • Zhao, X., Zheng, A., Li, D., Zhang, R., Sun, H., & Wang, P. (2023). Comparative analysis of neutralization assays performed using live SARS-CoV-2 virus and pseudovirus to assess immunogenicity of a bivalent SARS-CoV-2 protein vaccine in humans. Frontiers in Immunology, 14, 1241981.

Sources

A Senior Application Scientist's Guide to Comparing the Binding Affinity of Analogs to a Target Enzyme

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the precise characterization of molecular interactions is paramount. The binding affinity of a compound for its target enzyme is a critical determinant of its potential efficacy and specificity. A higher binding affinity often translates to a lower required therapeutic dose and can minimize off-target effects. This guide provides an in-depth comparison of key methodologies used to quantify the binding affinity of analog compounds to their target enzymes, offering insights into the rationale behind experimental design and data interpretation.

The Foundational Concept: Understanding Binding Affinity (Kd)

At its core, binding affinity describes the strength of the interaction between a single biomolecule (e.g., an enzyme) and a ligand (e.g., an inhibitor analog). This is typically quantified by the equilibrium dissociation constant (Kd), which represents the concentration of a ligand at which half of the target enzyme molecules are occupied at equilibrium.[1][2] A smaller Kd value signifies a higher binding affinity, as a lower concentration of the ligand is required to occupy 50% of the enzyme's binding sites.

It is crucial to design binding experiments where the reactions have reached equilibrium at the time of measurement and where the concentration of one reactant is varied.[3][4] This allows for the accurate calculation of the equilibrium constant.[3]

Key Methodologies for Quantifying Binding Affinity

Several biophysical techniques are routinely employed to measure binding affinity. The choice of method depends on various factors, including the nature of the enzyme and ligands, the required throughput, and the specific information sought (e.g., thermodynamics, kinetics).

Surface Plasmon Resonance (SPR): A Real-Time Perspective

Surface Plasmon Resonance (SPR) is a powerful, label-free technique that provides real-time data on the kinetics of molecular interactions.[5][6] It measures changes in the refractive index at the surface of a sensor chip where one of the binding partners (typically the enzyme) is immobilized.[6][7]

Causality in Experimental Design: The immobilization of the enzyme allows for the precise measurement of the association (kon) and dissociation (koff) rates of the analog as it flows over the surface. The Kd is then calculated as the ratio of koff to kon. This real-time monitoring can distinguish between fast and slow binding events, providing deeper mechanistic insights beyond simple endpoint measurements.[7]

Experimental Workflow:

SPR_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Immobilize Immobilize Enzyme on Sensor Chip Inject Inject Analog (Association) Immobilize->Inject Prepare Prepare Analogs in Running Buffer Prepare->Inject Flow Flow Buffer (Dissociation) Inject->Flow Sensorgram Generate Sensorgram Regenerate Regenerate Surface Flow->Regenerate Regenerate->Inject Next Analog Fit Fit Data to Kinetic Model Sensorgram->Fit Calculate Calculate kon, koff, Kd Fit->Calculate

Caption: SPR Experimental Workflow.

Step-by-Step Protocol Outline:

  • Immobilization: Covalently attach the purified target enzyme to the sensor chip surface. The choice of coupling chemistry is critical to ensure the enzyme remains active.

  • Analog Preparation: Prepare a series of concentrations for each analog in a suitable running buffer.

  • Association: Inject the analog solution over the sensor chip surface at a constant flow rate and monitor the increase in the SPR signal as the analog binds to the immobilized enzyme.

  • Dissociation: Replace the analog solution with running buffer and monitor the decrease in the SPR signal as the analog dissociates from the enzyme.

  • Regeneration: Inject a solution (e.g., high or low pH) to remove any remaining bound analog, preparing the surface for the next cycle.

  • Data Analysis: Fit the association and dissociation curves (the "sensorgram") to a suitable kinetic model to determine the rate constants (kon and koff) and subsequently the Kd.[8]

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics

Isothermal Titration Calorimetry (ITC) is a label-free, in-solution technique that directly measures the heat released or absorbed during a binding event.[7][9] This makes it the only method that can simultaneously determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment.[10]

Causality in Experimental Design: By directly measuring the heat change, ITC provides a complete thermodynamic profile of the interaction. This is invaluable for understanding the driving forces behind binding. For instance, a favorable enthalpic change suggests strong hydrogen bonding and van der Waals interactions, while a favorable entropic change might indicate the release of water molecules from the binding interface.

Experimental Workflow:

ITC_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Enzyme Enzyme in Sample Cell Inject Inject Analog into Enzyme Enzyme->Inject Analog Analog in Syringe Analog->Inject Measure Measure Heat Change Inject->Measure Repeat Injections Thermogram Generate Thermogram Fit Fit to Binding Model Thermogram->Fit Determine Determine Kd, n, ΔH, ΔS Fit->Determine

Caption: ITC Experimental Workflow.

Step-by-Step Protocol Outline:

  • Sample Preparation: Place the purified enzyme solution in the sample cell and the analog solution in the titration syringe. It is critical that both are in identical buffer solutions to minimize heat of dilution effects.

  • Titration: Perform a series of small, precise injections of the analog into the enzyme solution while maintaining a constant temperature.[11]

  • Heat Measurement: A sensitive calorimeter measures the heat change after each injection.

  • Data Analysis: Plot the heat change per injection against the molar ratio of analog to enzyme. Fit this binding isotherm to a suitable model to extract the thermodynamic parameters.

Fluorescence Resonance Energy Transfer (FRET): Probing Proximity

Fluorescence Resonance Energy Transfer (FRET) is a distance-dependent interaction between two fluorophores, a "donor" and an "acceptor".[12] Energy is transferred non-radiatively from the excited donor to the acceptor when they are in close proximity (typically within 10 nanometers).[12][13] This phenomenon can be harnessed to measure binding events.[14]

Causality in Experimental Design: For a FRET-based binding assay, the enzyme and the analog (or a competitive ligand) are labeled with a donor and an acceptor fluorophore, respectively. When the analog binds to the enzyme, the donor and acceptor are brought into close proximity, resulting in a FRET signal (e.g., increased acceptor emission and decreased donor emission). The magnitude of the FRET signal is proportional to the amount of bound complex.

Experimental Workflow:

FRET_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Label_E Label Enzyme (Donor) Mix Mix Labeled Components with Unlabeled Analog Label_E->Mix Label_L Label Ligand (Acceptor) Label_L->Mix Incubate Incubate to Equilibrium Mix->Incubate Excite Excite Donor Incubate->Excite Measure Measure Donor & Acceptor Emission Excite->Measure Ratio Calculate FRET Ratio Plot Plot FRET vs [Analog] Ratio->Plot Determine Determine IC50/Kd Plot->Determine

Caption: FRET Competitive Binding Assay Workflow.

Step-by-Step Protocol Outline (Competitive Assay):

  • Fluorophore Labeling: Covalently attach suitable donor and acceptor fluorophores to the enzyme and a known binding ligand, respectively.

  • Assay Setup: In a multi-well plate, add a fixed concentration of the labeled enzyme and labeled ligand.

  • Competition: Add a range of concentrations of the unlabeled test analog.

  • Incubation: Allow the reaction to reach equilibrium.

  • Measurement: Excite the donor fluorophore and measure the emission from both the donor and acceptor.

  • Data Analysis: Calculate the FRET ratio. Plot the FRET signal against the concentration of the unlabeled analog to generate a competition curve and determine the IC50, from which the Ki (an estimate of Kd) can be calculated.

Radioligand Binding Assay: The Classic High-Sensitivity Approach

Radioligand binding assays are a highly sensitive and well-established method for quantifying ligand-receptor interactions.[15][16] These assays involve the use of a radioactively labeled ligand (radioligand) that binds to the target enzyme.

Causality in Experimental Design: In a competitive binding assay format, a fixed concentration of a high-affinity radioligand is incubated with the enzyme in the presence of varying concentrations of the unlabeled analog. The unlabeled analog competes with the radioligand for the same binding site. By measuring the amount of bound radioactivity at each analog concentration, a competition curve can be generated to determine the analog's affinity.

Experimental Workflow:

RBA_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Prepare_M Prepare Enzyme (Membranes/Purified) Incubate Incubate Enzyme, Radioligand, and Unlabeled Analog Prepare_M->Incubate Prepare_C Prepare Analog Concentrations Prepare_C->Incubate Filter Separate Bound/Free (Filtration) Incubate->Filter Count Count Radioactivity Filter->Count Plot Plot % Bound vs [Analog] Determine Determine IC50/Ki Plot->Determine

Caption: Radioligand Binding Assay Workflow.

Step-by-Step Protocol Outline (Filtration Assay):

  • Reaction Setup: In individual tubes or wells of a microplate, combine the enzyme preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test analog.[17] Include controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

  • Incubation: Incubate the reactions at a controlled temperature for a sufficient time to reach equilibrium.[17]

  • Separation: Rapidly separate the bound from the free radioligand by vacuum filtration through a glass fiber filter.[18] The enzyme and bound radioligand are retained on the filter, while the free radioligand passes through.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically trapped radioligand.

  • Counting: Measure the radioactivity trapped on the filters using a scintillation counter.[17]

  • Data Analysis: Subtract non-specific binding from all measurements. Plot the percentage of specific binding against the log concentration of the analog to obtain an IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.

Comparative Analysis of Binding Affinity Techniques

The selection of an appropriate assay is a critical decision in any drug discovery project. A summary of the key characteristics of each technique is presented below.

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Fluorescence Resonance Energy Transfer (FRET)Radioligand Binding Assay
Principle Mass change on a surfaceHeat change in solutionEnergy transfer between fluorophoresDisplacement of a radiolabeled ligand
Labeling Label-free (enzyme immobilized)Label-freeRequires fluorescent labels on enzyme and/or ligandRequires radiolabeled ligand
Throughput Medium to HighLow to MediumHighHigh
Information kon, koff, KdKd, ΔH, ΔS, Stoichiometry (n)Kd (or IC50/Ki)Kd (or IC50/Ki)
Key Advantage Real-time kinetic dataComplete thermodynamic profileHomogeneous, high-throughput formatHigh sensitivity, well-validated
Key Limitation Potential artifacts from immobilizationRequires larger amounts of pure samplePotential for label interferenceRequires handling of radioactive materials

Best Practices and Self-Validating Systems

To ensure the trustworthiness of your binding affinity data, it is essential to incorporate self-validating principles into your experimental design:

  • Orthogonal Validation: Whenever possible, confirm the binding affinity of key analogs using at least two different techniques.[19] Discrepancies between methods can reveal important mechanistic details or experimental artifacts.

  • Mechanism of Inhibition: For enzyme inhibitors, it's crucial to determine the mode of inhibition (e.g., competitive, noncompetitive, uncompetitive).[20] This can be achieved through enzyme kinetics studies by measuring reaction rates at varying substrate and inhibitor concentrations.[21]

  • Control for Non-Specific Binding: Non-specific binding can lead to false positives.[15] This should be meticulously assessed in all assays, for example, by using an excess of a known unlabeled ligand in radioligand assays or by using a reference flow cell in SPR.

  • Time-Dependent Effects: Check for time-dependent inhibition, as some compounds may exhibit slow-binding kinetics which can affect the measured affinity.[20][22] This can be assessed by pre-incubating the enzyme and inhibitor before initiating the reaction.[20]

  • Data Quality and Reproducibility: Ensure that all experiments are performed with appropriate replicates and that the data are analyzed using robust statistical methods.[20] A good benchmark system should be representative of classical drug discovery targets and chemistries.[23][24]

By carefully selecting the appropriate methodology and adhering to rigorous experimental design and validation principles, researchers can confidently and accurately compare the binding affinities of analog series, paving the way for the rational design of more potent and selective therapeutics.

References

  • Pollard, T. D. (2010). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 21(23), 4061–4067. [Link]

  • Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry, 6(11), 1265–1290. [Link]

  • The Bumbling Biochemist. (2023). Overview of methods to measure biochemical binding affinity. YouTube. [Link]

  • Black, J. C., & Blower, M. D. (2016). FRETting about the affinity of bimolecular protein–protein interactions. FEBS Journal, 283(22), 4051–4057. [Link]

  • Hahn, D. F., et al. (2021). Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks. Living Journal of Computational Molecular Science, 3(1), 22621. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]

  • Stöcklein, W. F., et al. (2000). Enzyme kinetic assays with surface plasmon resonance (BIAcore) based on competition between enzyme and creatinine antibody. Biosensors & Bioelectronics, 15(7-8), 377–382. [Link]

  • BMG LABTECH. (n.d.). Binding Assays. [Link]

  • Zhang, Y., et al. (2024). Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. Molecules, 29(10), 2297. [Link]

  • Gutfreund, H., & P. T. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Annual Review of Biophysics, 49, 243-261. [Link]

  • ResearchGate. (2021). (PDF) Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks [Article v1.0]. [Link]

  • LibreTexts Biology. (2021). 5.2: Techniques to Measure Binding. [Link]

  • Sittampalam, G. S., et al. (Eds.). (2012). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Shapiro, A. B. (2017). Answer to "Fluorescence resonance energy transfer (FRET) to study protein-metabolite binding?". ResearchGate. [Link]

  • Reaction Biology. (n.d.). Surface Plasmon Resonance Assay Services. [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. [Link]

  • Olympus. (n.d.). Fluorescence Resonance Energy Transfer (FRET) Microscopy. Olympus Life Science. [Link]

  • Zhang, Y., et al. (2021). Binding Affinity Determines Substrate Specificity and Enables Discovery of Substrates for N-Myristoyltransferases. ACS Catalysis, 11(24), 14946–14954. [Link]

  • ResearchGate. (2010). Investigation of enzyme reaction by surface plasmon resonance (SPR) technique. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

  • Strelow, J. M. (2017). Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC). Analytical Chemistry, 89(17), 9317–9323. [Link]

  • Ninja Nerd. (2017). Biochemistry | Enzyme Inhibition. YouTube. [Link]

  • Enzymlogic. (n.d.). Benefits and Drawbacks of Binding Kinetic Methodologies. [Link]

  • Fluidic Sciences. (n.d.). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. [Link]

  • Li, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-9. [Link]

  • Padmanabhan, A., & P. R. (2018). Fluorescence resonance energy transfer in revealing protein–protein interactions in living cells. Emerging Topics in Life Sciences, 2(2), 201-211. [Link]

  • Osorio-Quant, L., et al. (2024). An isothermal calorimetry assay for determining steady state kinetic and enzyme inhibition parameters for SARS-CoV-2 3CL-protease. bioRxiv. [Link]

  • Su, M., et al. (2018). Comparative Assessment of Scoring Functions on an Updated Benchmark: 2. Evaluation of Performance. Journal of Chemical Information and Modeling, 59(2), 895-913. [Link]

  • Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The Journal of heart and lung transplantation : the official publication of the International Society for Heart Transplantation, 15(8), 767–775. [Link]

  • Jarmoskaite, I., et al. (2020). Re-evaluating the conventional wisdom about binding assays. eLife, 9, e57262. [Link]

  • Wikipedia. (n.d.). Isothermal titration calorimetry. [Link]

  • Peterson, A. W., et al. (2004). Surface Enzyme Kinetics for Biopolymer Microarrays: a Combination of Langmuir and Michaelis-Menten Concepts. Journal of the American Chemical Society, 126(43), 14238–14244. [Link]

  • Broeker, N. K., et al. (2022). Towards Reproducible Enzyme Modeling with Isothermal Titration Calorimetry. ChemRxiv. [Link]

  • ACROBiosystems. (2024). ACROBiosystem's Human FcRn binding Kit (TR-FRET). News-Medical.Net. [Link]

  • Peterson, A. W., et al. (2004). Surface enzyme kinetics for biopolymer microarrays: a combination of Langmuir and Michaelis-Menten concepts. Journal of the American Chemical Society, 126(43), 14238–14244. [Link]

Sources

A Head-to-Head Comparison of Heterocyclic Scaffolds in Antiviral Drug Design: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with over 90% of new drugs incorporating these vital chemical structures.[1] In the relentless battle against viral diseases, these scaffolds are not merely passive frameworks but active participants, providing the precise three-dimensional architecture required to bind and inhibit critical viral machinery. Their structural diversity, synthetic tractability, and ability to engage in various non-covalent interactions make them privileged scaffolds in the development of novel antiviral agents.

This guide offers a head-to-head comparison of prominent heterocyclic scaffolds employed in antiviral drug design. Moving beyond a simple catalog of compounds, we will dissect the causal relationships between a scaffold's structure and its antiviral function, supported by experimental data and validated protocols. The objective is to provide drug development professionals with a robust framework for selecting and optimizing heterocyclic cores to combat viral threats, from established pathogens to newly emerging ones.[2][3]

The Strategic Role of Heterocycles in Targeting the Viral Life Cycle

The efficacy of a heterocyclic antiviral agent is defined by its ability to selectively interfere with viral processes while sparing host cell functions. These scaffolds can be engineered to target virtually any stage of the viral life cycle.[1][4]

Key Intervention Points:

  • Viral Entry: Blocking the attachment or fusion of the virus to the host cell.

  • Genome Replication: Inhibiting viral polymerases (e.g., RNA-dependent RNA polymerase, reverse transcriptase) or helicases, thus preventing the copying of viral genetic material.[1]

  • Protein Synthesis & Processing: Inhibiting viral proteases that are essential for cleaving viral polyproteins into their functional units.

  • Viral Assembly & Egress: Interfering with the formation of new virions and their release from the host cell.

  • Host Immune Modulation: Some N-heterocycles can also stimulate the host's innate immune system, triggering the production of antiviral cytokines.[1][4]

The choice of scaffold is therefore a critical strategic decision, dictated by the target virus and the specific molecular vulnerability being exploited.

G Entry 1. Viral Entry (Attachment & Fusion) Replication 2. Genome Replication (Polymerases, Helicases) Processing 3. Protein Processing (Proteases) Egress 4. Assembly & Egress Azoles Azoles (Imidazole, Thiazole) Azoles->Processing e.g., Ritonavir (Protease Inhibitor) Pyridines Pyridines & Pyrimidines Pyridines->Replication e.g., Zidovudine (RT Inhibitor) Purines Purine Analogs Purines->Replication e.g., Acyclovir (Polymerase Inhibitor) Indoles Indoles Indoles->Entry Entry Inhibitors

Figure 1: Conceptual diagram illustrating how different classes of heterocyclic scaffolds can be designed to inhibit specific stages of the viral life cycle.

Comparative Analysis 1: Five-Membered N,S-Heterocycles (Thiazole vs. Imidazole)

Five-membered rings containing nitrogen and sulfur are workhorses in antiviral development. While structurally similar, thiazole and imidazole scaffolds exhibit distinct profiles in their targets and mechanisms, underscoring the subtle yet profound impact of heteroatom choice.

The Thiazole Scaffold: The thiazole ring is a cornerstone of the acclaimed HIV protease inhibitor, Ritonavir, demonstrating its capacity to form the structural backbone of potent enzyme inhibitors.[1] Its derivatives, particularly thiazolidinones, have also been successfully targeted against the HCV NS5B RNA polymerase, a crucial enzyme for viral replication.[1] The sulfur atom in the thiazole ring can participate in unique interactions within enzyme active sites, contributing to binding affinity and specificity.

The Imidazole Scaffold: As a fundamental component of natural biomolecules like histidine and purines, the imidazole scaffold is readily recognized by biological systems.[1] This bio-familiarity has been leveraged to design a wide array of antiviral agents. Notably, imidazole derivatives have shown potent activity against flaviviruses, such as Yellow Fever Virus (YFV) and Dengue Virus (DENV).[1] Furthermore, the nucleoside analog EICAR (5-Ethynyl-1-beta-D-ribofuranosylimidazole-4-carboxamide) exhibits an antiviral potency 10 to 100 times greater than the broad-spectrum antiviral Ribavirin, highlighting the scaffold's potential for creating highly active compounds.[1]

Head-to-Head Performance Data
Scaffold ClassRepresentative Compound/DerivativeTarget Virus(es)Mechanism of ActionReported Efficacy (IC50/EC50)Reference
Thiazole RitonavirHIV-1HIV Protease InhibitorPotent, sub-nanomolar range[1]
Thiazole 2,3-diaryl-1,3-thiazolidin-4-oneHCVNS5B RNA Polymerase InhibitorIC50: 31.9 µM[1]
Imidazole EICARBroad (RNA & DNA Viruses)Nucleoside Analog10-100x > Ribavirin[1]
Imidazole Imidazole-4,5-dicarboxylic acid deriv.Yellow Fever Virus (YFV)Viral Replication InhibitorEC50: 1.85 µM[1]

Expert Analysis: The choice between a thiazole and an imidazole scaffold often hinges on the target enzyme's active site topology. Thiazoles, as seen in Ritonavir, are exceptionally well-suited for protease inhibitors.[5] Imidazoles, given their similarity to purine precursors, provide an excellent starting point for developing nucleoside/nucleotide analogs that target viral polymerases. The superior potency of EICAR over Ribavirin demonstrates how modifying the heterocyclic base of a nucleoside analog can dramatically enhance its therapeutic window.[1]

Comparative Analysis 2: Nucleoside Analogs (Purine vs. Pyrimidine Scaffolds)

Purine and pyrimidine analogs are arguably the most successful class of antiviral drugs in history. They function as fraudulent substrates for viral polymerases, getting incorporated into the growing DNA or RNA chain and terminating replication.[6] While their overarching mechanism is similar, their distinct structures lead to critical differences in metabolic activation, target specificity, and potential for therapeutic enhancement.

The Purine Scaffold: Purine analogs mimic the natural bases adenine and guanine. This class includes landmark drugs like Acyclovir (against herpesviruses) and broad-spectrum agents like Favipiravir.[5][7] Favipiravir, for instance, is converted to its active triphosphate form and is mistakenly incorporated into viral RNA in place of guanosine or adenosine, halting replication.[5]

The Pyrimidine Scaffold: Pyrimidine analogs mimic cytosine, thymine, and uracil. This family includes some of the first and most impactful anti-HIV drugs, such as Zidovudine (AZT) and Lamivudine.[8] Like their purine counterparts, they require intracellular phosphorylation to their triphosphate form to exert their inhibitory effect on viral polymerases.[6]

A Key Differentiator: Exploiting Cellular Metabolic Pathways

A crucial distinction in their mechanism lies in their interaction with the host cell's nucleotide synthesis pathways. Groundbreaking research has revealed that the antiviral activity of purine nucleobase analogs like Favipiravir is dramatically potentiated when co-administered with inhibitors of the de novo purine biosynthesis pathway.[7] This suggests that by blocking the cell's own production of purines, the virus becomes more dependent on the salvage pathway, which readily activates the fraudulent purine analog.

Interestingly, this same potentiation effect is not observed for pyrimidine nucleobase analogs when combined with inhibitors of pyrimidine biosynthesis.[7] This indicates a fundamental difference in how viruses utilize host cell pathways for pyrimidine versus purine acquisition, a subtlety that has profound implications for designing combination therapies.

Head-to-Head Scaffold Comparison
FeaturePurine AnalogsPyrimidine Analogs
Core Scaffold Purine (e.g., Guanine, Adenine mimic)Pyrimidine (e.g., Thymidine, Cytidine mimic)
Example Drugs Favipiravir, Acyclovir, RibavirinZidovudine (AZT), Lamivudine, Idoxuridine
Primary Mechanism Chain termination via viral polymerase inhibitionChain termination via viral polymerase inhibition
Metabolic Activation Requires intracellular phosphorylationRequires intracellular phosphorylation
Potentiation Strategy Activity strongly enhanced by de novo purine biosynthesis inhibitorsActivity NOT significantly enhanced by de novo pyrimidine inhibitors

Expert Analysis: This differential behavior presents a clear strategic choice for researchers. For purine-based antivirals, there is a rational basis for exploring combination therapies with de novo pathway inhibitors to boost efficacy and potentially overcome resistance. For pyrimidine-based scaffolds, this approach appears less viable, and optimization efforts should focus on improving polymerase affinity, cellular uptake, and phosphorylation efficiency.

Experimental Workflow: A Self-Validating Protocol for Scaffold Comparison

To ensure scientific integrity, any head-to-head comparison of novel heterocyclic scaffolds must follow a rigorous, self-validating experimental workflow. This protocol outlines the essential steps from initial screening to mechanistic insight.

G cluster_workflow Comparative Antiviral Evaluation Workflow synthesis 1. Compound Synthesis (Scaffold A vs. Scaffold B) cytotoxicity 2. Cytotoxicity Assay (e.g., MTT) Determine CC50 on Host Cells synthesis->cytotoxicity antiviral 3. Antiviral Assay (e.g., Plaque Reduction) Determine EC50 against Virus cytotoxicity->antiviral si_calc 4. Calculate Selectivity Index (SI) SI = CC50 / EC50 antiviral->si_calc moa 5. Mechanism of Action (MoA) Studies (e.g., Enzyme Inhibition Assay) si_calc->moa High SI warrants further study lead Lead Scaffold Identified moa->lead

Figure 2: A standardized workflow for the head-to-head evaluation of novel antiviral heterocyclic scaffolds.

Step-by-Step Methodology
  • Compound Synthesis and Characterization:

    • Synthesize a focused library of derivatives for each heterocyclic scaffold (e.g., Scaffold A and Scaffold B).

    • Confirm the structure and purity of each compound using standard analytical techniques (NMR, LC-MS, HRMS).

  • In Vitro Cytotoxicity Assay (MTT Protocol):

    • Objective: To determine the 50% cytotoxic concentration (CC50) of the compounds on the host cell line used for viral assays.

    • Procedure:

      • Seed host cells (e.g., Vero, HeLa, HepG2) in a 96-well plate and incubate to allow attachment.

      • Prepare serial dilutions of the test compounds in cell culture medium.

      • Replace the medium in the wells with the compound dilutions and incubate for a period that mirrors the antiviral assay (e.g., 48-72 hours).

      • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

      • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

      • Read the absorbance at ~570 nm using a plate reader.

      • Calculate the CC50 value using non-linear regression analysis.

  • In Vitro Antiviral Activity Assay (Plaque Reduction Assay):

    • Objective: To determine the 50% effective concentration (EC50) required to inhibit viral replication.

    • Procedure:

      • Grow a confluent monolayer of host cells in 6-well plates.

      • Infect the cell monolayers with a known amount of virus (to produce a countable number of plaques) for 1 hour.

      • Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with serial dilutions of the test compounds.

      • Incubate the plates until plaques (zones of cell death) are visible.

      • Fix and stain the cells (e.g., with crystal violet).

      • Count the number of plaques in each well.

      • Calculate the EC50 value, which is the compound concentration that reduces the number of plaques by 50% compared to the virus control.

  • Selectivity Index (SI) Calculation:

    • Objective: To quantify the therapeutic window of the compound.

    • Formula: SI = CC50 / EC50

    • Interpretation: A higher SI value is desirable as it indicates that the compound is effective against the virus at concentrations far below those that are toxic to host cells. A compound with an SI > 10 is generally considered a promising candidate for further development.

Conclusion

The selection of a heterocyclic scaffold is a pivotal decision in the complex chess game of antiviral drug design. As demonstrated, structurally related scaffolds like thiazole and imidazole can be guided toward entirely different viral targets, while foundational scaffolds like purines and pyrimidines can exhibit nuanced interactions with host cell metabolism that open new avenues for combination therapies. The continuous emergence of drug-resistant viral strains and novel pathogens necessitates a deep, mechanistic understanding of these core chemical frameworks. By employing rigorous, head-to-head comparative workflows, researchers can more effectively identify and optimize the next generation of heterocyclic scaffolds that will form the vanguard of our antiviral arsenal.

References

  • N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. MDPI.
  • Recent Advances in Nitrogen-Containing Heterocyclic Scaffolds as Antiviral Agents. Bentham Science.
  • Recent Advances in Nitrogen-Containing Heterocyclic Scaffolds as Antiviral Agents. Bentham Science.
  • N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. PubMed.
  • Recent Advances in Nitrogen-Containing Heterocyclic Scaffolds as Antiviral Agents.
  • Heterocyclic compounds as antiviral drugs: synthesis, structure-activity relationship and traditional applic
  • Heterocyclic compounds as antiviral drugs: Synthesis, structure–activity relationship and traditional applications.
  • Purine but Not Pyrimidine De Novo Nucleotide Biosynthesis Inhibitors Strongly Enhance the Antiviral Effect of Corresponding Nucleobases Against Dengue Virus. MDPI.
  • Purine and pyrimidine nucleosides as antiviral agents Recent developments. Google Scholar.
  • Heterocyclic compounds as antiviral drugs: Synthesis, structure–activity relationship and traditional applic
  • Recent advances on heterocyclic compounds with antiviral properties. PMC.
  • Pyrimidine and Purine Antimetabolites. NCBI Bookshelf.
  • Purine and pyrimidine compounds and their use as anti-viral agents.
  • The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review. Journal of Young Pharmacists.
  • 5-Membered Heterocyclic Compounds as Antiviral Agents. PubMed.
  • Azole-Pyrimidine Hybrid Anticancer Agents: A Review of Molecular Structure, Structure Activity Relationship, and Molecular Docking.
  • Review: Approved Heterocycles Based Antiviral Drugs. International Journal of Scientific Research in Science and Technology.
  • Amino Derivatives of Diaryl Pyrimidines and Azolopyrimidines as Protective Agents against LPS-Induced Acute Lung Injury. MDPI.
  • Antiviral Activity of Pyrimidine Containing Compounds: P
  • Typical examples of pyrimidine, azole and polyene class of antifungal drugs.
  • Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega.

Sources

Navigating the Therapeutic Potential of Cyclohepta[b]pyridines: A Patent Landscape and Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of drug discovery, the exploration of novel chemical scaffolds is paramount to addressing unmet medical needs. The cyclohepta[b]pyridine core represents a privileged structure, derivatives of which have been investigated for a range of therapeutic applications. This guide provides a comprehensive analysis of the patent landscape surrounding this scaffold, with a specific focus on the potential utility of 3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine. We will delve into a comparative analysis with related patented compounds, supported by experimental data and detailed protocols to empower your research and development endeavors.

The Cyclohepta[b]pyridine Scaffold: A Gateway to Diverse Bioactivity

The 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine ring system has attracted considerable attention from medicinal chemists. Its unique three-dimensional structure and synthetic tractability make it an attractive starting point for the development of novel therapeutics. A significant body of patent literature highlights the potential of this scaffold, particularly in the realms of allergy and inflammation.

A seminal patent in this area, EP0270818A1, discloses a series of benzo[1][2]cyclohepta[1,2-b]pyridines with potent anti-allergic and anti-inflammatory activity[3]. This patent family, which includes U.S. patents 3,326,924, 3,717,647, and 4,282,233, laid the groundwork for the development of compounds that modulate histamine-mediated pathways[3][4]. The core structure described in these patents is closely related to the well-known antihistamine Loratadine, underscoring the therapeutic relevance of this chemical class.

The Patent Landscape: Key Players and Therapeutic Claims

A systematic analysis of the patent landscape reveals a concentrated effort by a few key pharmaceutical players in the exploration of cyclohepta[b]pyridine derivatives. The primary assignee in this space has historically been Schering Corporation, which has extensively patented various substituted analogs for the treatment of allergic reactions[5].

The majority of patents focus on modifications at the 8- and 11-positions of the benzo[1][2]cyclohepta[1,2-b]pyridine core. For instance, US patent 4,659,716A describes 8-(halo)-substituted derivatives with antihistaminic properties and a reduced sedative effect, a crucial advancement in the development of second-generation antihistamines[4]. Another key patent, US-6100274-A, details stable oral compositions of an 8-chloro-substituted derivative for the treatment of allergic reactions in mammals[5].

While the existing patent landscape is dominated by antihistaminic and anti-inflammatory applications, the versatility of the cyclohepta[b]pyridine scaffold suggests potential for other therapeutic areas. The introduction of a nitro group, as in this compound, could significantly alter the compound's electronic and steric properties, potentially leading to novel biological activities. Nitroaromatic compounds are known to play a role in a variety of biological processes, and their inclusion in this scaffold warrants further investigation for applications beyond allergy and inflammation, such as in oncology or infectious diseases[6][7].

Table 1: Key Patents for Cyclohepta[b]pyridine Derivatives

Patent NumberAssigneeCore ScaffoldKey SubstitutionsTherapeutic Indication
EP0270818A1Schering CorporationBenzo[1][2]cyclohepta[1,2-b]pyridineVariousAnti-allergic, Anti-inflammatory[3]
US4659716ASchering CorporationBenzo[1][2]cyclohepta[1,2-b]pyridine8-(halo)-substitutedAntihistaminic[4]
US-6100274-ASchering CorporationBenzo[1][2]cyclohepta[1,2-b]pyridine8-chloro-substitutedAllergic reactions[5]

Diagram 1: Key Players in the Cyclohepta[b]pyridine Patent Landscape

Patent_Landscape Schering_Corp Schering Corporation Antihistamines Antihistamines Schering_Corp->Antihistamines Focus Area Anti_inflammatory Anti-inflammatory Schering_Corp->Anti_inflammatory Focus Area Cyclohepta_b_pyridine_Scaffold Cyclohepta[b]pyridine Scaffold Antihistamines->Cyclohepta_b_pyridine_Scaffold Built Upon Anti_inflammatory->Cyclohepta_b_pyridine_Scaffold Built Upon

Caption: Major players and their focus in the cyclohepta[b]pyridine patent arena.

Comparative Analysis: this compound vs. Patented Alternatives

The introduction of a nitro group at the 3-position of the 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine core represents a significant departure from the substitution patterns described in the majority of existing patents. This modification could lead to a distinct pharmacological profile.

Hypothesized Properties of the Nitro-Substituted Compound:

  • Altered Target Specificity: The electron-withdrawing nature of the nitro group could modulate the binding affinity and selectivity of the compound for its biological targets. While the patented chloro- and halo-substituted analogs primarily target the histamine H1 receptor, the nitro-substituted version may exhibit activity at other receptors or enzymes.

  • Novel Mechanism of Action: Nitroaromatic compounds have been explored as inhibitors of various enzymes, including kinases and oxidoreductases. It is plausible that this compound could exert its effects through a mechanism distinct from histamine receptor antagonism.

  • Pharmacokinetic Differences: The polarity and metabolic stability of the compound will be influenced by the nitro group, potentially leading to a different pharmacokinetic profile compared to the patented alternatives.

Table 2: Comparative Profile of Cyclohepta[b]pyridine Derivatives

FeaturePatented Chloro/Halo-Substituted AnalogsHypothesized Profile of 3-Nitro-Substituted Analog
Primary Biological Target Histamine H1 ReceptorPotentially novel targets (e.g., kinases, reductases)
Primary Therapeutic Area Allergic Rhinitis, UrticariaTo be determined; potentially oncology, infectious diseases
Known Side Effects Minimal sedation (second-generation)Unknown
Supporting Patent Data ExtensiveLimited to non-existent

Experimental Protocols for Evaluation

To elucidate the therapeutic potential of this compound and compare it to existing compounds, a series of well-defined experimental protocols are necessary.

Protocol 1: Histamine H1 Receptor Binding Assay

This assay will determine if the nitro-substituted compound retains affinity for the primary target of the patented antihistamines.

Objective: To measure the binding affinity of the test compound to the human histamine H1 receptor.

Methodology:

  • Membrane Preparation: Human H1 receptor-expressing cell membranes are prepared and quantified.

  • Binding Reaction: Membranes are incubated with a radiolabeled ligand (e.g., [³H]-pyrilamine) and varying concentrations of the test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Detection: The amount of bound radioligand is quantified using liquid scintillation counting.

  • Data Analysis: The IC₅₀ value (concentration of test compound that inhibits 50% of radioligand binding) is calculated.

Protocol 2: Cellular Inflammation Assay (NF-κB Reporter Assay)

This assay will assess the anti-inflammatory potential of the compound.

Objective: To determine the effect of the test compound on the NF-κB signaling pathway, a key regulator of inflammation.

Methodology:

  • Cell Culture: A stable cell line expressing an NF-κB-driven reporter gene (e.g., luciferase) is cultured.

  • Treatment: Cells are pre-incubated with the test compound before stimulation with an inflammatory agent (e.g., TNF-α).

  • Lysis and Reporter Assay: Cells are lysed, and the reporter gene activity is measured using a luminometer.

  • Data Analysis: The dose-dependent inhibition of NF-κB activation by the test compound is determined.

Diagram 2: Experimental Workflow for Compound Evaluation

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Lead Optimization Receptor_Binding H1 Receptor Binding Assay Data_Analysis Data Analysis & Comparison Receptor_Binding->Data_Analysis Cellular_Assay NF-κB Reporter Assay Cellular_Assay->Data_Analysis SAR_Studies Structure-Activity Relationship ADME_Tox ADME/Tox Profiling SAR_Studies->ADME_Tox Compound_Synthesis Compound Synthesis Compound_Synthesis->Receptor_Binding Compound_Synthesis->Cellular_Assay Data_Analysis->SAR_Studies

Caption: A streamlined workflow for the initial in vitro evaluation of novel compounds.

Future Directions and Conclusion

The patent landscape for cyclohepta[b]pyridine derivatives is well-established in the context of antihistamines and anti-inflammatory agents, with Schering Corporation being a key innovator. While direct patent protection for this compound is not prominent, this does not diminish its potential as a novel therapeutic agent. The introduction of the nitro group offers a compelling avenue for discovering new biological activities and mechanisms of action.

For researchers and drug development professionals, the path forward involves a systematic evaluation of this and other novel derivatives. The experimental protocols outlined in this guide provide a starting point for a thorough investigation of their pharmacological properties. By leveraging the existing knowledge base and exploring new chemical space, the therapeutic potential of the versatile cyclohepta[b]pyridine scaffold can be further unlocked. The journey from a novel chemical entity to a life-changing medicine is arduous, but it begins with the rigorous scientific inquiry and strategic patent analysis detailed herein.

References

  • EP0270818A1 - Benzo(5,6)
  • (4-piperidylidine)-5H-benzo[1][2]cyclohepta[1,2-bpyridine oral compositions - Patent US-6100274-A - PubChem. [Link]

  • Pharmaceutical patent landscaping: A novel approach to understand patents from the drug discovery perspective | bioRxiv. [Link]

  • New GTPase KRAS inhibitors disclosed in SK Biopharmaceuticals patent - BioWorld. [Link]

  • US20160347735A1 - Pyridineamine compounds useful as pim kinase inhibitors - Google P
  • The role of patent analysis in target selection. [Link]

  • US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives - Google P
  • WO2013049559A1 - Pyridine derivatives - Google P
  • (12) United States Patent (10) Patent No.: US 7,790,905 B2 - Googleapis.com. [Link]

  • WO2013154878A1 - Heterocyclic compounds and uses thereof - Google P
  • High pressure assisted synthetic approach for novel 6,7-dihydro-5H-benzo[2][8]cyclohepta[1,2-b]pyridine and 5,6-dihydrobenzo[h]quinoline derivatives and their assessment as anticancer agents - PMC - NIH. [Link]

  • Patents - Drug Hunter. [Link]

  • US11925617B2 - Cyclic nitro compounds, pharmaceutical compositions thereof and uses thereof - Google P
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]

  • EP 2 368 550 B1. [Link]

  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC. [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs - ResearchGate. [Link]

  • Clarivate Identifies Eleven Potential Blockbuster and Transformative Therapies in its 2026 Drugs to Watch Report. [Link]

  • US4659716A - Antihistaminic 8-(halo)-substituted 6,11-dihydro-11-(4-piperidylidene)-5H-benzo[1][2]cyclohepta[1,2-b]pyridines - Google Patents. google.com/patent/US4659716A/en)

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

The core principle guiding this protocol is "cradle-to-grave" management, which ensures that hazardous waste is handled in a manner that protects human health and the environment from its generation to its final disposal.[6]

Part 1: Hazard Characterization and Risk Assessment

Due to its chemical structure, 3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine must be presumed to possess multiple hazard characteristics. Aromatic nitro compounds can be toxic, reactive, and may have explosive tendencies, especially in the presence of a base or when subjected to heat.[7] The pyridine-like structure also contributes to its potential toxicity. Therefore, a thorough risk assessment is the foundational step before any handling or disposal activities.

Assumed Hazard Profile:

  • Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[8]

  • Reactivity: Potential for violent reaction with oxidizing agents or bases. Vapors may form explosive mixtures with air.[7][9]

  • Environmental Hazard: Potentially toxic to aquatic organisms.

Part 2: Personal Protective Equipment (PPE) - A Non-Negotiable Protocol

A multi-layered approach to PPE is mandatory when handling this compound in any form—pure, in solution, or as contaminated waste.[10][11]

PPE CategoryItemSpecifications and Rationale
Eye Protection Safety Goggles & Face ShieldChemical splash goggles are required at all times. A face shield must be worn over goggles when there is a risk of splashing or energetic reaction.[10][11][12]
Hand Protection Chemical-Resistant GlovesDouble-gloving with nitrile gloves is the recommended minimum. Nitrile provides good resistance to a range of chemicals. Inspect gloves before each use and replace them immediately upon contamination.[10][11][12]
Body Protection Flame-Resistant Lab CoatA flame-resistant lab coat, kept fully fastened, is essential. For larger quantities or higher-risk operations, a chemical-resistant apron should be worn over the lab coat.[10][12]
Respiratory Protection Chemical Fume HoodAll handling and disposal-related activities must be conducted within a certified chemical fume hood to prevent inhalation of vapors or dust.[10] If engineering controls are insufficient, a NIOSH-approved respirator may be required.[11][12]
Part 3: Waste Segregation and Collection - The First Step in Disposal

Proper segregation of waste streams is critical to prevent accidental chemical reactions and to ensure compliance with disposal regulations.

Step-by-Step Waste Collection Protocol:

  • Designate Waste Containers:

    • Solid Waste: Use a clearly labeled, sealable, and chemically compatible container for all solid waste contaminated with the compound (e.g., gloves, weighing paper, paper towels, contaminated silica gel).[10]

    • Liquid Waste: Use a separate, clearly labeled, and sealable container for liquid waste. The container must be compatible with the solvents used. Avoid mixing incompatible waste streams.

  • Labeling: All hazardous waste containers must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration or quantity.

  • Storage: Store sealed waste containers in a designated satellite accumulation area within or near the laboratory. This area must be inspected weekly for leaks or degradation of the containers. Ensure secondary containment is in place.

Operational Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

G cluster_0 Waste Generation & Segregation cluster_1 Storage & Documentation cluster_2 Final Disposal start Waste Generated (Solid or Liquid) is_solid Is the waste solid? start->is_solid solid_waste Collect in Labeled Solid Waste Container is_solid->solid_waste Yes liquid_waste Collect in Labeled Liquid Waste Container is_solid->liquid_waste No storage Store Sealed Container in Satellite Accumulation Area solid_waste->storage liquid_waste->storage log_waste Log Waste in Institutional Hazardous Waste Inventory storage->log_waste request_pickup Request Pickup by Environmental Health & Safety (EHS) log_waste->request_pickup transport Transport by Licensed Hazardous Waste Facility request_pickup->transport end Final Disposal (e.g., Incineration) transport->end

Sources

Personal protective equipment for handling 3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: 3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine

This document provides essential safety protocols for the handling and disposal of this compound (CAS No. 123792-59-6). Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is built upon a conservative risk assessment, drawing analogies from the known hazards of its core chemical motifs: the pyridine ring and the nitro functional group. This approach ensures a high margin of safety for all laboratory personnel.

Hazard Analysis by Chemical Analogy

A thorough understanding of the risks associated with the constituent parts of a molecule is paramount when direct hazard data is unavailable. Our analysis is based on well-documented hazards of similar chemical structures.

  • The Pyridine Core: The pyridine component suggests several potential hazards. Pyridine itself is a flammable liquid and vapor. It is harmful if swallowed, inhaled, or absorbed through the skin, and is known to cause skin and severe eye irritation.[1][2] Vapors can lead to dizziness, headaches, and nausea. Chronic exposure may affect the liver, kidneys, and central nervous system.

  • The Nitro Functional Group: Nitro compounds are energetically potent and must be handled with care. Nitromethane, for example, is a flammable liquid whose vapors can form explosive mixtures with air.[3] A critical hazard is its potential to become shock-sensitive and explosive, especially when heated or contaminated with incompatible materials like acids, bases, or certain metals.[3][4] These compounds are often toxic by inhalation and ingestion.[4]

Presumed Hazard Profile: Based on this analysis, this compound should be treated as a substance that is:

  • Harmful by inhalation, ingestion, and skin contact.

  • A potential skin and serious eye irritant.

  • Flammable and may form explosive vapor-air mixtures.

  • Potentially unstable if heated or mixed with incompatible substances.

Engineering Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between a researcher and a potential hazard. The primary methods of exposure control are robust engineering and administrative controls.

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparation of solutions, must be conducted inside a certified chemical fume hood to minimize inhalation exposure.[5]

  • Designated Area: A specific area within the fume hood should be designated for working with this compound to contain potential spills.[5]

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of vapors.

Mandatory Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is required to mitigate the presumed risks. The following table summarizes the minimum required PPE.

Protection Type Specification Rationale & Causality
Hand Protection Double-gloving: Inner glove (e.g., nitrile) + Outer glove (e.g., Neoprene, butyl, or heavy-duty nitrile).[4][6]The pyridine structure suggests a high potential for skin absorption. Double-gloving provides robust protection against saturation and allows for the safe removal of a contaminated outer glove without exposing the skin.[7]
Body Protection Flame-resistant laboratory coat, fully fastened. A chemical-resistant apron should be worn over the lab coat.[5]Protects against splashes and prevents skin contact. The flame-resistant property is crucial due to the flammability risk associated with both the pyridine and nitro moieties.[4]
Eye & Face Protection Chemical splash goggles meeting ANSI Z87.1 standards are mandatory at all times.[4]The compound is presumed to be a severe eye irritant. Goggles provide a seal around the eyes to protect from splashes, vapors, and dust.
A full-face shield must be worn over safety goggles when there is a significant risk of splashing (e.g., transferring large volumes, heating solutions).[8]Provides a secondary layer of protection for the entire face from splashes or energetic reactions.
Respiratory Protection Generally not required when working within a certified fume hood.A properly functioning fume hood provides adequate respiratory protection from vapors and powders.
For spill cleanup or if engineering controls fail, a respirator with a chemical cartridge for organic vapors and particulates is necessary.[3]This ensures protection from high concentrations of vapors or aerosolized powder that may occur during an emergency.

Step-by-Step Handling Procedures

Adherence to a strict, methodical workflow is critical for safety.

Preparation:

  • Ensure the chemical fume hood is operational and the sash is at the lowest practical height.

  • Cover the work surface with absorbent, disposable bench paper.

  • Assemble all necessary glassware, reagents, and waste containers before commencing work.

  • Don all required PPE as detailed in the table above. Check gloves for any signs of degradation before use.[6]

Weighing and Transfer (for solids):

  • Weigh the compound in a tared container within the fume hood to contain any airborne powder.[5]

  • Use a spatula for transfers. Avoid creating dust.

  • If dissolving, add the solvent to the vessel containing the weighed solid slowly.

  • Close the container immediately after dispensing.

Post-Experiment:

  • Decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.

  • Properly label and store any resulting products or mixtures.

  • Carefully remove PPE, starting with the outer gloves, and dispose of them as hazardous waste. Wash hands thoroughly.

Visualization: PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE based on the experimental task.

PPE_Workflow PPE Selection Workflow for Handling the Compound start Start: Prepare to Handle Compound assess_task Assess Task & Potential Exposure (e.g., Weighing, Transfer, Heating) start->assess_task weighing Weighing Solid (<1g) or Low-Volume Transfer assess_task->weighing Low Risk reaction Reaction Setup / Workup or High-Volume Transfer assess_task->reaction Moderate Risk spill Emergency: Spill or Loss of Containment assess_task->spill High Risk ppe_base Minimum PPE: - Double Gloves - Flame-Resistant Lab Coat - Chemical Splash Goggles weighing->ppe_base ppe_enhanced Enhanced PPE: - Minimum PPE + Chemical Apron + Full-Face Shield reaction->ppe_enhanced ppe_emergency Emergency PPE: - Enhanced PPE + Chemical Cartridge Respirator spill->ppe_emergency end Proceed with Task Safely ppe_base->end ppe_enhanced->end ppe_emergency->end

Caption: Decision workflow for selecting PPE based on task-specific risks.

Emergency & Disposal Plan

Spill Response:

  • Immediately alert others in the laboratory and evacuate the immediate area.

  • If the spill is large or outside of a fume hood, call emergency personnel.

  • For small spills within a fume hood, don emergency PPE, including a respirator.

  • Absorb the spill with an inert material like sand or vermiculite. Do NOT use combustible materials like paper towels as the primary absorbent.[3]

  • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[9]

  • Decontaminate the area thoroughly.

Disposal Protocol:

  • Solid Waste: All disposable items contaminated with this compound (e.g., gloves, bench paper, contaminated absorbent material) must be collected in a designated, sealed, and clearly labeled hazardous waste container.[5]

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound must be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • All waste must be disposed of through your institution's environmental health and safety office, following all local and national regulations.

References

  • Personal protective equipment for handling 2-Nitro-benzo[B]thiophene-3-carbonitrile. Benchchem.
  • MATERIAL SAFETY D
  • This compound CAS NO.123792-59-6. Guidechem.
  • SAFETY D
  • SOP for Nitromethane.
  • SAFETY D
  • Nitromethane's Safety Profile: Handling and Storage Best Practices. NINGBO INNO PHARMCHEM CO.,LTD.
  • Nitromethane - Standard Oper
  • ICSC 0522 - NITROMETHANE.
  • Handling and Care of Peroxide-Forming and Nitro Compounds.
  • Discover the Various Types of PPE for Optimal Chemical Safety. Environmental Marketing Services.
  • Personal Protective Equipment in Chemistry. Dartmouth Environmental Health and Safety.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Medscape.
  • Personal Protective Equipment (PPE) for Industrial Chemicals.
  • Safety D
  • Pyridine - SAFETY D
  • Pyridine - Safety D

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine
Reactant of Route 2
Reactant of Route 2
3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.